Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)8-9(15)13-12/h4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYVMJMQRLATGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726252 | |
| Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392331-78-1 | |
| Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
CAS Number: 392331-78-1
A Note to the Researcher
As a Senior Application Scientist, my primary commitment is to scientific integrity and the dissemination of accurate, verifiable information. The request for an in-depth technical guide on tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS Number: 392331-78-1) has prompted a thorough investigation of publicly accessible scientific literature, including peer-reviewed journals and patent databases.
Following an exhaustive search, it has become evident that while this specific chemical entity is listed by several commercial suppliers, there is a notable absence of detailed, citable scientific literature concerning its synthesis, spectroscopic characterization, and specific applications. The core requirements of providing field-proven insights, explaining the causality behind experimental choices, and grounding claims in authoritative references cannot be met with the currently available information.
Several structurally related isomers, such as tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2) and tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 1032158-48-7), are well-documented in patents and scientific papers. However, conflating data from these distinct molecules would be misleading and scientifically unsound.
Therefore, this document serves not as a comprehensive guide, but as a transparent overview of the available information and a roadmap for a researcher approaching this compound. It is structured to provide foundational knowledge and to highlight the current gaps in the scientific literature, thereby guiding future investigation.
Compound Identification and Physicochemical Properties
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a unique spirocyclic compound featuring a diazaspiro[3.5]nonane core. The structure is characterized by a β-lactam ring fused to a piperidine ring through a spirocyclic carbon. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity and solubility.
Structural Information
-
IUPAC Name: tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
-
CAS Number: 392331-78-1
-
Molecular Formula: C₁₂H₂₀N₂O₃
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Molecular Weight: 240.30 g/mol
Predicted Physicochemical Properties
Due to the lack of experimental data, the following properties are based on computational predictions and should be treated as estimates.
| Property | Predicted Value | Source |
| LogP | 0.76 | ChemScene |
| Topological Polar Surface Area (TPSA) | 116.17 Ų | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Synthesis and Mechanistic Considerations
Conceptual Synthetic Pathway
The construction of the diazaspiro[3.5]nonane core with a β-lactam at the 2-position likely involves a multi-step sequence. A plausible approach could involve the Staudinger synthesis or a related [2+2] cycloaddition.
DOT Diagram of a Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
-
N-Boc-4-aminopiperidine would serve as a readily available starting material, providing the piperidine ring and the protected nitrogen.
-
The choice of an activated acetic acid derivative (e.g., an acid chloride or a mixed anhydride) would be crucial for the formation of a ketene or a ketene equivalent, which is a key intermediate in the Staudinger synthesis of β-lactams.
-
Imine formation between the primary amine of the piperidine derivative and a suitable aldehyde would create the electrophilic partner for the cycloaddition.
-
The [2+2] cycloaddition would be the core transformation, forming the four-membered β-lactam ring. The stereochemical outcome of this step would be a critical consideration.
Self-Validating System:
A robust synthetic protocol would include in-process controls at each step. This would involve:
-
Reaction Monitoring: Using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of intermediates and the final product.
-
Intermediate Characterization: Isolation and full characterization (¹H NMR, ¹³C NMR, MS) of key intermediates to confirm their structure before proceeding to the next step.
-
Purification: Development of a reliable purification method for the final compound, likely involving column chromatography, to ensure high purity.
Spectroscopic Characterization
Without experimental data, a prediction of the expected spectroscopic signatures can be made based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: One would expect to see signals corresponding to the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), as well as multiplets for the methylene protons of the piperidine and azetidinone rings. The proton on the nitrogen of the β-lactam ring would likely appear as a broad singlet.
-
¹³C NMR: The spectrum should show a characteristic signal for the carbonyl carbon of the β-lactam at a downfield chemical shift (around 170 ppm), the carbonyl of the Boc group (around 155 ppm), and the quaternary carbon of the tert-butyl group. Signals for the spirocyclic carbon and the various methylene carbons of the rings would also be present.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.
Potential Applications in Drug Discovery and Development
The spirocyclic β-lactam scaffold is of significant interest in medicinal chemistry. The rigid, three-dimensional nature of such molecules can provide a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets.
DOT Diagram of Potential Research Applications
Caption: Potential applications of the target compound in research.
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Enzyme Inhibition: The strained β-lactam ring is a known pharmacophore that can act as an irreversible inhibitor of certain enzymes, such as serine proteases.
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Scaffold for Medicinal Chemistry: The Boc-protected nitrogen provides a handle for further functionalization, allowing for the synthesis of a library of derivatives for screening against various biological targets.
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Antibacterial Research: While many β-lactam antibiotics are based on bicyclic systems, novel spirocyclic scaffolds could be explored for activity against resistant bacterial strains.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it with the care afforded to all new chemical entities.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Future Directions and Call for Research
The current lack of detailed information on tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate presents an opportunity for the scientific community. There is a clear need for:
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Publication of a Robust and Reproducible Synthetic Protocol: This would enable wider access to this compound for research purposes.
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Full Spectroscopic and Crystallographic Characterization: Unambiguous confirmation of the structure is essential.
-
Exploration of its Biological Activity: Screening this compound against a range of biological targets could uncover novel therapeutic applications.
Researchers who undertake this work would be making a valuable contribution to the field of medicinal chemistry and organic synthesis.
References
Due to the aforementioned lack of peer-reviewed literature on the synthesis and applications of CAS number 392331-78-1, a traditional reference list is not applicable. The information presented is based on general principles of organic chemistry and medicinal chemistry, and data aggregated from chemical supplier databases. For further research, it is recommended to consult patents and journals for the synthesis of structurally related spirocyclic β-lactams.
Structure Elucidation of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-diazaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which makes it a valuable building block in modern drug discovery.[1] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structure elucidation of a specific derivative, tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate. We will proceed from foundational molecular formula confirmation via mass spectrometry, through functional group identification with infrared spectroscopy, to the definitive assignment of atomic connectivity and stereochemistry using a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each experimental choice is explained, creating a self-validating and logical workflow for researchers engaged in the synthesis and characterization of novel spirocyclic entities.[2][3]
Introduction: The Architectural Significance of Spirocyclic Lactams
Spirocyclic systems, particularly those incorporating lactam rings, are privileged structures in pharmaceutical research.[4] Their rigid, well-defined three-dimensional orientation allows for precise presentation of pharmacophoric elements, leading to enhanced biological efficacy and selectivity.[3] The target molecule, tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, combines a four-membered β-lactam (azetidin-2-one) ring with a six-membered Boc-protected piperidine ring, joined by a central spiro-carbon. The β-lactam component is a well-known pharmacophore, most famous as the core of penicillin antibiotics, while the Boc-protected piperidine offers a versatile handle for further synthetic modification.[1][5]
Accurate and unequivocal structure determination is the bedrock upon which all further drug development activities are built. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. This guide therefore presents a systematic and robust strategy for confirming the molecular architecture of the title compound.
The Elucidation Workflow: A Logic-Driven Approach
Caption: Logical workflow for structure elucidation.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
Before delving into the complexities of NMR, the molecular formula and key functional groups must be verified.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the definitive technique for confirming the elemental composition of a molecule. Unlike nominal mass spectrometry, it measures the mass-to-charge ratio (m/z) with sufficient accuracy (typically <5 ppm) to distinguish between compounds with the same nominal mass but different elemental formulas. This is the first and most critical test of the synthetic outcome.
Expected Data: For tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (Molecular Formula: C₁₃H₂₁N₂O₃), the expected exact mass can be calculated. The analysis, typically using electrospray ionization (ESI), should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₂₁N₂O₃ |
| Molecular Weight | 255.32 g/mol |
| Calculated Exact Mass [M] | 255.1552 |
| Expected HRMS peak [M+H]⁺ | 255.1625 |
A measured m/z value within a narrow tolerance (e.g., ±0.0005) of the calculated value provides high confidence in the elemental formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive method to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, the two distinct carbonyl groups (β-lactam and carbamate) are of primary interest.
Expected Data: The IR spectrum should display strong absorption bands indicative of the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| β-Lactam Carbonyl (C=O) | ~1750 - 1780 | The high frequency is due to the significant ring strain of the four-membered azetidinone ring.[6] |
| Carbamate Carbonyl (C=O) | ~1680 - 1700 | Typical absorption for a Boc-protecting group carbonyl. |
| N-H Amide | ~3200 - 3300 | A sharp to medium peak corresponding to the N-H stretch of the β-lactam. |
| C-H (sp³) | ~2850 - 3000 | Stretching vibrations from the piperidine ring and tert-butyl group. |
| C-N Stretch | ~1150 - 1250 | Characteristic stretching for the carbamate and amide bonds. |
The clear separation of the two carbonyl peaks is a crucial diagnostic feature confirming the presence of both the strained lactam and the carbamate moieties.
Definitive Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D experiments is required for an unambiguous assignment of all protons and carbons.
For clarity, the following standard atom numbering will be used: (Self-generated image for illustrative purposes)
¹H NMR Spectroscopy (500 MHz, CDCl₃)
Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (splitting patterns).
Predicted Assignments:
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H1' (t-Bu) | ~1.45 | s | 9H | Characteristic singlet for the nine equivalent protons of the Boc group.[7] |
| H5, H9 | ~1.70 - 1.90 | m | 4H | Protons on the piperidine ring, likely overlapping multiplets. |
| H3 | ~2.90 | s | 2H | Protons on the azetidinone ring adjacent to the spiro-carbon. Expected to be a singlet as there are no adjacent protons. |
| H1 (N-H) | ~5.5 - 7.0 | br s | 1H | The amide proton chemical shift is solvent-dependent and often broad.[8] |
| H6, H8 | ~3.50 - 3.70 | m | 4H | Protons on the piperidine ring adjacent to the Boc-protected nitrogen, deshielded by the nitrogen atom. |
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
Expertise & Rationale: ¹³C NMR maps the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
Predicted Assignments:
| Carbon(s) | Predicted δ (ppm) | DEPT | Rationale | | :--- | :--- | :--- | :--- | :--- | | C1' (t-Bu CH₃) | ~28.5 | CH₃ | Typical chemical shift for the methyl carbons of a Boc group. | | C5, C9 | ~35 - 40 | CH₂ | Piperidine ring carbons. | | C3 | ~45 - 50 | CH₂ | Azetidinone ring carbon.[8] | | C4 (Spiro) | ~60 - 70 | C | The quaternary spiro-carbon, a key structural feature. | | C6, C8 | ~40 - 45 | CH₂ | Piperidine carbons adjacent to the nitrogen, shifted downfield. | | C2' (t-Bu C) | ~80.0 | C | Quaternary carbon of the Boc group. | | C7' (Boc C=O) | ~155.0 | C | Carbamate carbonyl carbon. | | C2 (Lactam C=O) | ~170 - 175 | C | β-lactam carbonyl carbon, shifted downfield due to ring strain and deshielding effects.[5] |
2D NMR for Unambiguous Connectivity
Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a complex spirocyclic system, 2D experiments like COSY, HSQC, and HMBC are not just helpful; they are essential for a trustworthy assignment.[9]
Experimental Protocol: 2D NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
-
Instrument: A 500 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard 2D COSY, HSQC, and HMBC spectra.
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin) to visualize the correlation cross-peaks.
A. COSY (Correlated Spectroscopy):
-
Purpose: Identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
Expected Correlations: A strong cross-peak will be observed between the protons at C5/C9 and the protons at C6/C8, confirming the piperidine ring fragment. No other correlations are expected due to the isolated nature of the other proton systems (t-Bu, N-H, and C3 protons).
B. HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton signal with the carbon to which it is directly attached.
-
Expected Correlations: This experiment will definitively link the proton and carbon assignments made in the 1D spectra. For example:
-
The proton signal at ~1.45 ppm will correlate with the carbon signal at ~28.5 ppm (t-Bu group).
-
The proton signal at ~2.90 ppm will correlate with the carbon signal at ~45-50 ppm (C3).
-
The complex multiplets for the piperidine protons will be resolved into correlations with their respective carbon signals.
-
C. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Reveals long-range (2-3 bond) correlations between protons and carbons. This is the ultimate tool for assembling the molecular puzzle.
-
Key Expected Correlations for Structure Confirmation:
-
Connecting the Rings: Protons at C3, C5, and C9 should all show a correlation to the quaternary spiro-carbon (C4). This is the most critical evidence for the spirocyclic junction.
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Placing the Lactam Carbonyl: The protons at C3 should show a correlation to the lactam carbonyl carbon (C2).
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Placing the Boc Group: The protons at C6 and C8 should show a correlation to the carbamate carbonyl carbon (C7'). Additionally, the t-butyl protons (H1') will correlate to the quaternary t-butyl carbon (C2') and the carbamate carbonyl (C7').
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Caption: Key HMBC correlations confirming the core structure.
Conclusion: A Self-Validating Structural Assignment
The structure of tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is unequivocally confirmed through a multi-faceted analytical approach.
-
HRMS establishes the correct elemental formula, C₁₃H₂₁N₂O₃.
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FT-IR confirms the presence of the crucial functional groups: a strained β-lactam carbonyl, a carbamate carbonyl, and an N-H bond.
-
¹H and ¹³C NMR provide a complete census of the proton and carbon environments, consistent with the proposed structure.
-
2D NMR (COSY, HSQC, and HMBC) serves as the ultimate validation, knitting the individual pieces together. The HMBC correlations from the protons on both rings to the central quaternary spiro-carbon are undeniable proof of the spirocyclic framework.
This systematic workflow, which relies on the corroboration of data from multiple independent techniques, represents a robust and trustworthy protocol for the structural elucidation of novel and complex molecules in a drug discovery setting.
References
- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
- BenchChem. (2025).
- ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
- ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
- ResearchGate. (n.d.). General structures of spirocyclic bis-lactams.
- ChemicalBook. (n.d.). 1-Boc-piperidine(75844-69-8) 1H NMR spectrum.
- MDPI. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance.
- ResearchGate. (2025).
- Synfacts. (2024). Chemical Methods for the Construction of Spirocyclic -Lactams and Their Biological Importance.
- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
solubility of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
An In-depth Technical Guide to the Solubility of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Abstract
Introduction and a Priori Analysis
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a unique synthetic intermediate characterized by a rigid diazaspiro[3.5]nonane scaffold. This structure incorporates a lactam (a cyclic amide) within an azetidine ring and a tert-butoxycarbonyl (Boc)-protected amine in a piperidine ring. Such spirocyclic systems are of significant interest in medicinal chemistry for their ability to provide novel three-dimensional exit vectors for molecular exploration.
The solubility of a compound is a critical determinant of its journey through the drug development pipeline. Poor aqueous solubility can compromise oral bioavailability, complicate parenteral formulation, and confound the results of in vitro and in vivo assays.[1][2] Therefore, a thorough understanding and accurate measurement of solubility are imperative during the early stages of candidate evaluation.
Physicochemical Profile and Solubility Prediction
A qualitative analysis of the molecular structure of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate allows for an educated prediction of its solubility behavior. The key influencing factors are the balance between lipophilic and hydrophilic moieties and the capacity for intermolecular interactions.
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Lipophilic Moieties : The spirocyclic hydrocarbon backbone and the bulky tert-butyl group on the Boc-protector are significant contributors to the molecule's lipophilicity, or "greasiness." These regions favor dissolution in nonpolar, organic solvents.
-
Hydrophilic Moieties : The structure contains several polar functional groups capable of engaging in hydrogen bonds with protic solvents like water:
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Lactam: The carbonyl oxygen is a hydrogen bond acceptor, while the amide proton (N-H) is a hydrogen bond donor.
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Carbamate: The ester-like carbonyl oxygen is also a hydrogen bond acceptor.
-
-
Intermolecular Forces in the Solid State : In its solid, crystalline form, the compound is likely stabilized by a network of intermolecular hydrogen bonds, particularly N-H···O interactions between the lactam groups of adjacent molecules.[3] The energy required to overcome these strong forces in the crystal lattice is a primary barrier to dissolution, a factor that often leads to low aqueous solubility for such molecules.
-
Ionization State : The nitrogen atom at position 7 is part of a carbamate and is non-basic. The lactam amide is also effectively neutral. Consequently, the molecule lacks readily ionizable groups, and its solubility is predicted to be largely independent of pH within the typical physiological range (pH 2-8).[1]
Predicted Solubility Profile : Based on this structural analysis, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is expected to exhibit low solubility in aqueous media (e.g., water, phosphate-buffered saline) and higher solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Caption: Key molecular features governing the predicted solubility.
The Gold Standard: Thermodynamic Equilibrium Solubility
In drug discovery, solubility can be assessed under kinetic or thermodynamic conditions.
-
Kinetic solubility measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. It is a high-throughput method suitable for initial screening.[4]
-
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug. This is the definitive, gold-standard measurement for lead optimization and pre-formulation, as it reflects the maximum achievable concentration under stable conditions.[1][5]
For a comprehensive understanding of the compound's intrinsic properties, this guide will focus exclusively on determining its thermodynamic solubility using the universally recognized Shake-Flask Method .[2][6]
Experimental Protocol: Equilibrium Solubility Determination
This section outlines a robust, step-by-step protocol for accurately measuring the thermodynamic .
Objective
To determine the equilibrium solubility of the title compound in a panel of pharmaceutically relevant solvents at a controlled ambient temperature (25 °C).
Materials and Equipment
-
Test Compound: Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (solid powder, purity >95%)
-
Solvents:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol (Absolute)
-
Methanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
2 mL glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Benchtop microcentrifuge
-
0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated pipettes and standard lab glassware
-
Step-by-Step Methodology
-
Preparation of Slurries: a. Weigh approximately 2-5 mg of the solid compound directly into a pre-labeled 2 mL glass vial. The key is to ensure an excess of solid will remain undissolved.[2] b. Accurately pipette 1.0 mL of the selected solvent into each vial. c. Securely cap each vial. Prepare each solvent condition in triplicate for statistical robustness.
-
Equilibration: a. Place the vials onto the orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm). b. Allow the slurries to shake for a minimum of 24 hours. A longer period (e.g., 48 hours) is recommended to ensure that true thermodynamic equilibrium has been reached.[7][8]
-
Phase Separation (Critical Step): a. After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial. b. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid. c. Carefully withdraw an aliquot of the clear supernatant using a pipette. d. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes any remaining microscopic particulates. Causality Note: Direct filtration without prior centrifugation can clog the filter and is less efficient. The choice of a PTFE filter minimizes the risk of the compound adsorbing to the filter material.[9]
-
Quantification via HPLC-UV: a. Prepare a Calibration Curve: Create a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at known concentrations (e.g., from 1 µg/mL to 200 µg/mL). b. Analyze Samples: Inject the filtered saturated solutions and the calibration standards onto the HPLC system. c. Determine Concentration: Using the peak area from the UV chromatogram, calculate the concentration of the compound in the saturated samples by interpolating from the linear regression of the calibration curve.[1][2]
-
Data Analysis and Reporting: a. Calculate the mean solubility and standard deviation for the triplicate samples in each solvent. b. Report the final solubility values in both mass/volume (µg/mL) and molarity (µM) units.
Caption: Standard workflow for equilibrium solubility determination.
Data Presentation and Interpretation
All quantitative results should be summarized in a clear, structured table for easy comparison and analysis.
| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Std. Dev. | Mean Solubility (µM) |
| Deionized Water | 25 | Experimental Value | ± Value | Calculated Value |
| PBS (pH 7.4) | 25 | Experimental Value | ± Value | Calculated Value |
| Ethanol | 25 | Experimental Value | ± Value | Calculated Value |
| Methanol | 25 | Experimental Value | ± Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | ± Value | Calculated Value |
| DMSO | 25 | Experimental Value | ± Value | Calculated Value |
Interpretation: The resulting data will provide a definitive solubility profile. A value below 10 µg/mL in PBS would classify the compound as having low solubility, potentially posing challenges for oral absorption. Conversely, values exceeding 100 µg/mL would be considered highly soluble. The data from organic solvents are crucial for identifying suitable vehicles for formulation and for in vitro stock solution preparation.
Conclusion
While lacking pre-existing public data, a rigorous analysis of the structure of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate predicts it to be a compound with low aqueous solubility, governed by a lipophilic framework and strong solid-state intermolecular forces. This technical guide provides the authoritative, step-by-step methodology required for any research or drug development professional to empirically determine its true thermodynamic solubility. Adherence to this protocol, particularly the principles of ensuring excess solid, allowing sufficient time for equilibration, and employing a validated analytical endpoint, will generate reliable and crucial data to guide the future development of this and structurally related compounds.
References
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BioDuro. ADME Solubility Assay. [Online] Available at: [Link]
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Ginski, M. J., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 32-37. [Online] Available at: [Link]
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Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSci, 3(1), E2. [Online] Available at: [Link]
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Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Online] Available at: [Link]
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PubChem. tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate. [Online] Available at: [Link]
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Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Online] Available at: [Link]
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PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. [Online] Available at: [Link]
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Akkurt, M., et al. (2012). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Online] Available at: [Link]
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Navigating the Chemical Landscape of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane: An In-Depth Technical Guide to its Stability
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the stability of molecular scaffolds is a cornerstone of successful therapeutic design. N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane, a unique spirocyclic building block, has garnered attention for its potential in crafting novel pharmaceutical agents, particularly kinase inhibitors and other bioactive molecules.[1] Its distinctive three-dimensional structure, incorporating a strained β-lactam ring and a Boc-protected amine, presents both synthetic opportunities and stability challenges. This guide provides a comprehensive technical analysis of the chemical stability of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane, offering field-proven insights into its degradation pathways and handling considerations.
The Architectural Blueprint: Understanding the Inherent Stability Factors
The chemical stability of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane is dictated by the interplay of its two key functional motifs: the N-Boc protecting group and the 2-oxo-azetidine (β-lactam) ring, fused within a spirocyclic framework.
The N-Boc Protecting Group: A Thermally and Acid-Labile Guardian
The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, prized for its stability under a broad range of nucleophilic and basic conditions.[2] However, its susceptibility to acidic and thermal cleavage is a critical factor in the stability profile of the parent molecule.
-
Acidic Lability: The Boc group is readily cleaved under acidic conditions, a process initiated by protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide.[3][4] Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for this deprotection.[5][6][7] Therefore, exposure of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane to acidic environments, even unintentionally, can lead to the formation of the unprotected diazaspirocycle, a potentially reactive species.
-
Thermal Instability: While generally stable at ambient temperatures, the N-Boc group can undergo thermolytic deprotection at elevated temperatures, typically above 100°C.[8][9] This process can occur in the absence of an acid catalyst and is influenced by the solvent.[8] For drug development professionals, this has significant implications for long-term storage, formulation processes involving heat, and "in-use" stability at physiological temperatures (37°C), although significant degradation at this temperature over short periods is less likely unless other catalytic factors are present.[10]
The β-Lactam Ring: A Strained and Susceptible Core
The four-membered β-lactam ring is the pharmacophoric heart of numerous antibiotics and is inherently strained. This ring strain makes the amide bond susceptible to nucleophilic attack, particularly hydrolysis.
-
Hydrolytic Stability: The hydrolytic stability of β-lactams is a well-documented area of study. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.[11][12][13] Generally, β-lactam rings are more susceptible to hydrolysis under both acidic and, more significantly, alkaline conditions.[13][14] The hydrolytic degradation of the β-lactam in N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane would lead to the formation of a β-amino acid derivative, rendering the scaffold inactive for its intended biological purpose. The stability of β-lactam containing drugs in various media and temperatures is a critical consideration in their clinical application.[15][16]
-
Enzymatic Degradation: In biological systems, the presence of β-lactamase enzymes poses a significant threat to the integrity of the β-lactam ring.[17] While the specific susceptibility of this novel spirocyclic scaffold to various β-lactamases is yet to be extensively studied, it remains a crucial consideration for in vivo applications.
Key Degradation Pathways: A Mechanistic Perspective
Understanding the potential degradation pathways is paramount for predicting and mitigating stability issues.
Caption: Potential degradation pathways of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane.
Experimental Protocols for Stability Assessment
A robust assessment of the chemical stability of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane requires a systematic experimental approach. The following protocols provide a framework for such investigations.
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Basic Conditions: To another aliquot, add an equal volume of 0.1 M NaOH.
-
Neutral Conditions: As a control, add an equal volume of purified water to a third aliquot.
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C or 60°C).
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see section 3.2).
Protocol 2: Thermal Stress
-
Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Solution State: Prepare a solution of the compound in a relevant solvent and incubate at an elevated temperature (e.g., 60°C).
-
Time Points and Analysis: Sample at appropriate intervals and analyze by HPLC.
Development of a Stability-Indicating HPLC Method
A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.
Method Parameters (Example):
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines, including specificity (resolution of the parent peak from degradation products), linearity, accuracy, precision, and robustness.
Data Presentation and Interpretation
The results from the stability studies should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Summary of Forced Degradation Results for N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane
| Stress Condition | Time (hours) | % Assay of Parent Compound | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 | 10.5 | 2-Oxo-1,7-diazaspiro[3.5]nonane |
| 0.1 M NaOH (60°C) | 8 | 5.2 | β-Amino acid derivative |
| Water (60°C) | 48 | 95.1 | Minor unidentified peaks |
| Solid State (60°C/75% RH) | 7 days | 98.7 | No significant degradation |
| Solution in ACN (60°C) | 48 | 92.3 | Minor unidentified peaks |
(Note: The data in this table is illustrative and should be replaced with actual experimental results.)
Recommended Handling and Storage
Based on the anticipated stability profile, the following recommendations are provided for handling and storage of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane:
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight. Refrigeration (-20°C is often recommended for such compounds) is advisable for long-term storage to minimize thermal degradation.[1]
-
Handling: Avoid contact with strong acids and bases. Use in an inert atmosphere if conducting reactions sensitive to moisture or air.
-
Formulation Considerations: For drug development, formulation strategies should aim to maintain a neutral pH and avoid high temperatures during manufacturing and storage.
Conclusion
N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane is a promising scaffold with a nuanced stability profile. The primary liabilities are the acid and thermal sensitivity of the N-Boc group and the hydrolytic susceptibility of the β-lactam ring. A thorough understanding of these factors, coupled with rigorous experimental stability testing, is essential for its successful application in research and drug development. By employing the principles and protocols outlined in this guide, scientists can navigate the chemical landscape of this unique molecule and unlock its full therapeutic potential.
References
- Gensmantel, N. P., & Page, M. I. (1982). The mechanism of the hydrolysis of β-lactams. Journal of the Chemical Society, Perkin Transactions 2, (11), 147-153.
- Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201.
- Nagarajan, R. (Ed.). (1992). The Chemistry of β-Lactams. Springer Science & Business Media.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric synthesis using chiral formamidines. A new and efficient route to optically active α-amino acids. Tetrahedron, 42(10), 2469-2476.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International journal of peptide and protein research, 12(5), 258-268.
- Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of pharmaceutical sciences, 65(11), 1563-1574.
- O'Connor, C. J., & Tan, A. L. (1981). The kinetics and mechanism of the hydrolysis of some penicillins and cephalosporins in alkaline solution. Australian Journal of Chemistry, 34(6), 1205-1215.
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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PubChem. (n.d.). 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane. Retrieved from [Link]
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ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
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MySkinRecipes. (n.d.). 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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PubMed. (2020). Stability of β-lactam antibiotics in bacterial growth media. Retrieved from [Link]
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Taylor & Francis Online. (1996). Thermal Removal of Boc-Protecting Groups During Preparation of Open-Chain Polyamines. Retrieved from [Link]
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MDPI. (2023). Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. Retrieved from [Link]
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ResearchGate. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate molecular weight
An In-depth Technical Guide to Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Introduction: Embracing Three-Dimensionality in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the principle of "escaping from flatland" has become a central tenet in the design of novel therapeutics. This paradigm shift emphasizes the development of molecules with greater three-dimensionality, or sp³ character, to enhance target specificity, improve physicochemical properties, and unlock novel biological activities. Spirocyclic scaffolds are at the forefront of this movement, offering rigid, well-defined three-dimensional orientations that can present substituents in precise vectors.
This guide provides a comprehensive technical overview of tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate , a heterocyclic building block of significant interest. This molecule integrates the desirable features of a spirocyclic core with versatile functional handles—a lactam for further derivatization and a Boc-protected amine for controlled synthetic manipulations. Its unique structure serves as a valuable starting point for the synthesis of complex molecules targeting a range of biological endpoints. We will delve into its chemical properties, synthesis, characterization, and applications, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this scaffold in their programs.
Physicochemical and Structural Properties
The fundamental characteristics of a molecule are critical to its application. Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, often referred to by its synonym 7-Boc-2,7-diazaspiro[3.5]nonan-1-one, is a solid at room temperature.[1] Its core structure consists of a four-membered azetidine ring fused spirocyclically to a six-membered piperidine ring.
It is important to note that due to the nature of IUPAC nomenclature for complex spirocycles, this compound may also be named tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate . Both names refer to the same structure, with the numbering of the heterocyclic system being the only difference. For the purpose of this guide, we will use the title's nomenclature while acknowledging its synonymy.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
| CAS Number | 1032158-48-7 | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | LQQAOPZWMYAJSP-UHFFFAOYSA-N | [1] |
| Common Synonyms | 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane, 7-N-Boc-1-oxo-2,7-diazaspiro[3.5]nonane | [1] |
Synthesis and Mechanistic Rationale
The construction of the diazaspiro[3.5]nonane core is a non-trivial synthetic challenge that requires careful strategic planning. While multiple routes are proprietary or exist in patent literature, a generalizable approach often involves the formation of one ring onto a pre-existing cyclic precursor. Several patented methods describe multi-step sequences to achieve this scaffold.[2][3]
A representative synthetic strategy is conceptualized below. The logic behind this workflow is to build the complexity sequentially, starting from commercially available materials, installing the necessary functionality for cyclization, and performing the key spiro-annulation step, followed by functional group manipulation.
Conceptual Synthetic Workflow
The synthesis can be envisioned as a multi-step process that involves forming the piperidine ring first, creating a suitable precursor for the azetidinone ring formation, and finally, protection of the piperidine nitrogen.
Caption: Conceptual workflow for the synthesis of the target diazaspiro-nonane scaffold.
Detailed Experimental Protocol (Illustrative)
The following protocol is a generalized representation based on common organic synthesis techniques and patent literature, such as those involving ring closure reactions.[2]
-
Preparation of a Piperidine Precursor: A suitable piperidine derivative, functionalized with groups that will form the azetidinone ring, is synthesized. This often starts from a simpler piperidine and involves reactions to add a side chain containing a leaving group and a precursor to the lactam nitrogen.
-
Intramolecular Cyclization: The key spirocyclization step is performed. This is typically an intramolecular nucleophilic substitution where a nitrogen-containing nucleophile displaces a leaving group on the piperidine ring, forming the strained four-membered azetidine ring. The choice of base and solvent is critical here to favor the intramolecular reaction and minimize side products. Cesium carbonate is often used in such cyclizations as it promotes the reaction.[2]
-
Boc Protection: The secondary amine on the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure involving the reaction of the spirocyclic amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a non-nucleophilic base like triethylamine or in a biphasic system with a mild inorganic base. This step enhances the compound's stability and solubility in organic solvents and allows for selective chemistry at the lactam position.
The trustworthiness of this synthetic sequence lies in its modularity. Each step is a well-established transformation in organic chemistry, and the progress can be monitored by standard analytical techniques (TLC, LC-MS), ensuring the identity and purity of the intermediates before proceeding.
Analytical Characterization
To confirm the identity and purity of tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be complex due to the rigid spirocyclic structure. One would expect to see characteristic signals for the tert-butyl group as a sharp singlet around 1.4-1.5 ppm. The various methylene protons on the four- and six-membered rings would appear as multiplets in the aliphatic region (typically 1.5-4.0 ppm). The diastereotopic nature of these protons would likely lead to complex splitting patterns.
-
¹³C NMR: The carbon spectrum would show a distinct signal for the lactam carbonyl carbon around 170 ppm and the carbamate carbonyl around 155 ppm. The quaternary carbon of the tert-butyl group would appear around 80 ppm, and the spirocyclic carbon atom would be a key feature. The remaining aliphatic carbons would resonate in the 20-60 ppm range.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺ at m/z 241.15. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₂H₂₀N₂O₃) with high accuracy.
-
Chromatography (HPLC): High-performance liquid chromatography is the standard method for assessing the purity of the final compound, typically aiming for >95% purity for research applications.
Applications in Medicinal Chemistry and Drug Discovery
The value of tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate lies in its utility as a versatile building block. Spirocyclic scaffolds are increasingly sought after as they can serve as rigid bioisosteres for more common, flexible ring systems like piperidine.[4] This rigidity can lead to improved binding affinity and selectivity for a biological target.
Key Application Areas:
-
Scaffold for Novel Chemical Libraries: The compound provides a ready-made three-dimensional core. The lactam functionality can be opened or derivatized, and the Boc group can be removed to allow functionalization of the piperidine nitrogen. This dual functionality enables the rapid generation of diverse compound libraries for high-throughput screening.
-
Intermediates for Targeted Therapeutics: This scaffold has been reported in the literature as an intermediate in the synthesis of GPR119 agonists, which are investigated for the treatment of diabetes and other metabolic disorders.[5] The spirocyclic core is a key structural element of these potent and selective modulators.
-
PROTAC Linkers: Related azaspiro[3.5]nonane structures have been identified as linkers for Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are an emerging therapeutic modality that uses the cell's own machinery to degrade target proteins. The rigid spirocyclic structure can provide optimal spacing and orientation between the two ends of the PROTAC molecule.[6]
The logical flow of its application in a drug discovery program is illustrated below.
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The Discovery of Novel Spirocyclic β-Lactams: A Technical Guide for Drug Development Professionals
Abstract
Spirocyclic β-lactams represent a compelling class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture and diverse biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies involved in the discovery of novel spirocyclic β-lactams. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into synthetic strategies, mechanistic underpinnings, structure-activity relationships (SAR), and the application of computational tools in the rational design of these promising therapeutic agents. We will explore key synthetic pathways, including the venerable Staudinger cycloaddition, 1,3-dipolar cycloadditions, and modern phosphine-catalyzed annulations. Furthermore, this guide will illuminate the therapeutic potential of spirocyclic β-lactams as antibacterial, antiviral (specifically anti-HIV), and antiplasmodial agents, supported by quantitative data and molecular modeling studies. Finally, we will address the current challenges and future perspectives in this dynamic field, aiming to equip researchers with the knowledge to navigate the complexities of spirocyclic β-lactam drug discovery and contribute to the development of next-generation therapeutics.
Introduction: The Allure of the Spirocyclic β-Lactam Scaffold
The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core pharmacophore in a multitude of life-saving antibiotics.[1] The inherent ring strain of the four-membered azetidin-2-one system is a key determinant of its reactivity and biological function.[2] The introduction of a spirocyclic junction at the C3 or C4 position of the β-lactam ring imparts a rigid, three-dimensional topology that offers distinct advantages in drug design.[3][4] This fixed spatial arrangement can enhance binding affinity and selectivity for biological targets by pre-organizing key pharmacophoric features, leading to improved potency and potentially novel mechanisms of action.[5]
Spirocyclic β-lactams have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, and antiparasitic properties.[3][6] Their unique structural attributes make them attractive candidates for overcoming drug resistance, a pressing global health challenge.[7] This guide will provide a comprehensive exploration of the critical aspects of discovering and developing these complex and promising molecules.
Synthetic Strategies: Mastering the Construction of the Spirocyclic Core
The synthesis of the spirocyclic β-lactam scaffold presents unique stereochemical challenges due to the formation of a quaternary stereocenter at the spiro-junction.[8] Several powerful synthetic methodologies have been developed to address these challenges, each with its own set of advantages and mechanistic nuances.
The Staudinger [2+2] Ketene-Imine Cycloaddition
The Staudinger cycloaddition, a reaction discovered over a century ago, remains a cornerstone for the synthesis of β-lactams.[9] It involves the [2+2] cycloaddition of a ketene with an imine to form the azetidin-2-one ring. In the context of spirocyclic β-lactams, this reaction typically involves a cyclic imine or a ketene precursor that leads to the formation of the spiro-center.
Causality of Experimental Choices: The stereochemical outcome of the Staudinger reaction is highly dependent on the substitution patterns of both the ketene and the imine. The reaction is believed to proceed through a zwitterionic intermediate, and the relative rates of bond rotation and ring closure determine the final stereochemistry. Careful selection of substrates and reaction conditions is therefore crucial for achieving the desired diastereoselectivity.[9]
1,3-Dipolar Cycloadditions: A Versatile Approach to Spiro-Heterocycles
1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings and have been successfully applied to the synthesis of spirocyclic β-lactams.[10] This strategy often involves the reaction of an exocyclic methylene β-lactam as the dipolarophile with a 1,3-dipole, such as a nitrone or a diazoalkane.[11]
Mechanism of Action: The concerted or stepwise nature of the 1,3-dipolar cycloaddition, along with the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile, dictates the regioselectivity and stereoselectivity of the reaction.[10] The inherent chirality of a penicillin- or cephalosporin-derived scaffold can effectively control the facial selectivity of the cycloaddition.
Phosphine-Catalyzed [3+2] Annulation: A Modern and Efficient Strategy
More recently, phosphine-catalyzed [3+2] annulation reactions have emerged as a highly efficient and diastereoselective method for the synthesis of spirocyclic β-lactams.[12] This reaction typically involves the use of allenoates as three-carbon synthons and 6-alkylidenepenicillanates as the two-atom component.[5]
Self-Validating System: The high yields and diastereoselectivities often observed in these reactions provide a self-validating system, where the predictable stereochemical outcome is a strong indicator of the desired reaction pathway being operative. The mechanism involves the initial addition of the phosphine to the allenoate, followed by a cascade of reactions that ultimately lead to the spirocyclic product.
Experimental Workflow: Phosphine-Catalyzed [3+2] Annulation
Caption: Workflow for Phosphine-Catalyzed [3+2] Annulation.
Therapeutic Potential and Structure-Activity Relationships (SAR)
Spirocyclic β-lactams have emerged as promising candidates for a variety of therapeutic applications, with notable activity against HIV and the malaria parasite, Plasmodium falciparum.
Anti-HIV Activity
Several spirocyclic β-lactams have demonstrated potent anti-HIV activity, with some compounds exhibiting IC50 values in the nanomolar range.[12][13] The mechanism of action is often complex and may involve multiple targets within the viral life cycle.
Quantitative Structure-Activity Relationship (QSAR) for Anti-HIV-1 Activity:
| Compound | R1 | R2 | IC50 (µM) vs. HIV-1 | Reference |
| BSS-730A | H | COPh | 0.014 | [12] |
| 9i | H | CO(p-F-Ph) | 0.015 | [12] |
| 9n | H | CO(p-Cl-Ph) | 0.017 | [12] |
| 12a | Me | COPh | 0.019 | [12] |
| 6 | H | COOMe | > 25 | [12] |
This table summarizes the anti-HIV-1 activity of a series of spirocyclopentene-β-lactams, highlighting the impact of substituents on the cyclopentene ring.
The data clearly indicates that the nature of the substituent at the R2 position significantly influences anti-HIV-1 activity. Aromatic acyl groups appear to be crucial for potent inhibition, while a simple methyl ester leads to a complete loss of activity.
Antiplasmodial Activity
In addition to their antiviral properties, spirocyclic β-lactams have shown promising activity against both the hepatic and erythrocytic stages of Plasmodium infection.[6][13]
Quantitative Structure-Activity Relationship (QSAR) for Antiplasmodial Activity:
| Compound | IC50 (µM) vs. P. falciparum (erythrocytic stage) | Reference |
| BSS-730A | 0.430 | [12] |
| 9i | 0.336 | [12] |
| 14a | 0.292 | [12] |
This table showcases the antiplasmodial activity of lead spirocyclic β-lactams.
The structural modifications that enhance anti-HIV activity also appear to be beneficial for antiplasmodial potency, suggesting the possibility of developing dual-acting agents.
Computational Drug Design: A Rational Approach to Optimization
Computational methods play an increasingly vital role in modern drug discovery, enabling the rational design and optimization of lead compounds.[14] Molecular docking and molecular dynamics (MD) simulations are particularly valuable tools for understanding the interactions of spirocyclic β-lactams with their biological targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions.[15][16] For spirocyclic β-lactams targeting bacterial β-lactamases or penicillin-binding proteins (PBPs), docking studies can help to rationalize their inhibitory activity and guide the design of more potent analogs.[17]
Logical Relationship: Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time.[18][19] This information is crucial for understanding the intricacies of binding and can reveal subtle but important interactions that are not captured by static docking poses.[17]
Challenges and Future Perspectives
Despite the significant promise of spirocyclic β-lactams, several challenges remain in their development. The stereoselective synthesis of complex spirocyclic systems can be challenging, often requiring multi-step sequences and careful optimization of reaction conditions.[4] Furthermore, a deeper understanding of their precise mechanisms of action against various pathogens is needed to guide further optimization.
The future of spirocyclic β-lactam drug discovery is bright.[7][20] Advances in synthetic methodology, including the development of new catalytic systems, will undoubtedly facilitate the construction of increasingly complex and diverse molecular architectures.[21] The integration of computational and experimental approaches will continue to accelerate the design-synthesis-testing cycle. Moreover, the exploration of novel biological targets for these versatile scaffolds holds the potential to unlock new therapeutic applications.[22] The continued investigation of spirocyclic β-lactams is a worthy endeavor with the potential to deliver a new generation of innovative medicines to address unmet medical needs.
Detailed Experimental Protocol: Synthesis of a Spiro[azetidine-2,3'-oxindole] β-Lactam
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative spiro[azetidine-2,3'-oxindole] β-lactam, a class of compounds with interesting biological activities.[8][9]
Materials:
-
Isatin
-
Substituted aniline
-
Substituted phenylacetic acid
-
Triethylamine (Et3N)
-
Thionyl chloride (SOCl2) or oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step 1: Synthesis of the Isatin-derived Imine (Schiff Base)
-
To a solution of isatin (1.0 eq) in ethanol, add the substituted aniline (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired imine.
Step 2: In Situ Generation of the Ketene and [2+2] Cycloaddition
-
To a solution of the substituted phenylacetic acid (1.2 eq) in anhydrous DCM at 0 °C, add thionyl chloride or oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
In a separate flask, dissolve the isatin-derived imine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the imine solution to -78 °C.
-
Slowly add the in situ generated acid chloride solution to the imine solution at -78 °C via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Workup and Purification
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure spiro[azetidine-2,3'-oxindole] β-lactam.
Step 4: Characterization
-
Determine the melting point.
-
Obtain ¹H NMR, ¹³C NMR, and HRMS spectra to confirm the structure and purity of the final product. The relative stereochemistry can often be determined by NOE experiments in ¹H NMR.
References
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- Saeedi, M., et al. (2021). Structure-based virtual screening, molecular docking, and molecular dynamics simulation approaches for identification of new potential inhibitors of class a β-lactamase enzymes. Journal of Biomolecular Structure and Dynamics, 39(17), 6548-6559.
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- Tayeb, S. M., et al. (2025). Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. Drug Design, Development and Therapy, 19, 9185-9197.
- Tooke, C. L., et al. (2019). The future of the β-lactams. Current opinion in microbiology, 51, 75-83.
- Mondal, P., & Mondal, S. (2022). Synthesis, characterization and SAR studies of Novel Series of Spiro β-Lactam of 5-methylindole-2,3-dione derivatives as a potential antibacterial and anthelmintic agent. Current Chemistry Letters, 11(4), 403-414.
- Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(5), 1026-1084.
- Wang, D. Z., & Mobashery, S. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Journal of Medicinal Chemistry, 67(1), 1-22.
- Mondal, P., & Mondal, S. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC advances, 13(48), 33967-33994.
- Floresta, G., et al. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6, 497.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Tooke, C. L., et al. (2019). The future of the β-lactams. Current opinion in microbiology, 51, 75-83.
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- Gising, J., et al. (2017). Combined Structural Analysis and Molecular Dynamics Reveal Penicillin-Binding Protein Inhibition Mode with β-Lactones. ACS chemical biology, 12(10), 2693–2700.
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Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate safety and handling
An In-Depth Technical Guide to the Safe Handling of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
This guide provides comprehensive safety and handling protocols for tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, a key building block in contemporary drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure procedural integrity and personal safety in the laboratory.
Compound Profile and Hazard Identification
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a bifunctional spirocyclic compound featuring a reactive lactam moiety and a Boc-protected amine. This structural arrangement makes it a valuable intermediate for introducing conformational rigidity and novel three-dimensional architectures into drug candidates. Understanding its specific chemical properties is foundational to its safe handling.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
| CAS Number | 392331-78-1 | [1][2] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | |
| Molecular Weight | 240.3 g/mol | |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
GHS Hazard Classification
Based on available data, this compound is classified under GHS as a Warning-level hazard.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory tract.
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Classification |
| H315 | Causes skin irritation | Hazard |
| H319 | Causes serious eye irritation | Hazard |
| H335 | May cause respiratory irritation | Hazard |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Precautionary |
| P264 | Wash hands thoroughly after handling | Precautionary |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Precautionary |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Precautionary |
| P313 | Get medical advice/attention | Precautionary |
| P337 | If eye irritation persists | Precautionary |
Source:[1]
Exposure Controls and Personal Protection
The causality behind the following protocols is rooted in minimizing the risk of aerosol inhalation and direct contact with skin and eyes. Given the compound's irritant nature, a multi-layered defense is essential.
Engineering Controls
Operations involving this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols, such as weighing, transferring, or dissolving the solid. The fume hood provides a primary containment barrier, drawing airborne particles away from the operator's breathing zone.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against accidental splashes or fine dust.[1]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing : A standard laboratory coat is required. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection : If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[3]
Caption: PPE selection and workflow for handling the compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining the compound's integrity and ensuring a safe laboratory environment.
Handling
-
Weighing and Transfer : Always conduct the weighing and transfer of the solid compound within a chemical fume hood to contain any dust. Use anti-static weigh boats to prevent scattering of the fine powder.
-
Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing. Ensure the vessel is appropriately sized to accommodate the solvent and to allow for stirring or agitation without spillage.
-
Avoid Incompatibilities : While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, as these can react with the lactam or Boc-protecting groups.[4]
Storage
-
Temperature : Store the compound in a refrigerator.[1]
-
Atmosphere : Keep the container tightly sealed to prevent moisture absorption and potential degradation.
-
Location : Store in a designated, clearly labeled area away from incompatible materials.
Caption: Recommended storage protocol upon receipt of the compound.
Emergency and First-Aid Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Spill and Leak Management
-
Small Spills : For small spills, carefully sweep up the solid material, avoiding dust generation. Place the waste in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills : Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum). Dispose of the waste in accordance with local, state, and federal regulations.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[7] Do not allow the material to enter drains or waterways.
Conclusion
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a valuable tool in medicinal chemistry, but its handling requires a thorough understanding of its potential hazards. By implementing the engineering controls, personal protective measures, and handling protocols outlined in this guide, researchers can work with this compound safely and effectively. The principles of risk assessment, containment, and preparedness are the cornerstones of a robust safety culture in any research environment.
References
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Unlocking New Therapeutic Frontiers: A Technical Guide to Spiro-Beta-Lactam Compounds and Their Potential Targets
Foreword: The Enduring Potential of a Privileged Scaffold
The β-lactam ring, a cornerstone of medicinal chemistry since the discovery of penicillin, continues to be a source of therapeutic innovation. Its inherent reactivity and stereochemical complexity have been exploited to develop a vast arsenal of life-saving antibiotics. However, the versatility of this four-membered heterocycle extends far beyond its antibacterial origins. By incorporating the β-lactam moiety into a spirocyclic framework, a new class of compounds has emerged—spiro-β-lactams. These molecules possess a unique three-dimensional architecture that imparts novel pharmacological properties, opening up exciting avenues for drug discovery in oncology, virology, and metabolic diseases.[1][2]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the most promising therapeutic targets for spiro-β-lactam compounds. Moving beyond a simple catalog of activities, this guide delves into the underlying mechanisms of action, provides detailed experimental workflows for target validation, and summarizes key structure-activity relationships. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to navigate this exciting field and unlock the full therapeutic potential of the spiro-β-lactam scaffold.
I. The Spiro-β-Lactam Advantage: A Structural Perspective
The defining feature of a spiro-β-lactam is the fusion of the β-lactam ring to another cyclic system through a single shared carbon atom, the spirocenter. This arrangement confers several advantageous properties:
-
Increased Structural Rigidity and Conformational Constraint: The spiro fusion locks the molecule into a more defined three-dimensional shape, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity and selectivity.
-
Novel Pharmacophoric Space: The spirocyclic framework allows for the exploration of unique chemical space, enabling the design of compounds with distinct and improved bioactivity compared to their monocyclic or fused-ring counterparts.[1][2]
-
Metabolic Stability: The steric hindrance around the β-lactam ring introduced by the spirocyclic system can enhance metabolic stability by shielding the labile amide bond from enzymatic hydrolysis.
These structural attributes make spiro-β-lactams attractive candidates for targeting a diverse range of biological macromolecules.
II. Key Therapeutic Targets and Mechanisms of Action
The unique structural features of spiro-β-lactams have enabled the discovery of compounds with a broad spectrum of biological activities. This section will explore the most promising therapeutic targets and the current understanding of the underlying mechanisms of inhibition.
A. Oncology: Inducing Tumor Cell Apoptosis
Certain novel N-thiolated β-lactam compounds have demonstrated potent and selective apoptotic activity against a variety of human cancer cell lines, including leukemia, breast, prostate, and head-and-neck cancers.[3][4] The proposed mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
Mechanism of Action: p38 MAPK-Mediated Apoptosis
-
Induction of DNA Damage: The β-lactam compound initiates a cellular stress response by causing damage to the tumor cell's DNA.
-
Activation of p38 MAPK: This DNA damage leads to the phosphorylation and activation of p38 MAPK, a key regulator of cellular responses to stress.
-
Caspase Cascade Activation: Activated p38 MAPK resides upstream of the caspase cascade. Its activation triggers the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9.
-
Executioner Caspase Activation and Apoptosis: The initiator caspases, in turn, activate executioner caspases, like caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This pathway highlights a promising strategy for developing cancer therapeutics that selectively target tumor cells while potentially exhibiting lower toxicity in normal, non-transformed cells.
Caption: p38 MAPK-mediated apoptosis induced by spiro-β-lactam compounds.
B. Antiviral Therapy: A Host-Directed Approach
A particularly exciting development is the discovery of spiropenicillanates with potent, broad-spectrum antiviral activity against HIV, influenza, SARS-CoV-2, and other pathogenic viruses.[5] Intriguingly, the mechanism of action for some of these compounds appears to be host-directed, meaning they target cellular factors that the virus hijacks for its replication, rather than targeting viral proteins directly.[5][6]
Mechanism of Action: Targeting Host Cell Dependencies
Viruses are obligate intracellular parasites that rely on the host cell's machinery to replicate. A host-directed antiviral strategy offers several key advantages:
-
Broad-Spectrum Activity: Different viruses often exploit the same host pathways, so a single host-directed agent can be effective against multiple viral pathogens.
-
Higher Barrier to Resistance: Viruses rapidly mutate, leading to resistance against drugs that target viral proteins. In contrast, host proteins are much more genetically stable, making the development of resistance to host-directed therapies less likely.[6]
While the specific host targets of antiviral spiro-β-lactams are still under active investigation, potential pathways include:
-
Viral Entry and Trafficking: Inhibition of host factors involved in endocytosis or membrane fusion.
-
Protein Folding and Maturation: Targeting host chaperones, such as the HSP70 complex, that are required for the proper folding of viral proteins.
-
Nucleotide Biosynthesis: Interference with host enzymes essential for the synthesis of viral genetic material.
Caption: Host-directed antiviral mechanism of spiro-β-lactam compounds.
C. Anti-inflammatory and Other Potential Applications
Beyond oncology and virology, spiro-β-lactams have shown promise in targeting enzymes implicated in inflammatory and metabolic disorders.
-
Human Leukocyte Elastase (HLE) Inhibition: HLE is a serine protease released by neutrophils during inflammation. Unregulated HLE activity can lead to tissue damage in diseases like chronic obstructive pulmonary disease (COPD) and emphysema. Certain monocyclic and polycyclic β-lactams are potent, time-dependent inhibitors of HLE.[3][7][8] The strained β-lactam ring acts as a "warhead," acylating a critical serine residue in the active site of HLE, thereby inactivating the enzyme.
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition: ACAT is an intracellular enzyme that plays a key role in cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage or transport.[9] Inhibition of ACAT is a potential therapeutic strategy for hypercholesterolemia and atherosclerosis. Spiro-β-lactams have been identified as a class of compounds that can inhibit ACAT, likely by competing with the cholesterol or acyl-CoA substrate for binding to the enzyme's active site.[10]
-
T-Type Calcium Channel Blockade: T-type calcium channels are involved in a variety of physiological processes, including neuronal excitability and pain signaling. Dysregulation of these channels has been implicated in neuropathic and inflammatory pain. A series of spiro-piperidine azetidinones have been identified as novel blockers of the Caᵥ3.2 T-type calcium channel, representing a new therapeutic avenue for the treatment of pain.[11]
III. Experimental Workflows for Target Identification and Validation
The successful development of spiro-β-lactam-based therapeutics hinges on robust and reliable experimental methodologies. This section provides detailed, step-by-step protocols for key assays used to identify and validate the therapeutic targets of these compounds.
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a crucial first step in evaluating the anticancer potential of spiro-β-lactam compounds.
Protocol: MTT Assay for Cancer Cell Lines
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the spiro-β-lactam compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.
-
Remove the media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cell viability assay.
B. Antiviral Activity Screening: Cell-Based ELISA
A cell-based ELISA is a high-throughput method to quantify viral antigens within infected cells, providing a robust platform for screening antiviral compounds.
Protocol: Cell-Based ELISA for Antiviral Screening
-
Cell Seeding and Infection:
-
Seed a permissive host cell line into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the spiro-β-lactam compound.
-
Pre-incubate the cells with the compound for a defined period (e.g., 1 hour).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected controls and virus-only controls.
-
Incubate for a period sufficient for viral antigen expression (e.g., 24-48 hours).
-
-
Cell Fixation and Permeabilization:
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with a solution of 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific for a viral antigen overnight at 4°C.
-
Wash the cells extensively with PBS containing 0.05% Tween 20 (PBST).
-
Incubate the cells with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells with PBST.
-
-
Detection and Analysis:
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control and determine the EC₅₀ value.
-
C. Enzyme Inhibition Assays
Direct measurement of enzyme inhibition is crucial for validating targets like HLE and ACAT.
Protocol: Spectrophotometric Assay for HLE Inhibition
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 0.1 M HEPES, pH 7.5).
-
Prepare a stock solution of purified human leukocyte elastase in the assay buffer.
-
Prepare a stock solution of a chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) in DMSO.
-
Prepare serial dilutions of the spiro-β-lactam inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the spiro-β-lactam inhibitor at various concentrations, and the HLE solution.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. For time-dependent inhibitors, more complex kinetic analyses are required to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).
-
Protocol: Fluorescence-Based Assay for ACAT Inhibition
-
Cell Culture and Treatment:
-
Culture cells expressing ACAT (e.g., HepG2) in a 96-well plate.
-
Treat the cells with serial dilutions of the spiro-β-lactam inhibitor for a defined period.
-
-
Labeling with Fluorescent Cholesterol Analog:
-
Add a fluorescent cholesterol analog, such as NBD-cholesterol, to the cells and incubate for several hours. This allows the cells to take up the fluorescent cholesterol and for ACAT to esterify it.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess NBD-cholesterol.
-
Measure the fluorescence intensity of the cells using a fluorescence microplate reader. The esterified NBD-cholesterol will accumulate in lipid droplets, leading to a significant increase in fluorescence.
-
-
Data Analysis:
-
The reduction in fluorescence intensity in the presence of the inhibitor corresponds to the inhibition of ACAT activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
IV. Structure-Activity Relationships (SAR) and Data Summary
The potency and selectivity of spiro-β-lactam compounds are highly dependent on the nature and stereochemistry of the substituents on both the β-lactam ring and the spirocyclic moiety. While a comprehensive SAR is beyond the scope of this guide, some general trends have emerged.
-
Anticancer Activity: For N-thiolated β-lactams, the nature of the N-alkylthio group and substitutions at the C3 position of the lactam ring significantly influence their apoptosis-inducing activity.
-
Antiviral Activity: In the case of spiropenicillanates, the benzhydryl ester group appears to be crucial for anti-HIV activity. Modifications at other positions of the spirocyclic ring can be used to fine-tune the potency and pharmacokinetic properties.[2]
-
HLE Inhibition: The nature of the substituents at the C3 and C4 positions of the β-lactam ring, as well as the group attached to the nitrogen atom, all play a role in determining the potency and stability of HLE inhibitors.
Table 1: Representative IC₅₀ Values of Spiro-β-Lactam and Related Compounds
| Compound Class | Target | Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| Spiro-β-lactam isatin hybrid | P. falciparum | K1 strain | 5.04 - 22.27 | [11] |
| Spirocyclopentenyl-β-lactam | HIV-1 | - | 0.014 - 0.366 | [2] |
| Spirocyclopentenyl-β-lactam | HIV-2 | - | 0.008 - 0.111 | [2] |
| Polycyclic β-lactam | Human Leukocyte Elastase | HLE | 21.0 - 22.1 | [7] |
| N-thiolated β-lactam | Apoptosis Induction | Jurkat T cells | ~50 (for potent analogs) | [1] |
V. Future Directions and Conclusion
Spiro-β-lactam compounds represent a promising class of molecules with the potential to address unmet medical needs in a variety of therapeutic areas. Their unique structural features and diverse biological activities make them a rich source for the discovery of novel drugs.
Future research in this field should focus on:
-
Elucidation of Specific Host-Directed Antiviral Targets: Identifying the precise host cell proteins and pathways modulated by antiviral spiro-β-lactams will be crucial for optimizing their efficacy and safety.
-
Structure-Based Drug Design: The use of computational modeling and structural biology techniques will facilitate the rational design of more potent and selective inhibitors for specific targets.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds need to be rigorously evaluated in relevant animal models to assess their therapeutic potential and toxicological profiles.
References
-
Identification of ACAT1- And ACAT2-specific Inhibitors Using a Novel, Cell-Based Fluorescence Assay: Individual ACAT Uniqueness. PubMed. Available at: [Link]
-
Spiro-β-lactams as Novel Broad-Spectrum Host-Directed Antiviral. UC Business. Available at: [Link]
-
Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. Available at: [Link]
-
A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. PubMed. Available at: [Link]
-
Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: Individual ACAT uniqueness. Semantic Scholar. Available at: [Link]
-
(PDF) Identification of ACAT1 - and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: Individual ACAT uniqueness. ResearchGate. Available at: [Link]
-
Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation. National Institutes of Health. Available at: [Link]
-
identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay. Ask this paper. Available at: [Link]
-
Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. National Institutes of Health. Available at: [Link]
-
Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. eLife. Available at: [Link]
-
Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop. National Institutes of Health. Available at: [Link]
-
A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Semantic Scholar. Available at: [Link]
-
In vitro evaluation of the antielastase activity of polycyclic β-lactams. ResearchGate. Available at: [Link]
-
Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. National Institutes of Health. Available at: [Link]
-
Acyl-coenzyme A:cholesterol acyltransferase in human liver. In vitro detection and some characteristics of the enzyme. PubMed. Available at: [Link]
-
Synthesis and evaluation of novel β-lactam inhibitors of human leukocyte elastase. ResearchGate. Available at: [Link]
-
Host-Directed Antiviral Therapy. PubMed. Available at: [Link]
-
A Novel Technical Approach for the Measurement of Individual ACAT-1 and ACAT-2 Enzymatic Activity in the Testis. Springer Nature Experiments. Available at: [Link]
-
ACAT activity assay. ACAT-1 / and ACAT-1 / MEF were pulsed for 2 h with... ResearchGate. Available at: [Link]
-
Studies on acyl-coenzyme A: cholesterol acyltransferase activity in human liver microsomes. PubMed. Available at: [Link]
-
T-Type Calcium Channel Inhibition Underlies the Analgesic Effects of the Endogenous Lipoamino Acids. Journal of Neuroscience. Available at: [Link]
-
Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-a. Universidade de Lisboa. Available at: [Link]
-
(PDF) Host-Directed Antiviral Therapy. ResearchGate. Available at: [Link]
-
Systematic optimization of host-directed therapeutic targets and preclinical validation of repositioned antiviral drugs. PubMed. Available at: [Link]
-
What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? ResearchGate. Available at: [Link]
-
Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3 l Protocol Preview. YouTube. Available at: [Link]
-
Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available at: [Link]
-
Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. PubMed. Available at: [Link]
-
Recent Advances in β-lactam Derivatives as Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. PubMed. Available at: [Link]
-
Beta Lactams Anticancer Effect on Human Breast Cancer, MCF-7 Cell Line. ScholarWorks @ UTRGV. Available at: [Link]
-
IC 50 values for enzyme activity inhibition (Anti-Elastase: 0.49±0.1... ResearchGate. Available at: [Link]
-
Examples of some isatin-derived spiro β-lactams previously reported by our group. ResearchGate. Available at: [Link]
-
Structures of selected spiro-β-lactams highlighting the most relevant... ResearchGate. Available at: [Link]
-
Host Proteins Identified in Extracellular Viral Particles as Targets for Broad-Spectrum Antiviral Inhibitors. PubMed. Available at: [Link]
-
Determination of IC50 values for different inhibitors. The residual... ResearchGate. Available at: [Link]
-
Mechanism of inhibition of human leucocyte elastase by monocyclic beta-lactams. PubMed. Available at: [Link]
-
Screening for Host Proteins with Pro- and Antiviral Activity via High-Throughput CRISPR. PubMed. Available at: [Link]
-
Mechanism of inhibition of human leucocyte elastase by beta-lactams. 3. Use of electrospray ionization mass spectrometry and two-dimensional NMR techniques to identify beta-lactam-derived E-I complexes. PubMed. Available at: [Link]
-
An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Available at: [Link]
-
Spectrophotometric Detection of Beta-Lactamase Inhibition by Plant Extracts. MDPI. Available at: [Link]
-
A spectrophotometric assay of beta-lactamase action on penicillins. PubMed. Available at: [Link]
-
Targeting host proteins could lead to pan-coronavirus antivirals. Drug Target Review. Available at: [Link]
-
Protease Inhibitors Targeting Coronavirus and Filovirus Entry. ResearchGate. Available at: [Link]
-
Host cell and viral protease targets of human SERPINs identified by in silico docking. National Institutes of Health. Available at: [Link]
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Methodological & Application
synthesis of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
An Application Guide for the Synthesis of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Diazaspirocyclic Scaffolds
Spirocyclic molecules, characterized by two rings connected through a single tetrahedral carbon atom, offer a unique three-dimensional architecture that is highly sought after in modern drug discovery.[1] This rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] Among these structures, diazaspirocycles are of particular interest as they incorporate nitrogen atoms, which are key components of many bioactive molecules and can serve as hydrogen bond donors or acceptors, influencing solubility and target interactions.[2][3]
The target molecule, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, combines the desirable features of a spirocycle with a β-lactam (azetidin-2-one) ring. The β-lactam motif is a privileged structure, most famously found in penicillin and cephalosporin antibiotics, but also explored for a wide range of other therapeutic applications.[4][5] This application note details a proposed, robust synthetic protocol for Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, a valuable building block for the development of novel therapeutics.
Synthetic Strategy: A Staudinger Cycloaddition Approach
The core of the proposed synthesis is the construction of the four-membered β-lactam ring. The Staudinger [2+2] cycloaddition is a classic and highly effective method for this transformation, involving the reaction of a ketene with an imine.[4] Our retrosynthetic analysis breaks down the target molecule as follows:
-
The Spirocyclic β-Lactam: The target compound can be formed via the deprotection of an N-substituted precursor.
-
The [2+2] Cycloaddition: The N-substituted spirocycle is assembled by reacting an exocyclic imine derived from a piperidine core with a suitable ketene, generated in situ.
-
The Imine Precursor: The required imine is synthesized from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate.
This multi-step approach utilizes common starting materials and well-established chemical transformations, providing a logical and efficient pathway to the desired compound.
Figure 1: Proposed synthetic workflow for the target compound.
Mechanism Spotlight: The Staudinger Reaction
The key bond-forming step is the [2+2] cycloaddition. This reaction proceeds through a zwitterionic intermediate. First, the nucleophilic nitrogen of the imine attacks the electrophilic carbonyl carbon of the ketene. The resulting intermediate then undergoes conrotatory ring closure to form the four-membered β-lactam ring. The use of a non-nucleophilic base, such as triethylamine (Et₃N), is crucial for the in situ generation of the ketene from the acyl chloride precursor without competing side reactions.
Figure 2: Mechanism of ketene formation and cycloaddition.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Chloroacetyl chloride is corrosive and lachrymatory. Triethylamine is a flammable and corrosive base. Handle with care.
Step 1: Synthesis of Tert-butyl 4-(benzylideneamino)piperidine-1-carboxylate (Imine Intermediate)
-
Rationale: This step creates the imine substrate required for the cycloaddition. Benzylamine is chosen as the amine source, and a Dean-Stark apparatus is used to drive the reaction to completion by removing the water byproduct.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Tert-butyl 4-oxopiperidine-1-carboxylate | 199.25 | 50.0 | 9.96 g |
| Benzylamine | 107.15 | 55.0 | 5.89 g (5.9 mL) |
| p-Toluenesulfonic acid monohydrate (p-TSA) | 190.22 | 2.5 | 0.48 g |
| Toluene | - | - | 200 mL |
Protocol:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add tert-butyl 4-oxopiperidine-1-carboxylate (9.96 g, 50.0 mmol), toluene (200 mL), benzylamine (5.9 mL, 55.0 mmol), and p-TSA (0.48 g, 2.5 mmol).
-
Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Wash the solution sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude imine as a pale yellow oil. The product is often used in the next step without further purification.
Step 2: Synthesis of Tert-butyl 1-benzyl-2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
-
Rationale: This is the key β-lactam forming step. Chloroacetyl chloride is added dropwise to a solution of the imine and triethylamine at low temperature to control the exothermic reaction and favor the desired cycloaddition over polymerization of the ketene.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Imine Intermediate (from Step 1) | 288.40 | 50.0 | 14.42 g |
| Triethylamine (Et₃N) | 101.19 | 100.0 | 10.12 g (13.9 mL) |
| Chloroacetyl chloride | 112.94 | 75.0 | 8.47 g (6.0 mL) |
| Dichloromethane (DCM), anhydrous | - | - | 250 mL |
Protocol:
-
Dissolve the crude imine intermediate (14.42 g, 50.0 mmol) and triethylamine (13.9 mL, 100.0 mmol) in anhydrous dichloromethane (250 mL) in a 500 mL three-neck flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add a solution of chloroacetyl chloride (6.0 mL, 75.0 mmol) in anhydrous DCM (50 mL) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight (12-16 hours).
-
Quench the reaction by adding 100 mL of water. Separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the protected spiro-β-lactam.
Step 3: Synthesis of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (Final Product)
-
Rationale: Catalytic hydrogenation is a standard and clean method for removing the N-benzyl protecting group. Palladium on carbon is an effective catalyst for this transformation.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Protected Spiro-β-lactam (from Step 2) | 364.46 | 10.0 | 3.64 g |
| Palladium on Carbon (10 wt. %) | - | - | ~360 mg (10 mol%) |
| Methanol or Ethyl Acetate | - | - | 100 mL |
| Hydrogen (H₂) gas | - | - | 1 atm (balloon) |
Protocol:
-
Dissolve the protected spiro-β-lactam (3.64 g, 10.0 mmol) in methanol or ethyl acetate (100 mL) in a hydrogenation flask.
-
Carefully add 10% palladium on carbon (~360 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-24 hours.
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the final product, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate. Further purification can be achieved by recrystallization or chromatography if necessary.
Characterization Data Summary
| Compound | Molecular Formula | MW ( g/mol ) | Expected Analytical Data |
| Tert-butyl 4-(benzylideneamino)piperidine-1-carboxylate | C₁₇H₂₄N₂O₂ | 288.40 | ¹H NMR: Signals for Boc group (~1.4 ppm), piperidine protons, aromatic protons (7.2-7.8 ppm), and imine proton (>8.0 ppm). MS (ESI+): m/z = 289.2 [M+H]⁺. |
| Tert-butyl 1-benzyl-2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | C₂₁H₂₈N₂O₃ | 364.46 | ¹H NMR: Disappearance of imine proton signal. Appearance of signals for β-lactam protons. Signals for Boc, piperidine, and benzyl groups remain. MS (ESI+): m/z = 365.2 [M+H]⁺. |
| Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | C₁₄H₂₂N₂O₃ | 274.35 | ¹H NMR: Disappearance of benzyl proton signals. Appearance of N-H proton signal for the β-lactam. ¹³C NMR: Signal for β-lactam carbonyl (~170 ppm). MS (ESI+): m/z = 275.2 [M+H]⁺. |
References
-
Triazaspirocycles: Occurrence, Synthesis, and Applications. National Center for Biotechnology Information. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. National Center for Biotechnology Information. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. National Center for Biotechnology Information. [Link]
-
Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. PubMed. [Link]
-
Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Royal Society of Chemistry Publishing. [Link]
-
Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PubMed. [Link]
-
Distinct mechanisms for spiro-carbon formation reveal biosynthetic pathway crosstalk. Nature Chemical Biology. [Link]
-
Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. National Center for Biotechnology Information. [Link]
Sources
- 1. Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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multi-step synthesis of spiro-beta-lactams.
An Application Guide to the Multi-Step Synthesis of Spiro-β-Lactams for Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
Spiro-β-lactams represent a privileged structural motif in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, cholesterol absorption inhibitory, antiviral, and anticancer properties.[1][2][3] Their unique three-dimensional architecture, characterized by a quaternary spiro carbon center fusing the β-lactam ring to another cyclic system, provides a rigid scaffold that can effectively interact with biological targets.[4][5] The synthesis of this spiro center, however, presents considerable steric and stereochemical challenges.[2][6] This application note provides an in-depth guide to the most robust and widely employed multi-step synthetic strategies for constructing spiro-β-lactams, with a focus on the underlying principles, detailed experimental protocols, and practical insights for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Importance of Spiro-β-Lactams
The β-lactam ring is one of the most successful and enduring pharmacophores in history, famously forming the core of penicillin and cephalosporin antibiotics.[2][6] The incorporation of this reactive four-membered ring into a spirocyclic system introduces significant conformational rigidity and a well-defined three-dimensional orientation of substituents.[4][5] This structural feature is highly desirable in modern drug design, as it can lead to enhanced binding affinity, improved selectivity for target proteins, and favorable pharmacokinetic properties.[3][7]
While initially explored for their antibiotic potential, the medicinal applications of spiro-β-lactams have expanded significantly.[2] They are now recognized as potent inhibitors of various enzymes and protein-protein interactions, making them valuable scaffolds for developing therapeutics against a range of diseases.[1][8] The primary challenge lies in their stereocontrolled synthesis, which has spurred the development of elegant and efficient chemical methodologies. This guide will focus on two cornerstone strategies: the Staudinger [2+2] cycloaddition and the copper-catalyzed Kinugasa reaction.
Core Synthetic Strategy I: The Staudinger [2+2] Ketene-Imine Cycloaddition
The Staudinger cycloaddition, first reported in 1907, is a classical yet highly effective method for constructing the β-lactam ring via a [2+2] cycloaddition between a ketene and an imine.[9] This reaction has been extensively adapted for the synthesis of spiro-β-lactams, particularly spirooxindolo-β-lactams, which are of significant interest in cancer research.[10][11]
Mechanistic Rationale and Stereochemical Control
The reaction proceeds through a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent conrotatory ring closure yields the four-membered azetidin-2-one ring. The stereochemical outcome (cis vs. trans) is often dependent on the substituents, solvent polarity, and reaction temperature.[12] For many spirooxindole systems, a high degree of cis-diastereoselectivity is observed.[11][12]
A key experimental consideration is the generation of the highly reactive ketene intermediate. Ketenes can be pre-formed or, more conveniently, generated in situ from precursors like acyl chlorides in the presence of a tertiary amine base (e.g., triethylamine) or from carboxylic acids using an activating agent like tosyl chloride (TsCl).[12][13] The in situ generation is often preferred as it avoids handling the unstable ketene.
Workflow for Staudinger Cycloaddition
Caption: Workflow for the one-pot synthesis of spirooxindolo-β-lactams.
Protocol: One-Pot Synthesis of cis-Spirooxindolo-β-Lactams
This protocol is adapted from a versatile one-pot method for synthesizing 1,3-bis-aryl spirooxindolo-β-lactams.[11][12]
Materials:
-
Isatin Schiff base (3-aryliminoindolin-2-one) (1.0 mmol)
-
Substituted phenylacetic acid (1.5 mmol)
-
4-Toluenesulfonyl chloride (TsCl) (2.0 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the isatin Schiff base (1.0 mmol), the substituted phenylacetic acid (1.5 mmol), and 4-toluenesulfonyl chloride (2.0 mmol).
-
Add anhydrous dichloromethane (10-15 mL) to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) to the stirred solution over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro-β-lactam.[6]
-
Characterize the final product using NMR, HRMS, and, if suitable crystals are obtained, X-ray crystallography to confirm the structure and stereochemistry.[6][14]
Representative Data
| Entry | Phenylacetic Acid Substituent | Imine N-Substituent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | 4-Cl | 4-MeO-Ph | 67 | >95:5 | [12] |
| 2 | 3,4-diF | 4-Me-Ph | 37 | >95:5 | [12] |
| 3 | 4-Cl | 3-Me-Ph | 22 | >95:5 | [12] |
Core Synthetic Strategy II: The Copper-Catalyzed Kinugasa Reaction
The Kinugasa reaction is a powerful and atom-economical method for synthesizing β-lactams from terminal alkynes and nitrones, typically mediated by a copper(I) salt.[15] This reaction has been brilliantly extended to asymmetric cascade processes for the highly diastereo- and enantioselective synthesis of complex chiral spiro-β-lactams.[16][17][18]
Mechanistic Rationale and Asymmetric Control
The reaction is initiated by the formation of a copper(I) acetylide from the terminal alkyne. This intermediate undergoes a [3+2] dipolar cycloaddition with the nitrone to form a copper-isoxazoline intermediate. A subsequent rearrangement leads to a copper β-lactam enolate, which is then protonated to yield the final cis-substituted β-lactam.[9][15]
The true power of this methodology is realized in cascade reactions. By tethering another reactive group (e.g., a ketone or an α,β-unsaturated ester) to the alkyne substrate, the copper enolate intermediate can be trapped intramolecularly via an aldol or Michael addition reaction.[16][19] This cascade approach constructs the spirocyclic system and the β-lactam ring in a single step, often with excellent control over multiple contiguous stereocenters.[16][17][18] The use of chiral ligands in conjunction with the copper catalyst enables high enantioselectivity.[9]
Kinugasa/Aldol Cascade Reaction Pathway
Caption: Pathway for asymmetric spiro-β-lactam synthesis via a cascade reaction.
Protocol: Asymmetric Copper-Catalyzed Kinugasa/Aldol Cascade
This protocol is based on the highly diastereo- and enantioselective synthesis of chiral spiro-β-lactams reported by Cai, Zhou, and coworkers.[16][17][18]
Materials:
-
Ketone-tethered propiolamide (0.10 mmol)
-
Nitrone (0.12 mmol)
-
Copper(I) iodide (CuI) (0.01 mmol, 10 mol%)
-
Chiral Ligand (e.g., a chiral bisoxazoline or phosphine ligand) (0.011 mmol, 11 mol%)
-
Cesium carbonate (Cs₂CO₃) (0.15 mmol)
-
Toluene (anhydrous, 1.0 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CuI (10 mol%) and the chiral ligand (11 mol%).
-
Add anhydrous toluene (0.5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the ketone-tethered propiolamide (0.10 mmol), the nitrone (0.12 mmol), and Cs₂CO₃ (0.15 mmol).
-
Add the remaining anhydrous toluene (0.5 mL).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 40 °C) for the required time (typically 24-72 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (PTLC) or column chromatography on silica gel to isolate the chiral spiro-β-lactam product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC analysis).
Representative Data
| Entry | Propiolamide Tether | Nitrone Substituent | Yield (%) | d.r. | ee (%) | Reference |
| 1 | 2-Acetylphenyl | N-Phenyl | 85 | >20:1 | 95 | [16] |
| 2 | 2-Propionylphenyl | N-Phenyl | 82 | >20:1 | 95 | [16] |
| 3 | 2-Acetylphenyl | N-(4-Cl-Phenyl) | 80 | >20:1 | 94 | [16] |
Conclusion and Outlook
The multi-step synthesis of spiro-β-lactams is a dynamic and evolving field that provides critical tools for drug discovery. The Staudinger cycloaddition offers a reliable and broadly applicable route, especially for spirooxindole scaffolds. For more complex targets requiring high stereocontrol, the copper-catalyzed Kinugasa reaction, particularly in its asymmetric cascade variants, has emerged as a premier strategy for constructing multiple stereocenters with exceptional precision in a single operation. The protocols and principles outlined in this guide provide a solid foundation for researchers to access these medicinally privileged structures and explore their therapeutic potential.
References
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Li, J., Ma, H., Zhong, X., Li, S., Zhang, J., Ao, Y., Zhou, W., & Cai, Q. (2023). Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction. Organic Chemistry Frontiers. [Link]
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Yadav, P., Berry, S., & Bhalla, A. (n.d.). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. ChemistrySelect. [Link]
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De la Cruz-Cruz, J. I., et al. (2019). Preparation of N-aryl-substituted spiro-β-lactams via Staudinger cycloaddition. Journal of the Mexican Chemical Society. [Link]
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Al-Tel, T. H. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry. [Link]
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Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2023). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
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Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. [Link]
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Alves, M. J., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances. [Link]
-
Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]
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Bakulev, V. A., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega. [Link]
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Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. PMC. [Link]
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Bakulev, V. A., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules. [Link]
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Enders, D., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
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Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions. [Link]
-
Zhou, W., Cai, Q., et al. (2022). Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams. Organic Letters. [Link]
-
Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ARKIVOC. [Link]
-
Kaur, N., & Kishore, D. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Synthetic Communications. [Link]
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Application Notes & Protocols: The Staudinger [2+2] Ketene-Imine Cycloaddition for Spiro-β-Lactam Synthesis
Introduction: The Convergence of a Classic Reaction and a Privileged Scaffold
First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene and an imine remains one of the most robust and versatile methods for constructing the β-lactam (azetidin-2-one) ring system.[1][2] This four-membered heterocyclic core is the cornerstone of the most widely used class of antibacterial agents, including penicillins and cephalosporins.[3][4] Beyond their antimicrobial prowess, β-lactams are valuable chiral building blocks in organic synthesis.[4]
In modern drug development, there is an increasing demand for molecules with three-dimensional complexity to improve target specificity and pharmacological properties. Spirocycles, where two rings share a single atom, are considered "privileged scaffolds" because their rigid, well-defined three-dimensional structures can effectively probe the binding sites of biological targets.[5][6] The fusion of a β-lactam ring with another cyclic system at a quaternary spiro-center creates spiro-β-lactams, a class of compounds with significant therapeutic potential, including applications as antimicrobial, anticancer, and cholesterol absorption inhibiting agents.[5][6]
This guide provides an in-depth exploration of the Staudinger cycloaddition as a powerful tool for the diastereoselective synthesis of spiro-β-lactams, focusing on mechanistic principles, practical experimental design, and detailed protocols for researchers in synthetic chemistry and drug discovery.
Mechanistic Insights: A Stepwise Path to Stereoselectivity
While formally a [2+2] cycloaddition, extensive experimental and computational studies have established that the Staudinger ketene-imine reaction is not a concerted process as dictated by Woodward-Hoffmann rules for thermal cycloadditions.[7][8] Instead, it proceeds through a stepwise mechanism involving a zwitterionic intermediate, which is crucial for understanding and controlling the reaction's stereochemical outcome.[3][7]
The reaction pathway can be dissected into two key steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene.[3][7][9] This step generates a zwitterionic enolate intermediate. The rate of this initial attack is influenced by the electronic properties of the reactants; electron-donating groups on the imine and electron-withdrawing groups on the ketene generally facilitate this step.[1]
-
Electrocyclic Ring Closure: The zwitterionic intermediate then undergoes a 4π-electron conrotatory electrocyclization to form the four-membered β-lactam ring.[7][8] It is the kinetics of this ring-closure relative to the potential for bond rotation in the intermediate that dictates the final cis/trans stereochemistry of the product.[9]
The stereoselectivity is a result of the competition between direct ring closure and isomerization of the intermediate.[9]
-
Cis-β-Lactam Formation: If the rate of cyclization is fast, the initial geometry of the imine is retained, typically leading to the cis product from an (E)-imine.[8] This pathway is favored by electron-donating groups on the ketene and electron-withdrawing groups on the imine, which accelerate the ring closure.[9]
-
Trans-β-Lactam Formation: If the rate of cyclization is slow, the zwitterionic intermediate has a longer lifetime, allowing for rotation around the C-N bond to a more thermodynamically stable conformation before ring closure occurs, often resulting in the trans product.[1][9] This is promoted by electron-withdrawing groups on the ketene and electron-donating groups on the imine.[1][9]
Application in Spiro-β-Lactam Synthesis: Key Considerations
To synthesize a spiro-β-lactam, one of the reacting partners must contain a pre-existing ring where the imine carbon or the α-carbon of the ketene is part of that ring. The most common strategy involves the use of a cyclic imine, often derived from cyclic ketones like isatins (to form spirooxindole-β-lactams) or other carbocyclic/heterocyclic ketones.[10][11]
In Situ Ketene Generation
Ketenes, particularly monosubstituted ones, are often unstable and prone to polymerization.[9] Therefore, they are almost universally generated in situ for the cycloaddition reaction.[12] The choice of precursor and activation method is a critical experimental parameter.
-
From Acid Chlorides: The classic method involves the dehydrohalogenation of an acyl chloride using a tertiary amine base (e.g., triethylamine, Et₃N).[12] The base abstracts a proton alpha to the carbonyl group, followed by elimination of the chloride ion.
-
From Carboxylic Acids: A more convenient one-pot method avoids the need to pre-form the often-unstable acid chloride. Carboxylic acids (e.g., substituted phenylacetic acids) can be activated in situ with reagents like tosyl chloride (TsCl) in the presence of a base like diisopropylethylamine (DIPEA).[10][13][14] This forms a mixed anhydride, which then eliminates to generate the ketene.
Controlling Diastereoselectivity in Spiro Systems
The principles governing stereoselectivity also apply to spiro-β-lactam synthesis. For instance, in the synthesis of spirooxindole-β-lactams from isatin-derived imines, the electronic nature of the substituents on the phenylacetic acid (the ketene precursor) plays a decisive role.
-
Electron-Withdrawing Groups (e.g., -Cl, -F, -Br) on the Phenylacetic Acid: These groups stabilize the negative charge on the zwitterionic intermediate, slowing down the final ring closure and often favoring the formation of the trans-diastereomer.
-
Electron-Donating Groups (e.g., -OCH₃) on the Phenylacetic Acid: These groups destabilize the intermediate's negative charge, accelerating the ring closure and leading to a preference for the cis-diastereomer.[14]
The reaction temperature is also a critical lever for controlling selectivity. Lower temperatures (-78 to 0 °C) can suppress the rate of intermediate isomerization, often enhancing the yield of the kinetically favored cis product.[15]
Data Summary: Substrate Scope in Spirooxindole-β-Lactam Synthesis
The following table summarizes representative results for the one-pot Staudinger cycloaddition of various substituted phenylacetic acids (ketene precursors) with isatin-derived imines, highlighting the influence of electronics on yield and diastereoselectivity.
| Entry | Phenylacetic Acid Substituent (R¹) | Imine N-Substituent (R²) | Product Configuration | Yield (%) | Reference |
| 1 | 4-F | 4-MeO-Ph | cis | 69 | [14] |
| 2 | 4-Cl | m-tolyl | cis | 22 | [14] |
| 3 | 4-Br | 4-MeO-Ph | trans | 12 | [13][14] |
| 4 | 4-MeO | 4-Cl-Ph | trans (major) | N/A | [14] |
| 5 | H | 4-Cl-Ph | cis | 20 | [13] |
This table is a compilation of representative data and is not exhaustive.
Detailed Application Protocol: One-Pot Synthesis of a Spirooxindole-β-Lactam
This protocol describes a general, one-pot procedure for the synthesis of a 1,3-diaryl-spiro[azetidine-2,3'-indoline]-2',4-dione from an isatin-derived imine and a substituted phenylacetic acid, using tosyl chloride for in situ ketene generation.[13][14][16]
Materials and Reagents
-
Isatin-derived imine (1.0 mmol, 1.0 equiv)
-
Substituted phenylacetic acid (1.5 mmol, 1.5 equiv)
-
4-Toluenesulfonyl chloride (TsCl) (2.0 mmol, 2.0 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene (approx. 10-15 mL)
-
Standard workup reagents: Water, Brine, Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the isatin-derived imine (1.0 mmol), the substituted phenylacetic acid (1.5 mmol), and 4-toluenesulfonyl chloride (2.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL). Stir the resulting suspension or solution.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This step is crucial for controlling the initial exothermic reaction upon base addition and can influence diastereoselectivity.
-
Base Addition: Add diisopropylethylamine (DIPEA, 3.0 mmol) dropwise to the cooled mixture over 5-10 minutes using a syringe. An immediate color change is often observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting imine is consumed.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spiro-β-lactam diastereomers.
Characterization
-
NMR Spectroscopy: The relative stereochemistry (cis or trans) of the β-lactam ring can typically be determined by ¹H NMR. The coupling constant (³J) between the C3 and C4 protons is characteristic: ³J_cis_ is generally larger (≈ 5 Hz) than ³J_trans_ (≈ 2 Hz).
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized product.
Conclusion
The Staudinger [2+2] ketene-imine cycloaddition is a time-honored yet remarkably current strategy for accessing complex molecular architectures. Its application to the synthesis of spiro-β-lactams provides a direct and efficient route to compounds of significant interest in medicinal chemistry. A thorough understanding of its stepwise mechanism is paramount for rationally controlling the diastereochemical outcome. By carefully selecting ketene precursors, activating agents, and reaction conditions such as temperature and solvent, researchers can fine-tune the synthesis to favor the desired spiro-β-lactam isomer, paving the way for the development of novel therapeutic agents.
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Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Alcaide, B., & Almendros, P. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(8), 925–935. [Link]
-
Asif, M., et al. (2025, September). General overview of the reaction mechanism for the Staudinger ketene-imine [2 + 2] cycloaddition. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Domingo, L. R., & Aurell, M. J. (2015). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Advances, 5(45), 35825–35833. [Link]
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Kaur, N. (2012). Novel and Recent Synthesis and Applications of β-Lactams. International Scholarly Research Notices. [Link]
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Staudinger synthesis. (2023, November 13). In Wikipedia. Retrieved January 6, 2026, from [Link]
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Alcaide, B., & Almendros, P. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? PubMed. Retrieved January 6, 2026, from [Link]
-
Roznyatovskiy, V. V., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22895–22904. [Link]
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Roznyatovskiy, V. V., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Al-Hussain, S. A. (2024, September). Staudinger synthesis of spiro-carbocyclic and/or heterocyclic β-lactams. ResearchGate. Retrieved January 6, 2026, from [Link]
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García-García, P., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(17), 3549–3566. [Link]
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Roznyatovskiy, V. V., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. International Journal of Molecular Sciences, 23(12), 6666. [Link]
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Roznyatovskiy, V. V., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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France, S., et al. (2008). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]
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Karlsson, S., et al. (2015). Optimization of Ketene-Imine Staudinger Cyclization under Flow Conditions. Technology Networks. Retrieved January 6, 2026, from [Link]
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D'hooghe, M., & De Kimpe, N. (2019). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Retrieved January 6, 2026, from [Link]
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Alves, M. J., et al. (2021). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. [Link]
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Application Note: Strategies for the Boc Deprotection of 2,5-Diaza-spiro[3.4]octan-1-one Derivatives
Abstract
The 2,5-diaza-spiro[3.4]octan-1-one scaffold is a valuable three-dimensional building block in modern medicinal chemistry, prized for its conformational rigidity and novel chemical space.[1][2] The synthesis of derivatives often requires the use of the tert-butyloxycarbonyl (Boc) protecting group for the amine at the N5 position. The efficient and clean removal of this group is a critical step to enable further functionalization or to reveal the final active compound. This application note provides a detailed guide for researchers on the acid-catalyzed Boc deprotection of this specific spirocyclic system. We will explore the underlying reaction mechanism, compare common deprotection strategies, provide validated, step-by-step protocols, and discuss key considerations for troubleshooting and success.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is a robust and well-understood acid-catalyzed elimination reaction.[3] The process unfolds in a sequence of steps, ensuring a clean and generally high-yielding transformation when performed correctly.[4][5]
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][6] This initial step activates the protecting group.
-
Fragmentation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond.[6] This fragmentation is driven by the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][4]
-
Decarboxylation & Amine Liberation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free amine.[4][6] It is crucial to perform this reaction in a well-vented fume hood or with an open system to allow the CO₂ to escape safely.[6] The liberated amine is then immediately protonated by the excess acid in the reaction medium, forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[6][7]
The reactive tert-butyl cation can be quenched by scavengers, deprotonate to form isobutylene gas, or potentially participate in unwanted side reactions.[4][6]
Caption: A generalized experimental workflow for Boc deprotection.
Expert Insights & Troubleshooting
-
Alkylation Side Reactions: The tert-butyl cation generated during the reaction is an electrophile and can alkylate nucleophilic sites on the substrate or product, such as thiols or electron-rich aromatic rings. If this is a concern, add a scavenger like triisopropylsilane (TIS) or anisole (1-5% v/v) to the reaction mixture to trap the cation. * Incomplete Deprotection: If the reaction stalls, it may be due to insufficient acid or time. [3]For the TFA protocol, more TFA can be added. For the HCl protocol, ensure the reaction is stirred vigorously to break up any solids that may become coated with product. Gentle warming (to 40 °C) can also be considered, but should be used with caution.
-
Product Solubility Issues: The resulting diamine salts can sometimes be highly soluble in polar solvents, complicating work-up. [8]If a basic work-up is performed to obtain the free amine, be aware that small, polar free amines may have some water solubility. In such cases, extraction with a more polar solvent like ethyl acetate or butanol, or saturation of the aqueous layer with NaCl, may be necessary.
-
Alternative Methods: For highly acid-sensitive substrates, other deprotection methods can be considered, though they are less common. These include using Lewis acids like zinc bromide or trimethylsilyl iodide, or even thermal deprotection under specific conditions. [9][10][11]
References
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
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ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
ResearchGate. (2024). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]
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ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
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Scribd. TFA Deprotection. [Link]
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YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]
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ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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ResearchGate. (2024). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]
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-
ResearchGate. (2024). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]
-
NIH National Library of Medicine. (2012). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. [Link]
-
ResearchGate. (2024). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
NIH National Library of Medicine. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. [Link]
-
Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
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Application Notes & Protocols: The Diazaspiro[3.5]nonane Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Departure from "Flatland" in Medicinal Chemistry
For decades, drug discovery has been dominated by aromatic, planar molecules. However, the industry is undergoing a significant strategic shift, often termed "escaping flatland," which champions the integration of three-dimensional (3D) molecular architectures.[1][2] This paradigm shift is driven by the pursuit of compounds with enhanced pharmacological properties. Fsp3-rich scaffolds, characterized by a higher fraction of sp3-hybridized carbons, often lead to improved solubility, greater metabolic stability, and novel intellectual property.[3]
The diazaspiro[3.5]nonane scaffold has emerged as a particularly valuable motif in this 3D revolution. This rigid, spirocyclic system, where an azetidine ring and a piperidine ring are fused through a single carbon atom, offers a unique spatial arrangement of its two nitrogen atoms. It serves as a superior bioisostere for the ubiquitous piperazine ring, providing a conformationally constrained alternative that can profoundly influence a compound's interaction with its biological target and its overall pharmacokinetic profile.[3][4]
This guide provides an in-depth exploration of the diazaspiro[3.5]nonane scaffold, detailing its strategic applications in drug discovery through case studies and providing robust, field-proven protocols for its synthesis and derivatization.
Part 1: The Strategic Advantage of the Diazaspiro[3.5]nonane Core
Bioisosteric Replacement and Pharmacological Modulation
A primary application of the diazaspiro[3.5]nonane scaffold is as a bioisosteric replacement for the flexible piperazine ring. While piperazine is a staple in medicinal chemistry, its conformational flexibility can sometimes be a liability, leading to off-target effects or suboptimal binding. The rigid structure of diazaspiro[3.5]nonane locks the relative orientation of the nitrogen substituents, presenting them to the target protein in a more defined manner.
A compelling example is the modification of the PARP inhibitor, Olaparib. Researchers replaced the piperazine core of Olaparib with diazaspiro systems to develop non-cytotoxic versions of the drug.[4] This strategic swap, while slightly reducing potency, significantly increased selectivity for PARP-1 and led to reduced DNA damage and cytotoxicity, demonstrating the scaffold's ability to fine-tune a drug's pharmacological profile.[3][4]
Caption: Bioisosteric replacement of piperazine with diazaspiro[3.5]nonane.
Part 2: Therapeutic Applications & Case Studies
The unique structural features of the diazaspiro[3.5]nonane scaffold have been successfully leveraged across multiple therapeutic areas.
Case Study 1: FAAH Inhibitors for Pain and Inflammation
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme that degrades endocannabinoids like anandamide.[5] Inhibiting FAAH increases anandamide levels, producing analgesic and anti-inflammatory effects without the psychoactive side effects of direct cannabinoid receptor agonists.[6][7]
Medicinal chemists identified the 7-azaspiro[3.5]nonane core as a potent lead scaffold for FAAH inhibitors.[8] This discovery led to an extensive optimization program, culminating in the development of PF-04862853, a clinical candidate for pain management.[9] The spirocyclic core was crucial for achieving high potency and favorable CNS drug-like properties.[9]
Caption: FAAH inhibition pathway enhanced by diazaspiro[3.5]nonane derivatives.
Table 1: Representative Diazaspiro[3.5]nonane-based FAAH Inhibitors
| Compound ID | Scaffold | Potency (k_inact/K_i, M⁻¹s⁻¹) | Therapeutic Target | Reference |
| Lead Compound | 7-Azaspiro[3.5]nonane | >1500 | FAAH | [8] |
| PF-04862853 | 7-Azaspiro[3.5]nonane Urea | High (Clinical Candidate) | FAAH | [9] |
Case Study 2: GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion. The design of a novel class of 7-azaspiro[3.5]nonane derivatives led to the identification of potent GPR119 agonists.[10] Through systematic optimization of substituents on the spirocyclic core, researchers developed compound 54g , which demonstrated a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models, underscoring the scaffold's utility in metabolic diseases.[10]
Part 3: Experimental Protocols
The successful integration of the diazaspiro[3.5]nonane scaffold into a drug discovery program hinges on efficient and versatile synthetic methodologies. The following protocols provide a robust framework for the synthesis and functionalization of this key building block.
Protocol 1: Synthesis of N-Functionalized 2,7-Diazaspiro[3.5]nonane Derivatives
This protocol outlines the derivatization of the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, a common starting material for library synthesis. The Boc-protecting group allows for selective functionalization of the two distinct nitrogen atoms.
Caption: General workflow for the synthesis of diazaspiro[3.5]nonane analogs.
Materials and Reagents:
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
-
Desired aldehyde/ketone (for reductive amination) or acyl chloride (for acylation)
-
Sodium triacetoxyborohydride (STAB)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Desired sulfonyl chloride or aryl halide
-
Appropriate base (e.g., Triethylamine, DIPEA)
-
Appropriate catalyst/ligand for cross-coupling (e.g., Pd₂(dba)₃, Xantphos)
-
Solvents: Dichloromethane (DCM), Dichloroethane (DCE), N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
N2-Functionalization (Reductive Amination Example):
-
Rationale: This step selectively functionalizes the more nucleophilic secondary amine at the N2 position while the N7 amine is protected. STAB is a mild reducing agent suitable for this transformation.
-
Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq) and the desired aldehyde (1.1 eq) in DCE.
-
Stir the mixture at room temperature for 1 hour.
-
Add STAB (1.5 eq) portion-wise and continue stirring at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the N2-substituted intermediate.
-
-
Boc-Deprotection:
-
Rationale: Removal of the Boc protecting group is necessary to expose the N7 amine for the subsequent functionalization step. TFA is a standard reagent for this purpose.
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Add TFA (10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LCMS indicates complete conversion.
-
Concentrate the reaction mixture in vacuo. Co-evaporate with toluene to remove residual TFA. The resulting TFA salt is often used directly in the next step.
-
-
N7-Functionalization (Sulfonylation Example):
-
Rationale: The newly freed N7 amine can now be functionalized. The use of a base like triethylamine is crucial to neutralize the TFA salt and facilitate the reaction with the electrophile.
-
Dissolve the crude product from Step 2 in DCM.
-
Add triethylamine (3.0 eq) followed by the desired sulfonyl chloride (1.2 eq) at 0°C.
-
Stir the reaction at room temperature for 6-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the final di-substituted product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Parallel Synthesis for Library Generation
To rapidly explore the structure-activity relationship (SAR) around the diazaspiro[3.5]nonane core, a parallel synthesis approach can be employed.
Workflow:
-
Master Solution Preparation: Prepare a stock solution of the N2-functionalized, Boc-deprotected intermediate (from Protocol 1, Step 2) in a suitable solvent like DMF.
-
Arraying: Dispense the master solution into an array of reaction vials (e.g., a 96-well plate).
-
Reagent Addition: To each vial, add a different building block (e.g., a unique sulfonyl chloride, acyl chloride, or aryl halide for cross-coupling) along with the necessary base or catalyst system.
-
Reaction and Work-up: Seal the plate and heat/stir as required. After the reaction is complete, perform a streamlined work-up, such as solid-phase extraction (SPE) or liquid-liquid extraction.
-
Analysis: Analyze the resulting library members by LCMS to confirm product formation and assess purity before biological screening.
Caption: Library diversification workflow for SAR exploration.
Conclusion and Future Outlook
The diazaspiro[3.5]nonane scaffold is a validated and powerful tool in the medicinal chemist's arsenal for escaping molecular flatness. Its inherent 3D structure and utility as a conformationally restricted piperazine bioisostere have enabled the development of novel clinical candidates with improved pharmacological profiles in therapeutic areas ranging from pain management to metabolic disorders. The synthetic protocols provided herein offer a clear and adaptable path for researchers to incorporate this valuable scaffold into their own drug discovery programs. As the demand for novel chemical matter with superior drug-like properties continues to grow, the strategic application of scaffolds like diazaspiro[3.5]nonane will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
-
Reilly, S.W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available at: [Link]
-
Yegorova, T., & Kirichok, A.A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Meyers, M.J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Meyers, M.J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]
-
ResearchGate. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Available at: [Link]
-
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem Compound Database. Available at: [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Filippatos, T.D., et al. (2017). Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? Diseases. Available at: [Link]
-
Filippatos, T.D., et al. (2017). Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? National Center for Biotechnology Information. Available at: [Link]
-
Krishna, R., et al. (2012). Anacetrapib, a novel CETP inhibitor: pursuing a new approach to cardiovascular risk reduction. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Millar, J.S., et al. (2016). Effects of CETP inhibition with anacetrapib on metabolism of VLDL-TG and plasma apolipoproteins C-II, C-III, and E. Journal of Lipid Research. Available at: [Link]
-
Millar, J.S., et al. (2016). Effects of CETP inhibition with anacetrapib on metabolism of VLDL-TG and plasma apolipoproteins C-II, C-III, and E. PubMed. Available at: [Link]
-
Sasso, O., et al. (2013). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. Pharmacological Research. Available at: [Link]
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- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging the Rigid Architecture of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate for Advanced PROTAC Linker Design
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][] These heterobifunctional molecules are composed of a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is far more than a simple tether; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties.[][5][6]
While early PROTAC designs frequently employed flexible polyethylene glycol (PEG) or alkyl chains, the field is rapidly evolving.[3] Overly flexible linkers can lead to issues such as hydrophobic collapse, poor solubility, and an increased risk of aggregation, limiting the therapeutic potential of the resulting PROTAC.[7] This has spurred a paradigm shift towards the incorporation of more rigid, three-dimensional scaffolds into linker design to exert greater control over the ternary complex formation and improve drug-like properties.[3][8]
This application note details the strategic use of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate , a spirocyclic building block, in the synthesis of next-generation PROTACs. We will explore the rationale behind its use, provide detailed synthetic protocols for its incorporation, and discuss its advantages over traditional linker components.
The Spirocyclic Advantage in PROTAC Design
The structure of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate offers a unique combination of features that address the limitations of linear linkers. Its rigid, non-planar spirocyclic core introduces conformational constraints that are highly beneficial for PROTAC design.
Key Advantages:
-
Enhanced Conformational Control: The rigid spirocycle limits the number of available conformations, reducing the entropic penalty associated with the formation of the productive ternary complex (POI-PROTAC-E3 Ligase).[3] This pre-organization can lead to more potent degraders.
-
Improved Physicochemical Properties: Incorporating rigid, polar elements like the lactam-containing spirocycle can disrupt the high lipophilicity of many PROTACs, potentially improving solubility and cell permeability while minimizing aggregation.[7]
-
Precise Spatial Vectoring: The defined three-dimensional structure allows for precise control over the distance and relative orientation of the warhead and anchor ligands, a critical factor for optimizing ternary complex stability and degradation efficiency.[8]
-
Novel Intellectual Property: The use of unique, non-traditional linker architectures provides access to novel chemical space, offering new opportunities for patent protection.[7][8]
The diagram below illustrates the general mechanism of action for a PROTAC, a process whose efficiency is heavily influenced by the linker's architecture.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to POI ubiquitination and subsequent degradation by the proteasome.
Synthetic Strategy and Protocols
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate serves as a versatile building block.[9] The Boc-protected secondary amine at the 7-position is the primary reactive handle for initial coupling after deprotection. The lactam nitrogen at the 1-position provides a second handle for connecting the other part of the PROTAC, typically via N-alkylation.
The following protocols are representative examples of how to incorporate this building block to link a warhead (targeting the POI) and an anchor (recruiting an E3 ligase, e.g., VHL).
Caption: General workflow for incorporating the spirocyclic linker to synthesize a final PROTAC molecule.
Protocol 1: Synthesis of VHL-Linker-Spirocycle Intermediate
This protocol describes the deprotection of the spirocycle and its subsequent amide coupling to a Von Hippel-Lindau (VHL) E3 ligase ligand.
Step 1A: Boc Deprotection
-
Preparation: Dissolve Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10.0 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo. The resulting TFA salt of the deprotected amine is typically used directly in the next step without further purification.
Step 1B: Amide Coupling
-
Preparation: Dissolve the VHL ligand with a terminal carboxylic acid (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide-linker-COOH) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M).
-
Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq) to the solution and stir for 10 minutes at room temperature. HATU is selected as the coupling agent for its efficiency and low risk of racemization.
-
Coupling: Add a solution of the deprotected spirocycle TFA salt from Step 1A (1.2 eq) in DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired VHL-Linker-Spirocycle intermediate.
| Reagent (Amide Coupling) | MW ( g/mol ) | Molar Eq. |
| VHL Ligand-COOH | Varies | 1.0 |
| Deprotected Spirocycle (TFA Salt) | Varies | 1.2 |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 380.2 | 1.1 |
| DIPEA (N,N-Diisopropylethylamine) | 129.2 | 4.0 |
Protocol 2: Final PROTAC Assembly via N-Alkylation
This protocol describes the final step where the warhead, functionalized with a linker and a leaving group, is attached to the lactam nitrogen of the spirocycle.
-
Preparation: To a solution of the VHL-Linker-Spirocycle intermediate from Protocol 1 (1.0 eq) in anhydrous DMF (0.1 M), add cesium carbonate (Cs₂CO₃, 3.0 eq). Cesium carbonate is a strong base suitable for deprotonating the lactam nitrogen without causing undesired side reactions.
-
Reaction: Add the warhead-linker fragment containing a suitable leaving group (e.g., Warhead-linker-Br) (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. The elevated temperature is often necessary to drive the N-alkylation to completion.
-
Monitoring: Monitor the formation of the final PROTAC product by LC-MS.
-
Purification: After cooling to room temperature, perform an aqueous work-up as described in Protocol 1B. Purify the final crude product using preparative reverse-phase HPLC to achieve high purity.
| Reagent (N-Alkylation) | MW ( g/mol ) | Molar Eq. |
| VHL-Linker-Spirocycle Intermediate | Varies | 1.0 |
| Warhead-Linker-Br | Varies | 1.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.8 | 3.0 |
Characterization and Data
The successful synthesis of the intermediates and the final PROTAC must be confirmed through rigorous analytical characterization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress and confirm the molecular weight of the products at each step.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure and verify the successful coupling at both nitrogen positions of the spirocycle.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final PROTAC compound, which should typically be >95% for biological evaluation.
Table of Expected Results
| Compound | Expected Yield (%) | Purity (HPLC, %) | Expected Mass [M+H]⁺ |
| VHL-Linker-Spirocycle Intermediate | 40-60% | >90% | Calculated |
| Final PROTAC | 25-45% | >95% | Calculated |
Conclusion
The strategic incorporation of rigid building blocks like Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a significant advancement in PROTAC linker design. This approach moves beyond synthetically convenient but often suboptimal flexible linkers, enabling the rational design of degraders with superior potency and improved drug-like properties. The defined three-dimensional geometry imparted by the spirocyclic core allows for greater control over the key protein-protein interactions within the ternary complex, ultimately leading to more efficient and selective targeted protein degradation. The protocols provided herein offer a robust framework for leveraging this powerful building block in the development of novel PROTAC-based therapeutics.
References
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SpiroChem. (n.d.). Linker Design. Retrieved from [Link]
-
Broad Institute. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]
-
SpiroChem. (2022, May 31). Expertise of the month: PROTACS and Molecular Glues. Retrieved from [Link]
-
ChemBK. (2024, April 9). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]
-
Shved, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 482-498. Available at: [Link]
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Dong, B., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Pharmaceuticals, 15(3), 353. Available at: [Link]
- Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
Pica, M., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(21), 12439-12450. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]
-
Shved, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
Xu, Y., et al. (2024). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science, 11(1), e2305822. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate. Retrieved from [Link]
Sources
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- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. News - Single [spirochem.com]
- 8. Linker Design | SpiroChem [spirochem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Intramolecular Mitsunobu Reaction for β-Lactam Formation
<
Introduction: The Strategic Synthesis of β-Lactams
The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, forming the structural core of many essential antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1][2] The strained four-membered ring imparts a high degree of reactivity, crucial for its biological activity, which typically involves the acylation of bacterial cell wall transpeptidases. The development of efficient and stereocontrolled methods for constructing this privileged scaffold remains a significant endeavor in synthetic organic chemistry.[3]
Among the various synthetic strategies, the intramolecular Mitsunobu reaction has emerged as a powerful and reliable method for the cyclization of β-hydroxy hydroxamates or related precursors to form the corresponding β-lactam ring.[1][4] This reaction is prized for its mild conditions, broad functional group tolerance, and, most critically, its stereospecificity.[5][6] The reaction proceeds with a clean inversion of configuration at the hydroxyl-bearing stereocenter, offering a predictable and elegant route to enantiomerically pure β-lactams from chiral β-hydroxy acid derivatives.[7][8][9] This application note provides an in-depth guide to the mechanism, key parameters, a detailed experimental protocol, and troubleshooting for the intramolecular Mitsunobu reaction in β-lactam synthesis.
Mechanistic Insights: The Chemistry Behind the Cyclization
The Mitsunobu reaction is a redox-condensation reaction that activates an alcohol for nucleophilic substitution.[5][10] In the context of intramolecular β-lactam formation, the precursor is typically a β-hydroxy hydroxamic acid, where the hydroxyl group and the N-hydroxy amide act as the internal alcohol and nucleophile, respectively.
The generally accepted mechanism proceeds through several key steps:[11][12]
-
Betaine Formation: Triphenylphosphine (PPh₃) attacks the diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate to form a betaine intermediate.[13]
-
Pronucleophile Protonation: This betaine is a strong base and deprotonates the most acidic proton in the medium. In this intramolecular case, it is the N-OH of the hydroxamate.
-
Alkoxyphosphonium Salt Formation: The resulting hydroxamate anion does not immediately cyclize. Instead, the free hydroxyl group of the substrate attacks the activated phosphonium species, forming a key alkoxyphosphonium salt. This step activates the hydroxyl group, converting it into an excellent leaving group (triphenylphosphine oxide, TPPO).[11][13]
-
Intramolecular Sₙ2 Cyclization: The tethered hydroxamate anion then acts as the nucleophile, attacking the carbon bearing the alkoxyphosphonium group in an intramolecular Sₙ2 fashion. This backside attack results in the displacement of TPPO and the formation of the β-lactam ring with complete inversion of stereochemistry at that carbon center.[9][14][15]
Labelling studies have confirmed that the reaction proceeds via activation of the hydroxyl group, leading to inversion of configuration at the carbinol center.[7][16]
Caption: Figure 1. Simplified mechanism of intramolecular Mitsunobu β-lactam formation.
Experimental Design and Key Parameters
Successful execution of the intramolecular Mitsunobu reaction for β-lactam synthesis requires careful control over several experimental variables. The precursor, typically derived from amino acids like serine or threonine, must contain a β-hydroxyl group and a hydroxamate functionality.[4][16]
| Parameter | Recommended Range/Value | Rationale & Field Insights |
| Substrate | β-Hydroxy Hydroxamate | The N-hydroxy group is sufficiently acidic (pKa ~9-10) to be deprotonated by the betaine, acting as the internal nucleophile. O-protected hydroxamates are commonly used.[4] |
| Phosphine | Triphenylphosphine (PPh₃) | Standard and cost-effective. Typically used in slight excess (1.1-1.5 eq.) to ensure full conversion of the alcohol. |
| Azodicarboxylate | DEAD or DIAD | Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are most common.[12] DIAD is often preferred as it is less prone to form crystalline byproducts, simplifying purification. Use 1.1-1.5 equivalents. |
| Solvent | Anhydrous THF, Dioxane, Toluene | Tetrahydrofuran (THF) is the most common solvent due to its ability to dissolve the reagents and intermediates.[1] Strict anhydrous conditions are critical to prevent hydrolysis of intermediates. |
| Temperature | -78 °C to Room Temperature | The reaction is often initiated at low temperatures (0 °C or -78 °C) to control the initial exothermic reaction between PPh₃ and DEAD, then allowed to warm to room temperature.[7][16] For sterically hindered substrates, higher temperatures may be needed.[9] |
| Concentration | 0.01 - 0.1 M | High dilution is crucial to favor the intramolecular cyclization over potential intermolecular side reactions, such as dimerization. |
| Reagent Addition | Slow, dropwise addition of DEAD | The order of addition is critical.[12] Typically, a solution of the alcohol and PPh₃ is cooled, and the DEAD solution is added slowly to maintain control over the reaction rate and temperature.[12] |
Detailed Experimental Protocol
This protocol describes a general procedure for the intramolecular Mitsunobu cyclization of an O-benzyl-β-hydroxy hydroxamate to form the corresponding N-benzyloxy-β-lactam.
Materials and Reagents:
-
O-Benzyl-β-hydroxy hydroxamate substrate
-
Triphenylphosphine (PPh₃), recrystallized
-
Diethyl azodicarboxylate (DEAD), 40% solution in toluene or neat
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Prepare a solution of the O-benzyl-β-hydroxy hydroxamate substrate (1.0 eq.) and triphenylphosphine (1.3 eq.) in anhydrous THF to achieve a final concentration of approximately 0.05 M.
-
-
Reaction Setup:
-
Transfer the solution to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Mitsunobu Reaction:
-
While stirring vigorously, add the DEAD solution (1.3 eq.) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:EtOAc solvent system). The reaction is typically complete within 2-12 hours. The disappearance of the starting material and the appearance of a new, less polar spot (the β-lactam) and triphenylphosphine oxide (TPPO) near the baseline indicates progress.
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This helps remove the diethyl hydrazodicarboxylate byproduct.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product will contain the desired β-lactam and a significant amount of triphenylphosphine oxide (TPPO).
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity solvent system (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 7:3 Hexanes:EtOAc), is usually effective at separating the β-lactam from TPPO and other impurities.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified N-benzyloxy-β-lactam.
-
Caption: Figure 2. General workflow for intramolecular Mitsunobu β-lactam synthesis.
Troubleshooting and Expert Recommendations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents/solvent. 2. Inactive reagents (degraded DEAD or oxidized PPh₃). 3. Substrate pKa too high. | 1. Ensure strictly anhydrous conditions. Use freshly distilled solvents. 2. Use fresh, high-quality reagents. PPh₃ can be recrystallized. 3. The nucleophile must be sufficiently acidic (pKa < 13).[12] This is usually not an issue for hydroxamates. |
| Formation of Side Products | 1. Intermolecular reaction. 2. Elimination (if applicable). | 1. Use high dilution conditions (≤0.05 M) to favor intramolecular cyclization. 2. This is less common for β-lactam formation but can occur. Running the reaction at lower temperatures may mitigate this. |
| Difficult Purification | Triphenylphosphine oxide (TPPO) co-elutes with the product. | 1. Crystallization: If the product is crystalline, attempt to crystallize it from the crude mixture. TPPO often remains in the mother liquor. 2. Alternative Reagents: Use polymer-supported PPh₃, which can be filtered off.[12] Or use phosphines like diphenyl(2-pyridyl)phosphine, where the resulting oxide can be removed by an acid wash.[13] |
| Incomplete Conversion | 1. Insufficient reagents. 2. Steric hindrance. | 1. Increase stoichiometry of PPh₃ and DEAD to 1.5-2.0 equivalents. 2. For hindered alcohols, the reaction may require elevated temperatures (e.g., refluxing THF or toluene) and longer reaction times.[1][9] |
Conclusion
The intramolecular Mitsunobu reaction is a cornerstone of modern synthetic chemistry, providing a stereospecific and reliable route for the formation of the β-lactam ring. Its mild conditions and tolerance for various functional groups make it an invaluable tool in the synthesis of complex molecules, particularly in the field of antibiotic development. By understanding the underlying mechanism and carefully controlling key experimental parameters such as reagent stoichiometry, temperature, and concentration, researchers can effectively harness this powerful transformation to access structurally diverse and biologically important β-lactam derivatives.
References
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335-656. [Link]
-
Miller, M. J. Hydroxamate approach to the synthesis of β-lactam antibiotics. Accounts of Chemical Research. 1986, 19 (2), 49–56. [Link]
-
Townsend, C. A., & Nguyen, L. T. Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. Canadian Journal of Chemistry. 1982, 60(21), 2628-2636. [Link]
-
Dembinski, R. Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for a Catalytic Version. European Journal of Organic Chemistry. 2004, 2004(13), 2763-2772. [Link]
-
Kaszab, T., & Van der Eycken, E. Applications of the Mitsunobu reaction in peptide chemistry. Mini-Reviews in Organic Chemistry. 2005, 2(1), 51-62. [Link]
-
But, T. Y., & Toy, P. H. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal. 2007, 2(11), 1340-1355. [Link]
-
Saleem, M., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2022, 27(19), 6296. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
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- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. Applications of the Mitsunobu reaction in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
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- 16. researchgate.net [researchgate.net]
Stereoselective Synthesis of Spirocyclic β-Lactams: Strategies and Protocols
An Application Guide for Researchers
Introduction: The β-lactam ring is a cornerstone of medicinal chemistry, most famously as the active core of penicillin and cephalosporin antibiotics.[1][2] Spirocyclic β-lactams, a unique subclass featuring a shared sp³ carbon between the lactam and an adjacent ring, represent a significant evolution in this field. This forces a rigid, three-dimensional molecular architecture, offering exciting opportunities for designing novel therapeutic agents with enhanced biological efficacy and specific pharmacophoric features.[3][4] These compounds have shown a wide spectrum of biological activities, including antibacterial, cholesterol absorption inhibiting, and antiviral properties.[5][6][7]
The primary challenge in their synthesis lies in controlling the stereochemistry at the newly formed stereocenters, including the quaternary spiro-carbon. This guide provides an in-depth analysis of key stereoselective synthetic strategies, explaining the mechanistic rationale behind experimental choices and offering detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.
Strategy 1: The Staudinger [2+2] Ketene-Imine Cycloaddition
The reaction of a ketene with an imine, first reported by Hermann Staudinger in 1907, remains the most prevalent and versatile method for constructing the β-lactam core.[6][8] This [2+2] cycloaddition is not a concerted pericyclic reaction but rather proceeds through a stepwise mechanism involving a zwitterionic intermediate. The stereochemical outcome of this reaction is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions.[8][9]
The generally accepted mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent conrotatory ring closure yields the β-lactam. The relative orientation of the substituents in the final product (cis or trans) is determined by the stereochemistry of this ring closure and the potential for isomerization in the intermediate state.
-
(E)-imines tend to favor the formation of cis-β-lactams.
-
(Z)-imines typically lead to trans-β-lactams.[8]
-
Electron-donating groups on the ketene generally accelerate the ring closure, favoring the cis product. Conversely, electron-withdrawing groups can slow the closure, allowing for isomerization to a more thermodynamically stable intermediate, often resulting in the trans product.[8]
Caption: The Staudinger reaction proceeds via a zwitterionic intermediate.
Application Note 1: Diastereoselective Synthesis of Spirooxindole-β-Lactams
Spirooxindoles are a privileged scaffold in drug discovery, and their fusion with a β-lactam ring creates compounds of significant interest.[10][11] A one-pot Staudinger reaction between isatin-derived imines and substituted phenylacetic acids provides a direct route to these molecules. The choice of activating agent for the in-situ generation of the ketene from the carboxylic acid is critical. While aggressive reagents like oxalyl chloride are common, tosyl chloride (TsCl) has been shown to be an effective alternative that can favor the formation of the cis-diastereomer.[12][13]
The reaction temperature and solvent polarity are key levers for controlling diastereoselectivity. Lower temperatures and less polar solvents generally favor the kinetically controlled cis product. Increasing the temperature or solvent polarity can lead to a higher proportion of the thermodynamically more stable trans isomer.[13]
Protocol 1: cis-Diastereoselective Synthesis of a Spirooxindole-β-Lactam
This protocol is adapted from the synthesis of (2R,3S)-3-(4-Chlorophenyl)-1-(m-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione, as reported by Kozlovskii et al.[12][13]
Materials:
-
3-(m-tolylimino)indolin-2-one (1 mmol, 236 mg)
-
2-(4-chlorophenyl)acetic acid (1.5 mmol, 256 mg)
-
4-Toluenesulfonyl chloride (TsCl) (2 mmol, 381 mg)
-
Diisopropylethylamine (DIPEA) (3 mmol, 520 μL)
-
o-Xylene (solvent)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-(m-tolylimino)indolin-2-one, 2-(4-chlorophenyl)acetic acid, and o-xylene.
-
Ketene Generation: Add diisopropylethylamine (DIPEA) to the mixture, followed by the portion-wise addition of 4-toluenesulfonyl chloride (TsCl) while stirring at room temperature. The formation of a mixed anhydride, the precursor to the ketene, will commence.
-
Cycloaddition: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cis-spiro-β-lactam.
-
Characterization: Confirm the structure and stereochemistry using NMR spectroscopy. For the cis isomer, the coupling constant between the C3 and C4 protons of the β-lactam ring is typically larger than for the trans isomer. The original report confirms the structure via ¹H NMR (DMSO-d₆), showing a characteristic singlet for the C3-H at δ 5.32 ppm.[12]
Strategy 2: Catalytic Asymmetric Synthesis
While classical Staudinger reactions can provide good diastereoselectivity, achieving high enantioselectivity often requires chiral auxiliaries or, more desirably, a catalytic asymmetric approach.[14] This is particularly important for developing pharmaceutical candidates, where a single enantiomer is typically responsible for the desired therapeutic effect.
Application Note 2: Copper-Catalyzed Asymmetric Kinugasa/Michael Domino Reaction
A powerful strategy for the enantioselective synthesis of complex spirocyclic β-lactams involves a copper-catalyzed domino reaction. Enders and colleagues developed a highly chemo-, regio-, diastereo-, and enantioselective Kinugasa/Michael domino reaction for the desymmetrization of prochiral cyclohexadienones.[1][15] This method constructs highly functionalized spirocyclic β-lactams with four contiguous stereocenters in a single operation.
The catalytic cycle begins with the formation of a copper(I) acetylide from an alkyne-tethered cyclohexadienone. This intermediate undergoes a [3+2] dipolar cycloaddition with a nitrone to form a copper-isoxazoline. Rearrangement leads to a copper β-lactam enolate, which then undergoes a desymmetrizing intramolecular Michael addition to yield the final spirocyclic product with excellent stereocontrol.[1]
Caption: Copper-catalyzed domino reaction for spiro-β-lactam synthesis.
Protocol 2: Asymmetric Synthesis via Kinugasa/Michael Domino Reaction
This protocol is a generalized representation based on the methodology reported by Enders et al.[1][15]
Materials:
-
Prochiral cyclohexadienone (1.0 equiv)
-
Nitrone (1.2 equiv)
-
Cu(OTf)₂ (10 mol%)
-
Chiral Ligand (e.g., a chiral bis(oxazoline) ligand) (11 mol%)
-
Diisobutylamine (HNiBu₂) (1.5 equiv)
-
Anhydrous Toluene
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under argon, dissolve Cu(OTf)₂ and the chiral ligand in anhydrous toluene. Stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.
-
Reaction Initiation: Cool the catalyst solution to the optimized reaction temperature (e.g., 0 °C or -20 °C). Add the prochiral cyclohexadienone, the nitrone, and finally the diisobutylamine base.
-
Reaction Monitoring: Stir the reaction at this temperature and monitor its progress using TLC or HPLC. The reaction typically runs for 24-48 hours.
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the yield, diastereomeric ratio (dr) by ¹H NMR analysis of the crude product, and enantiomeric excess (ee) by chiral HPLC analysis. Reported results show excellent stereoselectivities, often exceeding >20:1 dr and 97% ee.[1]
Strategy 3: Intramolecular Cyclization Reactions
An alternative to cycloaddition is the formation of the β-lactam ring through intramolecular cyclization of a suitably functionalized acyclic precursor. This approach can offer unique stereochemical control based on the pre-existing stereocenters in the substrate.
Application Note 3: Base-Promoted Intramolecular Cyclization
The base-promoted cyclization of N-alkyl-N-chloroacetyl amino acid derivatives is a notable example of this strategy. The stereoselectivity in these reactions can be influenced by a phenomenon known as "memory of chirality," where the chirality of the starting amino acid directs the formation of the new stereocenter on the β-lactam ring.[16] The amino acid side chain acts as the primary stereodirecting element.[16] Another powerful method involves the dearomatizing cyclization of functionalized aromatic compounds, such as isonicotinamide, which can be treated with a strong base like LDA and an acylating agent to form a spirocyclic β-lactam structure in good yield.[16]
Protocol 3: General Protocol for Base-Promoted Intramolecular Cyclization
This is a generalized procedure for the cyclization of an N-substituted amino acid derivative.
Materials:
-
N-chloroacetyl amino acid ester (1.0 equiv)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Potassium tert-butoxide) (1.1 equiv)
-
Anhydrous aprotic solvent (e.g., THF, DMSO)
-
Inert atmosphere setup
Procedure:
-
Precursor Synthesis: Synthesize the N-chloroacetyl amino acid ester precursor using standard peptide coupling techniques.
-
Reaction Setup: Dissolve the precursor in the anhydrous solvent in a flame-dried flask under an argon atmosphere. Cool the solution to a low temperature (typically -78 °C for LDA).
-
Cyclization: Slowly add the base solution to the stirred precursor solution. The color of the solution may change upon enolate formation.
-
Reaction Progress: Allow the reaction to stir at low temperature for a specified time (e.g., 1-3 hours), then let it warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product into an organic solvent.
-
Purification and Analysis: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the spiro-β-lactam via column chromatography or recrystallization. Characterize and confirm stereochemistry using NMR and other spectroscopic methods.
Data Summary: Comparison of Synthetic Methods
| Method | Key Reagents | Stereocontrol | Yields | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Staudinger Cycloaddition | Imine, Carboxylic Acid, TsCl, Base | Substrate/Reagent Control | Moderate to Good (20-88%) | Predominantly cis or trans | N/A (racemic) | [12] |
| Asymmetric Staudinger | Imine, Ketene, Chiral Catalyst | Catalyst Control | Good (up to 90%) | High (e.g., 98:2) | Excellent (up to 99%) | [14] |
| Cu-Catalyzed Domino | Cyclohexadienone, Nitrone, Chiral Cu-complex | Catalyst Control | Good | Excellent (>20:1) | Excellent (up to 97%) | [1][15] |
| Rh-Catalyzed Assembly | Azirine, Diazo Compound, Rh-catalyst | Catalyst Control | Moderate (21-59%) | High | N/A (racemic) | [1] |
| Intramolecular Cyclization | N-chloroacetyl amino acid | Substrate Control ("Memory of Chirality") | Good (up to 87%) | High | Depends on precursor | [1][16] |
Conclusion and Future Outlook
The stereoselective synthesis of spirocyclic β-lactams is a dynamic and evolving field. The classical Staudinger cycloaddition continues to be a workhorse, with modern variations offering improved control over diastereoselectivity.[12] The development of powerful catalytic asymmetric methods, particularly those employing transition metals like copper, has opened the door to the efficient, enantioselective synthesis of highly complex and densely functionalized spirocyclic structures.[1][15] These advanced molecules are invaluable probes for chemical biology and serve as promising scaffolds for the development of next-generation therapeutics. Future research will likely focus on expanding the scope of these catalytic reactions, exploring new domino processes, and applying these methodologies to the synthesis of novel drug candidates.
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Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
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Novel and Recent Synthesis and Applications of β-Lactams. Molecules. [Link]
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Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. Angewandte Chemie International Edition. [Link]
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cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega. [Link]
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Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances. [Link]
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Sequential Diimination, Staudinger [2 + 2] Ketene–Imine Cycloaddition, and Ring-Closing Metathesis (RCM) Reactions: In Route to Bis(4-spiro-fused-β-lactams)-Based Macrocycles. The Journal of Organic Chemistry. [Link]
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Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. International Journal of Molecular Sciences. [Link]
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cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega. [Link]
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Diastereoselective Synthesis of Spiro-?-lactams via Staudinger Reaction. Heterocycles. [Link]
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Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]
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Staudinger reactions of unsymmetrical cyclic ketenes : a synthetically useful approach to spiro β-lactams and derivatives. Reaction mechanism and theoretical studies. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. International Journal of Molecular Sciences. [Link]
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Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate as a pharmaceutical intermediate
An In-Depth Guide to the Application of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate in Pharmaceutical Synthesis
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules that occupy three-dimensional space.[1][2] This departure from "flatland" aromatic compounds is driven by the need for drug candidates with improved physicochemical properties, enhanced target specificity, and better pharmacokinetic profiles.[1][3] Within this paradigm, spirocyclic scaffolds have emerged as privileged structures.[2][3] Their rigid, multi-ring systems, linked by a single common atom, offer precise conformational control, enabling chemists to orient functional groups in defined vectors for optimal interaction with biological targets.[1]
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a quintessential example of a modern pharmaceutical building block that embodies these design principles.[4][5] It masterfully combines the three-dimensional rigidity of a spiro[3.5]nonane core with the synthetic versatility of an azetidinone (β-lactam) ring. The azetidinone moiety is a well-established pharmacophore, famously present in penicillin and other β-lactam antibiotics, and serves as a highly valuable and reactive intermediate for further chemical elaboration.[6][7][8][9] This guide provides a detailed exploration of this intermediate, offering field-proven protocols for its synthesis, characterization, and strategic application in drug discovery workflows.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's properties is fundamental to its successful application. The key characteristics of a related isomer, Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, are summarized below, which provide a close reference for the target molecule.
| Property | Value | Source |
| CAS Number | 203661-69-2 | PubChem[10] |
| Molecular Formula | C₁₃H₂₁NO₃ | PubChem[10] |
| Molecular Weight | 239.31 g/mol | PubChem[10] |
| Appearance | White powder | ChemicalBook[11] |
| IUPAC Name | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | PubChem[10] |
Structural Confirmation: Unambiguous characterization is paramount. The identity and purity of each synthesized batch must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum for a similar diazaspiro[3.5]nonane scaffold provides a reference for expected chemical shifts and splitting patterns corresponding to the protons on the azetidinone and piperidine rings, as well as the characteristic singlet for the tert-butyl group.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition, matching the molecular formula C₁₂H₂₀N₂O₃ for the title compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the intermediate, which should typically exceed 95% for use in subsequent synthetic steps.
Protocol 1: Synthesis of the Spirocyclic Azetidinone Core
The construction of the spirocyclic azetidinone is achieved via a [2+2] cycloaddition reaction. This protocol is adapted from a known procedure for a similar azaspiro[3.5]nonane structure and details the reaction between a Boc-protected methylene piperidine and a ketene, generated in situ.[11]
Causality of Experimental Design: The reaction is highly sensitive to moisture, necessitating anhydrous conditions to prevent the quenching of the reactive intermediates. The zinc-copper couple is crucial for the reductive formation of the ketene from trichloroacetyl chloride. The subsequent workup with ammonium chloride is a standard procedure to quench the reaction and facilitate the removal of zinc salts.
Materials & Reagents
-
Tert-butyl 4-methylenepiperidine-1-carboxylate
-
Zinc/Copper couple (Zn/Cu)
-
2,2,2-Trichloroacetyl chloride
-
Tert-butyl methyl ether (t-BuOMe), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade) for chromatography
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and a Zn/Cu couple (11.5 equiv).
-
Solvent Addition: Add anhydrous t-BuOMe via syringe and cool the stirred suspension to 15 °C.
-
Reagent Addition: Slowly add a solution of 2,2,2-trichloroacetyl chloride in DMF dropwise to the mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly add saturated aqueous NH₄Cl to quench the reaction.
-
Extraction: Allow the mixture to stir at room temperature for 4 hours. Filter the mixture to remove solid residues. Separate the organic and aqueous phases. Extract the aqueous layer with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the spirocyclic azetidinone core.
Protocol 2: N-Boc Deprotection & Derivatization
The true utility of this intermediate lies in the strategic removal of the tert-butoxycarbonyl (Boc) protecting group, unmasking a secondary amine on the piperidine ring for further functionalization. This protocol outlines a standard, robust method for N-Boc deprotection using trifluoroacetic acid (TFA).
Mechanistic Rationale: The Boc group is designed to be stable under a wide range of conditions but labile to strong acid.[13] TFA protonates the carbonyl oxygen of the Boc group, initiating its collapse into carbon dioxide and the stable tert-butyl cation, which is subsequently scavenged, liberating the free amine as its trifluoroacetate salt.
Materials & Reagents
-
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
Procedure: N-Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected spirocycle (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (typically 20-50% v/v in DCM) dropwise.[14]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization & Isolation: Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.
-
Final Steps: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 2-oxo-1,7-diazaspiro[3.5]nonane. The product can be used directly or purified further if necessary.
Application: Subsequent Derivatization (Amide Coupling Example)
The newly liberated secondary amine is a versatile handle for introducing molecular diversity. A standard amide coupling is described below.
-
Activation: In a separate flask, dissolve the desired carboxylic acid (R-COOH, 1.1 equiv) in anhydrous DMF. Add a coupling agent such as HATU (1.1 equiv) and a non-nucleophilic base like DIEA (2.5 equiv). Stir for 15 minutes to pre-activate the acid.
-
Coupling: Add a solution of the deprotected spirocyclic amine (1.0 equiv) in DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 6-12 hours until completion.
-
Purification: Purify the final product using standard extraction and chromatographic techniques to yield the N-acylated spirocyclic derivative.
Deprotection & Diversification Workflow
Caption: Workflow for N-Boc deprotection and subsequent derivatization.
Conclusion
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is more than just a chemical intermediate; it is a strategic tool for navigating the complexities of modern drug discovery. Its sp³-rich, conformationally restricted framework provides an excellent starting point for creating novel chemical entities with favorable drug-like properties.[2] The protocols detailed herein offer a robust and reproducible pathway for the synthesis and manipulation of this valuable building block, empowering researchers and scientists to efficiently explore new chemical space in the quest for next-generation therapeutics.
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- The Role of Azetidinone Derivatives in Antibiotic Research. Self-published.
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- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
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- AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
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- Application Note – N-Boc deprotection. Sigma-Aldrich.
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The Architecture of Complexity: A Guide to Experimental Spirocyclization Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Spirocycles, three-dimensional structures defined by two rings sharing a single atom, are prevalent motifs in a vast array of natural products and pharmaceutically active compounds.[1][2] Their rigid conformational nature provides a unique scaffold for exploring chemical space, making them highly desirable in drug discovery.[3][4] The synthesis of these complex structures, particularly the creation of the quaternary spirocenter, presents a significant synthetic challenge. This guide provides an in-depth exploration of key experimental procedures for spirocyclization reactions, focusing on the underlying principles, practical protocols, and critical parameters for success.
Core Concepts: The Logic of Spiro-Formation
At its heart, a spirocyclization reaction is an intramolecular cyclization that forges a new ring at an already-cyclic atom. The success of this transformation hinges on bringing the reactive termini of a linear precursor into the correct spatial orientation to facilitate ring closure. Modern synthetic chemistry has evolved beyond simple intramolecular alkylations, now employing sophisticated catalytic systems to achieve high levels of efficiency and stereocontrol. Many advanced strategies rely on domino or cascade reactions, where multiple bonds are formed in a single operation, rapidly building molecular complexity from simple starting materials.[3][5][6]
A common and powerful approach is dearomative spirocyclization, where a flat aromatic precursor is converted into a 3D spirocyclic architecture.[7] This strategy is particularly valuable as it transforms readily available aromatic feedstocks into high-value, complex scaffolds.
Caption: General concept of forming a spirocycle from a linear precursor.
Key Methodologies and Experimental Protocols
The choice of methodology is dictated by the target scaffold, substrate functionality, and desired stereochemistry. Here, we detail four powerful and widely adopted approaches.
Transition-Metal-Catalyzed Spirocyclization
Transition metals like palladium, nickel, and gold are workhorses in C-C and C-heteroatom bond formation, enabling unique and efficient spirocyclizations.[8][9][10] Palladium catalysis, in particular, facilitates elegant domino reactions that can form multiple rings and the spirocenter in one pot.[11][12]
Protocol 1: Palladium-Catalyzed Domino Heck–Direct C–H Arylation
This protocol describes the synthesis of spirodihydroquinolin-2-ones, a valuable scaffold in medicinal chemistry. The reaction proceeds through a 5-exo-trig Heck cyclization followed by an intramolecular C–H functionalization, efficiently creating two rings and one quaternary center.[11][12]
Caption: Workflow for a typical Pd-catalyzed spirocyclization experiment.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the anilide substrate (1.0 equiv), palladium acetate (Pd(OAc)₂, 0.025 equiv), XPhos ligand (0.05 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) to achieve the desired concentration (e.g., 0.1 M).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with argon or nitrogen three times to ensure an inert atmosphere.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired spirocycle.
| Substrate Feature | Catalyst Loading (mol%) | Base | Yield (%) | Reference |
| N-Methyl Anilide | 2.5% Pd(OAc)₂, 5% XPhos | K₂CO₃ | 97 | [11] |
| N-Benzyl Anilide | 2.5% Pd(OAc)₂, 5% XPhos | K₂CO₃ | 90 | [11] |
| p-Methoxy Anilide | 2.5% Pd(OAc)₂, 5% XPhos | K₂CO₃ | 95 | [11] |
| No Phosphine Ligand | 2.5% Pd(OAc)₂ | K₂CO₃ | 91 | [11] |
Causality: The use of a bulky, electron-rich phosphine ligand like XPhos often accelerates the oxidative addition and reductive elimination steps in palladium catalysis. However, this specific reaction shows high efficiency even without a ligand, suggesting a facile cyclization pathway.[11] The carbonate base is crucial for the C-H activation step.
Enantioselective Organocatalysis
Organocatalysis offers a metal-free alternative for constructing chiral spirocycles, often with high enantioselectivity.[13][14] These reactions typically employ small organic molecules, such as chiral acids or amines, to catalyze the transformation.[15]
Protocol 2: Nickel-Catalyzed Enantioselective α-Spirocyclization of Lactones
This recently developed method provides access to chiral spirocycles with all-carbon quaternary centers via the intramolecular addition of lactone enolates to aryl nitriles.[16][17][18] The reaction utilizes a chiral Mandyphos ligand to induce enantioselectivity.
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox, add Ni(COD)₂ (0.1 equiv) and the chiral ligand (e.g., SL-M004-1, 0.1 equiv) to a reaction vial. Add anhydrous toluene and stir for 30 minutes at room temperature.
-
Reagent Addition: Add the lactone substrate (1.0 equiv) to the catalyst mixture.
-
Base Addition: Add a solution of LHMDS (1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Hydrolysis: The initial product is an N-aryl imine, which is hydrolyzed to the desired β-keto lactone product during work-up or purification on silica gel.[16]
-
Purification & Analysis: Purify the crude product by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Ring Size Formed | Ligand | Yield (%) | ee (%) | Reference |
| 5-membered | SL-M001-1 | 75 | 84 | [16] |
| 6-membered | SL-M009-1 | 55 | 50 | [16] |
| 7-membered | SL-M001-1 | 81 | 90 | [16] |
Causality: The choice of chiral ligand is critical for enantioselectivity, with different ligands showing optimal performance for forming different ring sizes. The reaction proceeds through a nickel enolate intermediate, and the ligand's chiral environment dictates the facial selectivity of the intramolecular addition to the nitrile.[16] A background, non-catalyzed reaction can compete, especially for the formation of kinetically favorable 5-membered rings, necessitating careful optimization to ensure the catalyzed pathway dominates.[16]
Photoredox and Electrochemical Methods: The Green Frontier
Harnessing light or electrical energy provides sustainable and powerful avenues for spirocyclization, often proceeding under mild conditions without harsh reagents.[19]
Protocol 3: Visible-Light-Driven Spirocyclization via Dual Photoredox/Titanocene Catalysis
This protocol utilizes visible light to generate a key radical intermediate for the spirocyclization of epoxyalkynes.[20][21] It employs an organic photoredox catalyst (4CzIPN) and a co-catalyst (Cp₂TiCl₂) in a dual catalytic system, avoiding stoichiometric metallic reductants.[21]
Caption: Simplified dual catalytic cycle for photoredox spirocyclization.
Step-by-Step Methodology:
-
Setup: In a Schlenk tube, combine the epoxyalkyne substrate (1.0 equiv), Cp₂TiCl₂ (0.1 equiv), 4CzIPN (0.02 equiv), and Hantzsch ester (1.5 equiv).
-
Inert Atmosphere: Subject the tube to three cycles of vacuum and backfilling with argon.
-
Solvent: Add degassed anhydrous solvent (e.g., 1,4-dioxane).
-
Irradiation: Place the reaction mixture approximately 5-10 cm from a blue LED lamp and stir at room temperature. Use a fan to maintain a constant temperature.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, concentrate the mixture directly onto silica gel.
-
Purification: Purify the residue by flash column chromatography to isolate the spirocyclic product.
Protocol 4: Electrochemical Dearomative Spirocyclization in Flow
Electrochemistry uses electrons as a "traceless" reagent to drive reactions.[22] Performing these reactions in a continuous flow setup can enhance efficiency, safety, and scalability.[23] This protocol describes the synthesis of spirodienones from arenol derivatives.[23]
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a solution of the arenol substrate and a supporting electrolyte (e.g., n-Bu₄NBF₄) in a suitable solvent (e.g., CH₃CN/DCM).
-
Flow System Setup: Use a syringe pump to introduce the solution into an electrochemical flow cell (e.g., an undivided cell with graphite electrodes).
-
Electrolysis: Apply a constant current to the electrodes. The optimal current and flow rate must be determined empirically to maximize conversion while minimizing side reactions.
-
Collection: Collect the reaction mixture as it exits the flow cell.
-
Work-up and Purification: Once the entire solution has passed through the cell, concentrate the collected mixture and purify by column chromatography.
| Method | Oxidant | Electrolyte | Time | Yield (%) | Reference |
| Batch | Electrons | n-Bu₄NBF₄ | 2 h | 75 | [23] |
| Flow | Electrons | n-Bu₄NBF₄ | <10 min residence | 85 | [23] |
| Chemical | PhI(OAc)₂ | N/A | 12 h | 80 | [23] |
Causality: The electrochemical method avoids superstoichiometric chemical oxidants, making it a greener alternative.[23] The flow setup offers superior mass and heat transfer, often leading to shorter reaction times and higher yields compared to traditional batch electrolysis.[7][23]
Conclusion and Future Outlook
The synthesis of spirocycles is a dynamic and evolving field. While traditional methods remain powerful, modern techniques in photoredox and electrochemical catalysis are enabling milder, more efficient, and sustainable routes to these complex architectures.[24][25] Emerging areas such as biocatalytic spirocyclization and the application of continuous flow chemistry promise to further expand the synthetic chemist's toolkit, facilitating the discovery and development of next-generation therapeutics and materials.[26][27]
References
- Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. Vertex AI Search.
- Rapid synthesis of spirodienones via electrochemical dearomative spirocyclization in flow - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
- Spirocyclization by Palladium-Catalyzed Domino Heck–Direct C–H Arylation Reactions: Synthesis of Spirodihydroquinolin-2-ones. Organic Letters.
- Recent Progress towards the Transition-Metal-Catalyzed Dearomatizing Spirocyclization Reactions of Indolyl Ynones. Thieme.
- Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. Nature Communications.
- Synthesis of the Spirocyclic Framework of Sesterterpenoid Natural Products. The Journal of Organic Chemistry.
- Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. Organic Letters.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PubMed.
- Reaction design for spirocyclization through domino reactions. ResearchGate.
- Electrochemical Promoted Three-Component Trifluoromethylation/Spirocyclization Reaction of N-Arylsulfonylacrylamides to 4-Azaspiro[4.5]decanes. Organic Letters.
- Electrochemical and Photoredox Catalysis for Constructing 5,5‐Spirocycles via Reductive Activation of N‐alkoxyphthalimides for the Total Synthesis of (−)‐Cephalosporolide F. National Institutes of Health.
- Photoredox-Catalyzed Strain-Release-Driven Synthesis of Functionalized Spirocyclobutyl Oxindoles. Organic Letters.
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- Electrochemical Dearomative Spirocyclization. PubMed.
- Domino reaction to make heterocyclic spiro compounds. RSC Blogs.
- Catalytic Asymmetric Spirocyclizing Diels−Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α. Semantic Scholar.
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- Dearomative Cyclization/Spirocyclization via Electrochemical Reductive Hydroarylation of Nonactivated Arenes. Organic Letters.
- Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI.
- Electrochemical Dearomatizing Spirocyclization of Alkynes with Dimethyl 2-Benzylmalonates to Spiro[4.5]deca-trienones. The Journal of Organic Chemistry.
- Spirocyclization by palladium-catalyzed domino Heck-direct C-H arylation reactions: synthesis of spirodihydroquinolin-2-ones. PubMed.
- Chiral Aryliodine-Mediated Enantioselective Organocatalytic Spirocyclization: Synthesis of Spirofurooxindoles via Cascade Oxidative C-O and C-C Bond Formation. ResearchGate.
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science.
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- Recent developments in transition metal-catalysed spiroketalisation. PubMed.
- Metal-free Oxidative Spirocyclization of Pyrrole-2-carboxamides. American Chemical Society.
- Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. PubMed.
- Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. CoLab.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI.
- Metal-free Oxidative Spirocyclization of Pyrrole-2-carboxamides. ACS Publications.
- Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. PubMed.
- Oxidative Photochemical Cyclisations to Access Spiroketals. ResearchGate.
- Total Syntheses of Natural Products Containing Spirocarbocycles. Request PDF.
- Ynones in dearomative spirocyclisation processes; a review. ResearchGate.
- Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry.
- Organocatalytic Path to Axially Chiral Spiro-Bisindoles. ChemistryViews.
- Efficiency comparison of different bases for spirocyclization protocols. Benchchem.
- Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. National Institutes of Health.
- Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
- Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. ResearchGate.
- Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters.
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate.
- Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4- b]indoles. PubMed.
- One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. The Journal of Organic Chemistry.
- Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. Request PDF.
- Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates. MDPI.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Technical Support Center: Synthesis of Spiro Carbon Centers
Welcome to the Technical Support Center for the synthesis of spiro carbon centers. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions. This resource is structured to address the specific challenges encountered in the construction of these unique three-dimensional scaffolds, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide
This section addresses common experimental hurdles in a question-and-answer format, providing potential causes and actionable solutions to get your research back on track.
Problem 1: Low or No Yield in Spirocyclization Reaction
Q1: My spirocyclization reaction is resulting in a low yield or failing completely. What are the likely causes and how can I improve it?
A1: Low yields are a frequent challenge in spirocyclization and can stem from multiple factors. A systematic approach to troubleshooting is the most effective strategy.[1][2]
| Potential Cause | Explanation | Suggested Solution |
| Sub-optimal Reaction Conditions | The temperature, reaction time, and concentration may not be ideal for your specific substrate. Some reactions require low temperatures to minimize side reactions, while others need higher temperatures to overcome the activation energy barrier. | Systematically screen reaction parameters. For instance, if you suspect product decomposition, try lowering the temperature. Conversely, if the reaction is sluggish, a higher temperature might be necessary.[1][3] |
| Ineffective Catalyst or Ligand | The chosen catalyst-ligand combination may not be optimal for your substrate. Different ligands can significantly impact both yield and enantioselectivity.[1][4] | Screen a variety of catalysts and ligands. For example, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can dramatically affect the outcome.[1][4] Also, consider the stoichiometry of your reagents; an excess of one may be needed to drive the reaction to completion. |
| Poor Starting Material Quality | Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.[1][2] | Ensure the purity of your starting materials through techniques like recrystallization or column chromatography before initiating the reaction. |
| Product Decomposition | The desired spirocyclic product might be unstable under the reaction or workup conditions.[1] | Monitor the reaction progress at different time points using TLC or crude NMR to check for product formation and subsequent decomposition. If decomposition is observed, consider a milder workup procedure (e.g., avoiding strong acids or bases) or shortening the reaction time.[5][6] |
| Intramolecular vs. Intermolecular Reaction Competition | For intramolecular reactions, high concentrations can favor intermolecular side reactions, leading to polymers or dimers instead of the desired spirocycle. | Run the reaction at high dilution to favor the intramolecular pathway.[7] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Diastereoselectivity or Enantioselectivity
Q2: I am obtaining a mixture of diastereomers or a low enantiomeric excess (ee). How can I improve the stereochemical outcome of my spirocyclization?
A2: Achieving high stereoselectivity is a cornerstone of modern spirocycle synthesis. The spatial arrangement of newly formed stereocenters is influenced by a delicate interplay of factors.[8]
| Potential Cause | Explanation | Suggested Solution |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly influence the transition state geometry, thereby affecting diastereoselectivity.[9] | Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile). In some cases, a mixture of solvents can provide the optimal environment. |
| Choice of Catalyst/Ligand | The chiral ligand or catalyst is the primary source of stereochemical induction in enantioselective reactions. Its structure dictates the facial selectivity of the reaction. | For enantioselective reactions, screen a library of chiral ligands or catalysts. For diastereoselective reactions, the choice of Lewis acid or organocatalyst can have a profound impact. For instance, in some spiroketalizations, Sc(OTf)3 can favor one diastereomer while other Lewis acids favor another.[10] |
| Temperature | Lower reaction temperatures generally lead to higher stereoselectivity as they amplify the small energy differences between diastereomeric transition states. | Run the reaction at lower temperatures. While this may decrease the reaction rate, the improvement in selectivity is often substantial. |
| Protecting Groups | Bulky protecting groups on the substrate can introduce steric hindrance that favors the formation of one diastereomer over another. | Experiment with different protecting groups of varying steric bulk to influence the facial selectivity of the cyclization.[11] |
| Thermodynamic vs. Kinetic Control | The observed product ratio may be the result of thermodynamic equilibration rather than kinetic control. One diastereomer may be more stable, but the kinetically favored product may be the other. | To favor the kinetic product, use non-equilibrating conditions (e.g., lower temperatures, shorter reaction times). To favor the thermodynamic product, you might consider conditions that allow for equilibration (e.g., longer reaction times, elevated temperatures, or a catalytic amount of a reversible agent).[10] |
Factors Influencing Diastereoselectivity
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Hetero-Diels-Alder Approach to Complex Pyrones: An Improved Synthesis of the Spongistatin AB Spiroketal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. mskcc.org [mskcc.org]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Staudinger Cycloaddition for Spiro-β-Lactam Synthesis
Welcome to the technical support center for the Staudinger cycloaddition, with a specific focus on the synthesis of spiro-β-lactams. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful synthetic tool. Here, we will address common challenges, particularly the emergence of side reactions, and provide troubleshooting strategies rooted in mechanistic principles to enhance your reaction outcomes.
Introduction: The Staudinger Cycloaddition in Spiro-β-Lactam Synthesis
The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone in the synthesis of β-lactams, including the structurally intriguing class of spiro-β-lactams.[1][2] These spirocyclic structures, where the β-lactam ring shares a single atom with another ring system, are of significant interest in medicinal chemistry. The reaction proceeds via a zwitterionic intermediate, and its stereochemical outcome is delicately influenced by various factors.[3][4][5]
While elegant in concept, the practical execution of the Staudinger cycloaddition can be fraught with challenges, leading to suboptimal yields and complex product mixtures. This guide aims to provide a comprehensive resource for identifying, understanding, and mitigating common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section is organized in a question-and-answer format to directly address the problems you may encounter during your experiments.
FAQ 1: Low or No Yield of the Desired Spiro-β-Lactam
Question: I am getting a very low yield of my target spiro-β-lactam, or in some cases, no product at all. What are the likely causes and how can I address them?
Answer: Low or no yield in a Staudinger cycloaddition can stem from several factors, primarily related to reagent purity, reaction conditions, and the stability of key intermediates.
1. Reagent Purity and Stability:
-
Hydrolysis of Starting Materials: Acid chlorides and imines are susceptible to hydrolysis, especially in the presence of atmospheric moisture.[6] Hydrolyzed acid chloride will not form the necessary ketene, while a hydrolyzed imine is no longer a reaction partner.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6] Anhydrous solvents, freshly distilled or obtained from a solvent purification system, are crucial.
-
Reagent Purification: Use freshly prepared or purified imines and acid chlorides. Imines can often be recrystallized, and acid chlorides can be distilled under reduced pressure.
-
-
-
Imine Stability: Some imines, particularly those derived from aliphatic aldehydes, can be unstable and prone to oligomerization or decomposition.
-
Troubleshooting:
-
Use freshly prepared imines. If possible, generate the imine in situ immediately before the cycloaddition.
-
-
2. Ketene Generation and Competing Reactions:
-
Inefficient Ketene Formation: The in situ generation of ketenes from acid chlorides and a tertiary amine is a critical step. If the base is not sufficiently strong or is sterically hindered, dehydrohalogenation may be slow or incomplete.
-
Troubleshooting:
-
Choice of Base: Triethylamine (Et₃N) is commonly used. For more hindered acid chlorides, a less hindered and more basic amine like diisopropylethylamine (DIPEA) might be more effective.
-
Order of Addition: The order of reagent addition can significantly impact the reaction outcome. Adding the acid chloride slowly to a solution of the imine and the base is often the preferred method. This ensures that the highly reactive ketene is generated in the presence of the imine, minimizing side reactions.[7] Premixing the acid chloride and the base can lead to ketene oligomerization.[8]
-
-
-
Ketene Dimerization/Polymerization: Ketenes are highly reactive and can undergo [2+2] cycloaddition with themselves to form dimers (diketenes) or polymerize, especially in the absence of a trapping agent (the imine).[3]
-
Troubleshooting:
-
Slow Addition: As mentioned, slow addition of the acid chloride to the imine/base mixture keeps the instantaneous concentration of the ketene low, favoring the reaction with the imine.
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C or -78 °C) can help to control the rate of ketene formation and minimize its self-reaction.
-
-
3. Reaction Conditions:
-
Solvent Effects: The polarity of the solvent can influence the stability of the zwitterionic intermediate and thus the reaction rate and stereoselectivity.[9]
-
Troubleshooting:
-
Nonpolar solvents like dichloromethane (DCM) or toluene are commonly used and generally favor the formation of cis-β-lactams.
-
Polar aprotic solvents may stabilize the zwitterionic intermediate, potentially allowing for isomerization and the formation of trans-β-lactams.
-
-
-
Temperature: Temperature affects the rates of all competing reactions.
-
Troubleshooting:
-
Low temperatures are generally preferred to control reactivity and improve selectivity. However, if the reaction is sluggish, a gradual increase in temperature may be necessary. A systematic study of the reaction temperature is often warranted for optimization.
-
-
FAQ 2: Formation of Multiple Products and Stereoisomers
Question: My reaction produces a mixture of diastereomers (cis and trans), and I'm also observing other unidentified byproducts on my TLC and NMR. How can I improve the stereoselectivity and identify the side products?
Answer: The formation of multiple products is a common challenge, often linked to the stability and reactivity of the zwitterionic intermediate and side reactions of the starting materials or reagents.
1. Controlling Stereoselectivity (cis/trans Isomerism):
The stereochemical outcome of the Staudinger cycloaddition is determined by the kinetics of the ring closure of the zwitterionic intermediate versus its isomerization.
-
Mechanism of Stereodetermination:
-
The initial nucleophilic attack of the imine on the ketene forms a zwitterionic intermediate.
-
Direct conrotatory ring closure of this intermediate leads to the cis-β-lactam.
-
If the intermediate has a sufficient lifetime, rotation around the newly formed C-N bond can occur, leading to a more thermodynamically stable intermediate that then cyclizes to the trans-β-lactam.
-
-
Factors Influencing Stereoselectivity:
-
Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the cis product.[3] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and favoring the trans product.
-
Solvent Polarity: Polar solvents can stabilize the zwitterionic intermediate, increasing its lifetime and promoting the formation of the trans isomer.[9]
-
Temperature: Higher temperatures can provide the energy needed for bond rotation and isomerization, often leading to an increased proportion of the trans product.
-
Troubleshooting for Stereoselectivity:
| Parameter | To Favor cis-β-Lactam | To Favor trans-β-Lactam |
| Ketene Substituents | Electron-donating | Electron-withdrawing |
| Imine Substituents | Electron-withdrawing | Electron-donating |
| Solvent | Nonpolar (e.g., DCM, Toluene) | Polar aprotic (e.g., Acetonitrile) |
| Temperature | Low (e.g., -78 °C to 0 °C) | Higher (e.g., room temperature or reflux) |
2. Identification and Mitigation of Byproducts:
-
Ketene Dimers: As discussed in FAQ 1, these are common byproducts. They can often be identified by their characteristic spectroscopic signatures.
-
Mitigation: Slow addition of the acid chloride at low temperatures.
-
-
Amide from Reaction with Water: If water is present, the ketene can react to form a carboxylic acid, which can then be scavenged by the amine base or react with the imine to form an amide after hydrolysis.
-
Mitigation: Strict adherence to anhydrous conditions.
-
-
Side Reactions of the Tertiary Amine Base: The tertiary amine can sometimes react with the acid chloride to form an acylammonium salt, which may have its own reactivity. In some cases, enamines can be formed if the ketone precursor to the imine has an α-proton.
-
Mitigation: Use of a non-nucleophilic, sterically hindered base like DIPEA can minimize these side reactions.
-
-
Staudinger Reduction Product: In some contexts, particularly with phosphines (not typical for the ketene-imine cycloaddition but relevant in related "Staudinger" named reactions), the azide precursor to an imine can be reduced to an amine.[10][11][12][13][14][15][16][17] While not a direct side reaction of the cycloaddition itself, it's a crucial consideration if your synthesis involves a Staudinger reduction to form the amine for subsequent imine formation.
Experimental Protocols
Protocol 1: General Procedure for the Staudinger Cycloaddition for Spiro-β-Lactam Synthesis
This protocol provides a general starting point. Optimization of temperature, solvent, and addition times will likely be necessary for specific substrates.
-
Preparation:
-
Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents. Dichloromethane (DCM) is a common choice.
-
Ensure the imine and acid chloride are pure and dry.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the spiro-cyclic imine (1.0 equiv) and the tertiary amine base (e.g., triethylamine, 1.5 equiv).
-
Dissolve the reactants in the anhydrous solvent (e.g., DCM).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice-salt or dry ice-acetone bath.
-
-
Addition of Acid Chloride:
-
Dissolve the acid chloride (1.2 equiv) in a small amount of the anhydrous solvent in the dropping funnel.
-
Add the acid chloride solution dropwise to the stirred solution of the imine and base over a period of 1-2 hours.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the chosen temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Protocol 2: Purification of Reagents
-
Imines: Solid imines can often be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes). Liquid imines can be purified by distillation under reduced pressure.
-
Acid Chlorides: Commercially available acid chlorides should be of high purity. If necessary, they can be distilled under reduced pressure. Care should be taken due to their corrosive and moisture-sensitive nature.
-
Solvents: Solvents like dichloromethane and toluene should be dried and distilled from an appropriate drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for toluene) before use.
-
Tertiary Amines: Triethylamine and DIPEA should be distilled from calcium hydride and stored over potassium hydroxide pellets.
Visualizing Reaction Pathways
The following diagrams illustrate the desired Staudinger cycloaddition pathway and a common side reaction, ketene dimerization.
Caption: Desired Staudinger cycloaddition pathway leading to cis and trans spiro-β-lactams.
Caption: Competing side reaction: Dimerization of the ketene intermediate.
References
-
Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. PMC. [Link]
-
Staudinger Reaction - Organic Chemistry Tutor. [Link]
-
Staudinger Synthesis - Organic Chemistry Portal. [Link]
-
cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega. [Link]
-
Staudinger reaction - Wikipedia. [Link]
-
Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]
-
Staudinger-Vilarrasa troubleshooting : r/Chempros - Reddit. [Link]
-
cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Publications. [Link]
-
cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent - PMC. [Link]
-
Staudinger Reaction Troubleshooting : r/Chempros - Reddit. [Link]
-
Staudinger synthesis - Wikipedia. [Link]
-
Staudinger synthesis of bis-spiro-β-lactams. | Download Scientific Diagram - ResearchGate. [Link]
-
Why do some organic reactions need anhydrous conditions? - TutorChase. [Link]
-
Staudinger Reaction - Common Conditions. [Link]
-
ChemInform Abstract: The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? - ResearchGate. [Link]
-
Formation and Utility of Reactive Ketene Intermediates Under Continuous Flow Conditions. Cardiff University. [Link]
-
The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed. [Link]
-
Redox-Neutral Imination of Alcohol with Azide: A Sustainable Alternative to the Staudinger/Aza-Wittig Reaction - ACS Publications. [Link]
-
Catalytic Staudinger Reduction at Room Temperature - Organic Chemistry Portal. [Link]
-
Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? | Request PDF - ResearchGate. [Link]
-
Origin of problems related to Staudinger reduction in carbopeptoid syntheses. SpringerLink. [Link]
-
Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods for - Walsh Medical Media. [Link]
-
Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode - ACS Publications. [Link]
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tutorchase.com [tutorchase.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 16. Staudinger Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Catalytic Staudinger Reduction at Room Temperature [organic-chemistry.org]
Technical Support Center: Optimization of Spiro-Beta-Lactam Synthesis
Welcome to the Technical Support Center for Spiro-Beta-Lactam Synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. Spiro-beta-lactams are crucial scaffolds in medicinal chemistry, acting as antibacterial agents, cholesterol absorption inhibitors, and versatile synthetic intermediates.[1][2] However, their synthesis, most commonly achieved via the Staudinger [2+2] ketene-imine cycloaddition, presents unique challenges in controlling yield and stereochemistry.[2]
This document provides answers to common questions, detailed troubleshooting guides for specific experimental issues, and validated protocols to streamline your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis for understanding and optimizing the synthesis of spiro-beta-lactams.
Question 1: What is the general mechanism for spiro-beta-lactam synthesis via the Staudinger reaction?
Answer: The Staudinger cycloaddition is the most prevalent method for constructing the β-lactam ring.[2] It is not a concerted pericyclic reaction but rather a two-step process involving a zwitterionic intermediate.[3][4]
-
Step 1: Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the imine nitrogen onto the central carbonyl carbon of the ketene. This forms a zwitterionic intermediate.[3][5] The rate of this step is enhanced by electron-donating groups on the imine and hindered by electron-withdrawing groups.[5]
-
Step 2: Ring Closure: The zwitterionic intermediate then undergoes an intramolecular ring closure to form the four-membered β-lactam ring. This step is a conrotatory electrocyclization.[3] The stereochemical outcome of the reaction is determined during this phase.[6]
Below is a diagram illustrating this stepwise mechanism.
Caption: The two-step mechanism of the Staudinger cycloaddition.
Question 2: How do I choose the appropriate starting materials for C4 spiro-beta-lactams?
Answer: The synthesis of C4 spiro-fused azetidin-2-ones requires the reaction of an acyclic ketene with a cyclic imine.[2]
-
Cyclic Imine Selection: The choice of the cyclic imine determines the spirocyclic core of your final product. These are often stable and can be prepared from corresponding cyclic ketones and primary amines. The substituents on the imine nitrogen play a critical role in reaction rate and stereoselectivity (see Troubleshooting Section).
-
Acyclic Ketene Precursor Selection: Ketenes are highly reactive and often unstable, making them prone to polymerization.[7] Therefore, they are almost always generated in situ. The most common method is the dehydrohalogenation of an acyl chloride using a tertiary amine base (e.g., triethylamine).[8] The choice of acyl chloride (e.g., phenoxyacetyl chloride, acetoxyacetyl chloride) dictates the substituents at the C3 position of the β-lactam ring.
Question 3: What are the primary factors that control the diastereoselectivity (cis/trans) of the reaction?
Answer: Controlling the stereochemistry at the C3 and C4 positions is one of the most critical challenges. The final cis/trans ratio is a result of the competition between the direct ring closure of the zwitterionic intermediate and its isomerization.[6] The key factors are:
-
Electronic Effects of Substituents: This is a dominant factor. The electronic nature of the substituents on both the ketene and the imine can accelerate or decelerate the ring closure step relative to isomerization.[4][6]
-
Imine Geometry: As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[3]
-
Reaction Temperature: Lower temperatures often favor the kinetic product, which is typically the cis-isomer, by reducing the rate of isomerization of the zwitterionic intermediate.[7]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition states, thereby affecting the stereochemical outcome.[9][10]
Question 4: How can I effectively monitor the reaction's progress?
Answer: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.
-
Procedure: Spot the reaction mixture alongside your starting imine on a TLC plate. The formation of the β-lactam product will appear as a new spot, typically with a different Rf value. The disappearance of the starting imine spot indicates the reaction is nearing completion.
-
Visualization: Use a UV lamp to visualize the spots if your compounds are UV-active. If not, staining with reagents like potassium permanganate or iodine may be necessary.
-
Confirmation: Once the reaction appears complete by TLC, the product structure and purity should be confirmed by more robust analytical techniques like ¹H-NMR and LC-MS on the crude or purified product.[11]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Question: My reaction is complete according to TLC, but my isolated yield is extremely low. What are the common causes and how can I fix this?
Answer: Low yields in Staudinger reactions are a frequent issue, often stemming from the instability of the ketene intermediate or suboptimal reaction conditions.
Troubleshooting Workflow: Low Yield
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable spirocyclic β-lactam intermediate in high purity.
Introduction
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its unique spirocyclic structure, incorporating a strained β-lactam ring, presents specific challenges during purification. This guide addresses common issues encountered during the isolation and purification of this compound, providing both theoretical explanations and practical, field-proven solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common challenges faced during the purification of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate.
Question 1: My crude product is an oil or a sticky solid and fails to crystallize. What are the likely causes and how can I resolve this?
Answer:
This is a frequent issue, often stemming from the presence of impurities that inhibit the formation of a crystal lattice.
-
Likely Impurities:
-
Residual Solvents: Incomplete removal of reaction solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) can lead to an oily product.
-
Unreacted Starting Materials: Depending on the synthetic route, unconsumed starting materials can act as impurities.
-
Diastereomers: If the synthesis involves a non-stereoselective step, the presence of diastereomers can significantly hinder crystallization. The Staudinger reaction, a common method for β-lactam synthesis, can produce both cis and trans isomers.[1]
-
Hydrolysis Products: The strained β-lactam ring is susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of the corresponding β-amino acid. The Boc protecting group can also be labile under acidic conditions.[2][3]
-
-
Troubleshooting Steps:
-
Thorough Solvent Removal: Ensure complete removal of all solvents under high vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., hexanes) can be effective.
-
Aqueous Work-up: A carefully performed aqueous work-up can remove water-soluble impurities. However, be mindful of the pH to avoid hydrolysis of the β-lactam or loss of the Boc group. A slightly acidic wash (e.g., dilute citric acid) can remove basic impurities, followed by a wash with saturated sodium bicarbonate to remove acidic byproducts.
-
Column Chromatography: If direct crystallization fails, column chromatography is the most effective method to separate the desired product from a complex mixture of impurities.
-
Question 2: I am performing column chromatography, but I'm getting poor separation or my product is degrading on the column. What are the optimal conditions?
Answer:
Optimizing column chromatography requires careful selection of the stationary and mobile phases, as well as proper technique to avoid product degradation.
-
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the most common choice for compounds of this polarity. However, the acidic nature of silica gel can potentially cause degradation of the Boc group or the β-lactam ring. To mitigate this, you can use deactivated silica gel (by adding 1-2% triethylamine to the eluent) or switch to a less acidic stationary phase like neutral alumina for particularly sensitive compounds.[4]
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. Based on literature for similar compounds, a gradient of 0-40% ethyl acetate in hexanes is a good starting point.[5] For more polar impurities, a small percentage of methanol in dichloromethane can be used.[6]
-
-
Troubleshooting Poor Separation:
-
Co-elution of Impurities: If impurities are co-eluting with your product, adjust the eluent system. A shallower gradient or isocratic elution with a finely tuned solvent ratio can improve resolution.
-
Tailing: Tailing on the column can be caused by the interaction of the amine functionality with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can suppress this interaction and lead to sharper peaks.
-
Streaking: Streaking can be a sign of product degradation on the column. Running the column faster ("flash chromatography") can minimize the contact time with the stationary phase.[7]
-
-
Preventing Degradation on the Column:
-
Deactivate Silica Gel: As mentioned, add a small amount of triethylamine to the eluent.
-
Avoid Chlorinated Solvents if Possible: While dichloromethane is a common solvent, prolonged exposure on silica gel can sometimes lead to the formation of acidic byproducts. If degradation is suspected, consider alternative solvent systems.
-
Keep it Cold: For highly sensitive compounds, running the column in a cold room can minimize degradation.
-
Question 3: My recrystallization yields are very low, or the product purity does not improve significantly. How can I optimize this process?
Answer:
Successful recrystallization depends critically on the choice of solvent and the cooling process.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Good Single Solvents: A patent for a similar compound suggests that ethyl acetate is a suitable solvent for recrystallization, yielding a white solid with 99% purity.[8] Other potential single solvents to screen include isopropanol, acetone, and acetonitrile.
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system can be used. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent pairs include ethyl acetate/hexanes and dichloromethane/diethyl ether.
-
-
Optimizing the Recrystallization Protocol:
-
Use the Minimum Amount of Hot Solvent: Adding too much solvent will result in low recovery.
-
Slow Cooling is Crucial: Rapid cooling (e.g., placing the flask directly in an ice bath) will cause the product to precipitate out, trapping impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Washing the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the surface.
-
Question 4: How can I assess the purity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the purity and identity of your Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. A pure compound should ideally show a single spot. Use the same eluent system as for your column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid. A pure sample will show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any impurities. The presence of unexpected signals can indicate residual solvents or byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is recommended for crude material that is oily or contains multiple impurities.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully load the dried, impregnated silica onto the top of the column.
-
-
Elution:
-
Begin elution with the non-polar solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 5% to 40% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove all traces of solvent.
-
Protocol 2: Recrystallization
This protocol is suitable for purifying a solid crude product that contains a smaller amount of impurities.
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility upon heating.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for 15-30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Data Presentation
| Parameter | Column Chromatography | Recrystallization |
| Typical Purity | >98% | >99% (if starting material is relatively clean) |
| Typical Yield | 60-90% | 70-95% |
| Stationary Phase | Silica Gel (can be deactivated with Et₃N) | N/A |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Ethyl Acetate or Ethyl Acetate/Hexanes |
Visualizations
Purification Workflow Diagram
Caption: A decision-making workflow for the purification of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate.
Potential Impurity Profile
Caption: Common impurities encountered during the synthesis and purification of the target compound.
References
-
Royal Society of Chemistry. (n.d.). Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Supporting Information. Retrieved from [Link]
- Palomo, C. (2004). The Staudinger Reaction: A Story of a Century.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53392341, tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
- Al-Gharabli, S. I., et al. (2021). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 65(3), e01925-20.
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
- Al-Gharabli, S. I., et al. (2021). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 65(3), e01925-20.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
preventing decomposition of spiro-beta-lactams during synthesis.
Welcome to the technical support center for the synthesis of spiro-β-lactams. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these structurally unique and pharmacologically significant molecules. Spiro-β-lactams, with their inherent ring strain and stereochemical complexity, present unique challenges during synthesis, often leading to decomposition and low yields.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve successful synthetic outcomes.
Understanding the Instability of the Spiro-β-Lactam Core
The inherent reactivity of the β-lactam ring, which is crucial for its biological activity, also makes it susceptible to degradation.[2] This susceptibility is often exacerbated in spirocyclic systems due to increased ring strain. The primary modes of decomposition involve cleavage of the amide bond within the four-membered ring, a process that can be initiated by various factors encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise during the synthesis of spiro-β-lactams.
Q1: What are the primary causes of spiro-β-lactam decomposition during synthesis?
A1: The decomposition of spiro-β-lactams during synthesis is typically multifactorial. The strained β-lactam ring is susceptible to nucleophilic attack, which can be catalyzed by acidic or basic conditions.[2] High temperatures can also promote degradation pathways. Furthermore, the presence of certain functional groups on the starting materials or the spiro-β-lactam product itself can influence stability.
Q2: How does pH affect the stability of my spiro-β-lactam?
A2: Both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring.[2] Under basic conditions, hydroxide ions or other nucleophiles can directly attack the carbonyl carbon of the lactam, leading to ring opening. In acidic conditions, protonation of the carbonyl oxygen or the nitrogen atom can activate the ring towards nucleophilic attack by water or other nucleophiles present in the reaction mixture. It is crucial to carefully control the pH throughout the synthesis and workup procedures.
Q3: Can the substituents on my starting materials influence the stability of the final spiro-β-lactam product?
A3: Absolutely. The electronic nature of the substituents on both the ketene (or its precursor) and the imine can impact the stability of the resulting spiro-β-lactam. Electron-withdrawing groups on the nitrogen atom of the β-lactam ring can increase its susceptibility to nucleophilic attack. Conversely, bulky substituents can provide steric hindrance that may protect the lactam ring from decomposition.
Q4: I'm observing a mixture of diastereomers. Could this be related to decomposition?
A4: In some cases, yes. While the formation of diastereomers is primarily governed by the stereoselectivity of the cycloaddition reaction, harsh reaction conditions or purification methods can lead to epimerization at stereocenters adjacent to the carbonyl group. This can occur via enolate formation under basic conditions, leading to a loss of stereochemical integrity.
Q5: Are there any general precautions I can take to minimize decomposition?
A5: Yes. Maintaining a neutral pH, using the mildest possible reaction conditions, keeping reaction and purification temperatures low, and minimizing exposure to moisture and atmospheric oxygen are all crucial general precautions. Additionally, the choice of solvents and purification techniques plays a significant role in preserving the integrity of the spiro-β-lactam core.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Spiro-β-Lactam
Possible Causes and Solutions:
-
Decomposition during Reaction: The Staudinger reaction, a common method for synthesizing β-lactams, involves the formation of a zwitterionic intermediate.[3] If this intermediate is long-lived, it can undergo side reactions.
-
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many Staudinger reactions, this may be 0 °C or even lower.
-
Solvent Choice: Use anhydrous, non-protic solvents to minimize hydrolysis. Dichloromethane and toluene are common choices.
-
Reagent Addition: Add the ketene precursor (e.g., acyl chloride) slowly to the imine solution to maintain a low concentration of the reactive ketene and minimize polymerization or side reactions.
-
Base Selection: Triethylamine is a common base, but if decomposition is suspected, consider a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize base-catalyzed hydrolysis.
-
-
-
Decomposition during Workup: Aqueous workups can expose the spiro-β-lactam to acidic or basic conditions, leading to hydrolysis.
-
Troubleshooting Steps:
-
Minimize Contact with Water: If an aqueous wash is necessary, use deionized water and perform the extraction quickly at low temperatures.
-
Neutralize Carefully: If an acid or base wash is required, ensure the organic layer is subsequently washed with a neutral brine solution and thoroughly dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a cool water bath).
-
-
Problem 2: Product Decomposition during Chromatographic Purification
Possible Causes and Solutions:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.
-
Troubleshooting Steps:
-
Neutralized Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (typically 1-2%) before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Rapid Purification: Do not let the compound sit on the column for extended periods. Perform the chromatography as quickly as possible.
-
-
-
Thermal Lability: Some spiro-β-lactams are thermally unstable and can decompose even at room temperature.
-
Troubleshooting Steps:
-
Cold Column Chromatography: If possible, perform the chromatography in a cold room or using a jacketed column with a cooling circulator.
-
Avoid High Temperatures: After purification, evaporate the solvent at a low temperature.
-
-
Experimental Protocol: Purification of a Labile Spiro-β-Lactam using Deactivated Silica Gel
-
Prepare the Slurry: In a fume hood, add the required amount of silica gel to a beaker. Add the chosen eluent system containing 1-2% triethylamine. Stir the slurry gently for 5-10 minutes to ensure thorough mixing and deactivation.
-
Pack the Column: Carefully pack the column with the prepared slurry.
-
Equilibrate the Column: Run the eluent through the packed column for at least two column volumes to ensure it is fully equilibrated with the deactivated mobile phase.
-
Load the Sample: Dissolve the crude spiro-β-lactam in a minimal amount of the eluent and load it onto the column.
-
Elute and Collect: Elute the column with the deactivated eluent and collect the fractions.
-
Analyze Fractions: Monitor the fractions by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
| Parameter | Standard Silica Gel | Deactivated Silica Gel |
| Acidity | Slightly acidic (pH ~4-5) | Neutralized |
| Risk of Decomposition | High for acid-sensitive compounds | Minimized |
| Recommended for | Robust compounds | Acid-labile compounds like spiro-β-lactams |
Key Decomposition Pathways
The following diagram illustrates the primary decomposition pathways for spiro-β-lactams under common synthetic and workup conditions.
Caption: Key decomposition pathways of spiro-β-lactams.
References
- Alves, M. J., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31087-31095.
- Bandyopadhyay, D., et al. (2025). Synthesis of medicinally privileged spiro-β-lactams. ACS Fall 2025.
- Cartwright, S. J., & Waley, S. G. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal, 221(2), 505–512.
- De la Huebra, M. J. G., et al. (2011). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science, 94(5), 2269-2277.
- Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695.
- D'hooghe, M., & Dao Thi, H. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
- Le Goffic, F., et al. (1975).
- Lohans, C. T., et al. (2019). Non-Hydrolytic β-Lactam Antibiotic Fragmentation by l,d-Transpeptidases and Serine β-Lactamase Cysteine Variants.
- Mata, M. J., et al. (2023). Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. Pharmaceutics, 15(12), 2729.
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Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
- Pikal, M. J., et al. (1977). Thermal decomposition of amorphous beta-lactam antibacterials. Journal of Pharmaceutical Sciences, 66(9), 1312-6.
- Sahoo, H., et al. (2015). Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction. Bioorganic & Medicinal Chemistry Letters, 25(15), 2973-2977.
- Singh, R., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Anti-Infective Agents, 10(1), 76-109.
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Staudinger synthesis. (2023, December 2). In Wikipedia. [Link]
- Toman, S., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(13), 9152–9163.
- Tooke, C. L., et al. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472-3500.
- University of Texas Rio Grande Valley. (2022). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
- Van der Veken, P., et al. (2007). Diastereoselective Synthesis of Spiro-β-Lactams via Staudinger Reaction. HETEROCYCLES, 71(3), 531-537.
- Wencewicz, T. A. (2016). Convergent biosynthetic pathways to β-lactam antibiotics. MedChemComm, 7(10), 1898-1913.
- Woon, E. C. Y., et al. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 8, 590299.
- Zlenko, H., et al. (2019). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 14(9), e0221952.
- Zoidis, G., et al. (2017). Spiro-Lactams as Novel Antimicrobial Agents. Molecules, 22(12), 2063.
Sources
Technical Support Center: Boc Protection of Diazaspiro Compounds
Welcome to the technical support center for the Boc protection of diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of synthesizing these valuable scaffolds. Diazaspirocycles present unique challenges due to their rigid, three-dimensional structures and the presence of two secondary amine functionalities. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your experiments, ensuring efficiency and success in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you might encounter during the Boc protection of diazaspiro compounds, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Mono-Boc Protected Product
Symptom: After performing the reaction and work-up, analysis by TLC, LC-MS, or NMR shows a significant amount of unreacted starting material and minimal formation of the desired mono-Boc product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reagent Reactivity | The steric hindrance of the diazaspiro scaffold can slow down the reaction with di-tert-butyl dicarbonate (Boc₂O). | Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate.[1] Caution: DMAP can also accelerate the formation of the di-Boc byproduct, so its concentration should be optimized.[1] |
| Poor Solubility | Diazaspiro compounds, especially their salt forms, may have limited solubility in common aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN), leading to a heterogeneous and inefficient reaction mixture.[2] | Screen alternative solvents or solvent mixtures. Methanol has been shown to be effective in keeping reagents and products in solution for similar diamine protections.[3] A mixture of methanol, water, and a base like triethylamine can also improve the solubility of amine starting materials.[4] |
| Inadequate Reaction Conditions | Low temperatures may not provide sufficient energy to overcome the activation barrier for the reaction, especially with sterically hindered substrates.[5] | Gradually increase the reaction temperature. For some challenging Boc protections, heating to 55°C overnight has proven effective.[4] Monitor the reaction for potential side product formation at elevated temperatures. |
Issue 2: Predominant Formation of the Di-Boc Protected Byproduct
Symptom: The primary product observed is the di-protected diazaspiro compound, with very little of the desired mono-protected product.
Potential Causes & Solutions:
The selective mono-protection of symmetrical diamines is a persistent challenge in organic synthesis because the Boc anhydride reagent cannot easily differentiate between the two chemically equivalent amino groups.[3]
| Potential Cause | Explanation | Recommended Solution |
| Stoichiometry of Boc₂O | Using a full equivalent or an excess of Boc₂O relative to the diazaspiro compound will inevitably lead to a mixture of mono- and di-protected products, with the latter often being favored.[3] | Reduce the equivalents of Boc₂O to less than one. Studies on piperazine have shown that using approximately 0.8 equivalents of Boc anhydride can maximize the yield of the mono-protected product.[3] This creates a statistically higher chance of a Boc₂O molecule reacting with an unprotected diamine. |
| Equivalent Reactivity of Both Amines | In a standard reaction, both nitrogen atoms are equally nucleophilic and available for reaction. | Employ a strategy to temporarily differentiate the two amines. The most common and effective method is the in situ formation of a mono-hydrochloride salt.[6][7][8] By adding one equivalent of an acid source (like HCl generated from Me₃SiCl or SOCl₂), one amine is protonated and rendered non-nucleophilic, directing the Boc protection to the remaining free amine.[6][7][9] |
Workflow for Selective Mono-Boc Protection
The following diagram illustrates the logic behind using a mono-protonation strategy to achieve selective mono-Boc protection.
Caption: Comparison of standard vs. selective mono-Boc protection.
Issue 3: Difficulty in Purifying the Mono-Boc Product from Starting Material and Di-Boc Byproduct
Symptom: The crude reaction mixture contains the starting material, mono-Boc, and di-Boc products, which are challenging to separate by standard column chromatography due to similar polarities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Similar Rƒ Values | The starting material, mono-, and di-protected compounds may have very close retention factors (Rƒ) on silica gel, making chromatographic separation inefficient. | Utilize an acid-base extraction workup to separate the components. The unreacted basic starting material and the mono-Boc product (which is still basic) can be separated from the neutral di-Boc byproduct. The di-Boc product will remain in the organic layer during an acidic wash. Subsequently, careful basification of the aqueous layer and extraction can recover the mono-Boc product.[6] |
| Co-elution | Even with optimized chromatography, some compounds may co-elute. | If an acid-base extraction is not fully effective, consider derivatizing the crude mixture to facilitate separation. For example, reacting the mixture with an isocyanate could cap the remaining free amine of the mono-Boc product and the two amines of the starting material, drastically changing their polarities relative to the di-Boc compound. This is an advanced strategy and would require subsequent removal of the derivatizing group. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for Boc protection of a diazaspiro compound?
The optimal temperature is highly substrate-dependent. It is best to start the reaction at 0°C or room temperature.[6][7] If no reaction is observed, the temperature can be gradually increased. Monitoring the reaction by TLC or LC-MS is crucial to find the balance between reaction rate and the formation of byproducts. For particularly stubborn substrates, temperatures up to 55°C may be necessary.[4]
Q2: Which base should I use, if any?
For standard Boc protections, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize any acid generated and to act as a proton scavenger.[10] If using a catalytic amount of DMAP, be aware that it is also a base.[1] When employing the mono-hydrochloride strategy, the final workup will require a stronger base, such as NaOH, to deprotonate the ammonium salt and allow for extraction of the mono-Boc product.[6][7]
Q3: How can I effectively monitor the progress of my reaction?
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring these reactions, as it can resolve and identify the starting material, mono-Boc, and di-Boc species, providing purity information.[6][9] Thin-layer chromatography (TLC) is also a quick and effective method. A staining agent such as ninhydrin can be useful, as it will stain the primary/secondary amines of the starting material and the mono-Boc product (usually yellow or orange), but not the di-Boc product.
Q4: Are there alternatives to the mono-hydrochloride strategy for selective protection?
Yes, while the mono-salt approach is common, other methods exist. Flow chemistry, for instance, allows for precise control over stoichiometry and reaction time, which can be optimized to favor mono-protection.[3][11] Another approach involves using a large excess of the diamine, which statistically favors mono-protection, but this is often not economically viable for complex diazaspiro compounds.[11]
Experimental Protocols
Protocol 1: General Method for Selective Mono-Boc Protection of Diazaspiro Compounds
This protocol is adapted from a general method for the mono-Boc protection of diamines using Me₃SiCl as an in-situ source of HCl.[6][7][9]
-
Dissolution: Dissolve the diazaspiro compound (1.0 eq.) in anhydrous methanol at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Mono-protonation: Add freshly distilled trimethylsilyl chloride (Me₃SiCl) (1.0 eq.) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in methanol.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Quenching and Work-up:
-
Dilute the reaction mixture with water.
-
Perform an initial wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove the di-Boc byproduct. The mono-Boc product and unreacted starting material should remain in the aqueous layer as their hydrochloride salts.
-
Adjust the pH of the aqueous layer to >12 with a base (e.g., 2N NaOH).
-
Extract the aqueous layer multiple times with dichloromethane (DCM).
-
-
Isolation: Combine the DCM extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc protected diazaspiro compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues with your Boc protection reaction.
Caption: A step-by-step troubleshooting decision tree.
References
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. PubChem. [Link]
-
Buru, C. T., & Chemler, S. R. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic letters, 10(16), 3493–3496. [Link]
-
Various Authors. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ChemInform. [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. ResearchGate. [Link]
-
Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.org. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). commonorganicchemistry.com. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Reddit. [Link]
-
ResearchGate. (n.d.). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry. ResearchGate. [Link]
-
ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. hbboze.com. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. total-synthesis.com. [Link]
-
ResearchGate. (n.d.). Optimization of PIL catalyzed Boc protection reaction of amine functionality. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. rsc.org. [Link]
-
ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]
-
Wiley Online Library. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. onlinelibrary.wiley.com. [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. [Link]
-
Digital Commons @ IWU. (2014). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ Illinois Wesleyan University. [Link]
-
ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]
-
Organic Chemistry Frontiers. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. pubs.rsc.org. [Link]
-
ScienceMadness.org. (2010). Boc protection of amines - Mono or Di?. ScienceMadness.org. [Link]
Sources
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Technical Support Center: Synthesis of Diazaspiro[3.5]nonanes
A Senior Application Scientist's Guide to Managing Steric Hindrance
Welcome to the technical support center for diazaspiro[3.5]nonane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable scaffold. Diazaspiro[3.5]nonanes are spirocyclic systems featuring a four-membered azetidine ring fused to a six-membered piperidine ring. The construction of the spirocyclic quaternary center is often a significant challenge, primarily due to steric hindrance, which can impede key bond-forming reactions, lower yields, and create complex purification issues.
This resource provides field-proven insights, troubleshooting protocols, and strategic guidance to help you anticipate and overcome these steric challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions about managing steric effects in your synthetic design.
Q1: What is the primary source of steric hindrance in diazaspiro[3.5]nonane synthesis?
A1: The principal steric challenge arises during the formation of the quaternary spiro-carbon—the atom shared by both the azetidine and piperidine rings. Any reaction that creates this center, such as a cycloaddition or an intramolecular cyclization, requires reagents to approach a sterically congested space. The substituents on both the azetidine and piperidine precursors can clash, raising the activation energy of the desired reaction and promoting unwanted side reactions.[1][2] The conformational rigidity of the piperidine ring and the ring strain of the azetidine further compound this issue.
Q2: How does my choice of synthetic route influence the impact of steric hindrance?
A2: Your synthetic strategy is the most critical factor. Routes can be broadly categorized into two types, each with different steric implications:
-
Intermolecular Reactions (e.g., [2+2] Cycloadditions): These reactions, such as the Staudinger cycloaddition between an imine and a ketene, are highly sensitive to the steric bulk of substituents on both reactants.[3] Bulky groups can hinder the approach of the two components, drastically reducing reaction rates and yields.[4]
-
Intramolecular Reactions (e.g., Ring Closure): These strategies, where the two components are tethered together before the key cyclization step, can be more effective at overcoming intermolecular steric repulsion. The entropic advantage of an intramolecular reaction often helps to overcome a high activation energy barrier.[5] For example, a common route involves creating a functionalized piperidine with a pendant arm that can cyclize to form the azetidine ring.[6][7]
Q3: Can protecting groups be used strategically to manage steric hindrance?
A3: Absolutely. Protecting groups are not just for preventing unwanted reactivity; they are powerful tools for steric control.[8][9] A bulky protecting group, such as a tert-butyloxycarbonyl (Boc) group, can be used to:
-
Block a Reactive Site: By selectively protecting one nitrogen atom with a large group, you can direct an incoming reagent to the less sterically encumbered nitrogen.[9]
-
Influence Conformation: The steric demand of a protecting group can lock the piperidine ring into a specific conformation, which may pre-organize the molecule for a more favorable intramolecular cyclization.[10]
-
Prevent Dimerization/Polymerization: By occupying space around a reactive center, a protecting group can prevent unwanted intermolecular side reactions.
Q4: How critical are solvent and temperature optimization?
A4: They are extremely critical. The choice of solvent can dramatically affect reaction rates and even the product distribution.[11][12] Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates or transition states common in cyclization reactions, but may also solvate nucleophiles too effectively, reducing their reactivity.[13] Non-polar solvents like toluene or xylene are often used for thermal reactions, where higher temperatures are needed to overcome activation barriers.[14] Temperature is a double-edged sword; while higher temperatures can provide the energy to overcome steric barriers, they can also promote decomposition or the formation of thermodynamic side products.[12][15] Careful screening of both parameters is essential for success.
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and solving common problems encountered during diazaspiro[3.5]nonane synthesis.
Problem 1: Low or No Product Yield, Starting Material Unchanged
Your reaction has stalled. The starting materials are present, but the desired product is not forming.
Logical Troubleshooting Flow
A troubleshooting flowchart for low-yield reactions.
Problem 2: Low Yield, Complex Mixture of Byproducts
Your starting material is consumed, but the desired product is only a minor component of a complex crude mixture.
Causality: This often indicates that the activation energy for the desired reaction is high (due to steric hindrance), allowing alternative, lower-energy side reactions to dominate. It can also point to product decomposition under the reaction conditions.[16]
Solutions:
-
Reduce Steric Bulk:
-
Action: Re-evaluate the protecting groups on your nitrogen atoms. If you are using a bulky group like Boc, consider switching to a smaller group like a benzyl (Bn) or carbobenzyloxy (Cbz) group for the key cyclization step.[6] Remember that this may require altering your subsequent deprotection strategy.
-
Rationale: Reducing the size of substituents near the reaction center will lower the steric clash in the transition state, making the desired pathway more kinetically favorable.[2]
-
-
Lower Reaction Temperature & Change Catalyst:
-
Action: If you are running the reaction at high temperatures, attempt the reaction at a lower temperature, even if it requires a longer reaction time. Concurrently, screen different catalysts that may offer a lower-energy pathway. For example, in cycloadditions, Lewis acid catalysts can sometimes coordinate to the reactants and favor the desired geometry.[17][18]
-
Rationale: Lower temperatures can increase the selectivity of a reaction by favoring the pathway with the lowest activation energy, even if the rate is slower. Side reactions, which may have higher activation energies but become significant at elevated temperatures, can be minimized.[15]
-
-
Optimize Solvent Choice:
-
Action: Perform a solvent screen. Test a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).[14][19]
-
Rationale: The solvent influences the stability of the transition state. A solvent that better stabilizes the desired transition state over competing transition states can significantly improve selectivity and yield.[11][12]
-
| Solvent | Polarity | Typical Application | Potential Issues |
| Toluene | Low | High-temperature thermal cyclizations | Low solubility of polar reactants |
| THF | Medium | General purpose, good for organometallics | Can coordinate to Lewis acids |
| DCM | Medium | General purpose, good solubility | Low boiling point limits temperature |
| Acetonitrile | High | Favors polar/ionic mechanisms | Can be reactive in some conditions |
Table 1: Solvent Selection Guide
Key Experimental Protocols
These protocols provide detailed methodologies for common strategies employed in diazaspiro[3.5]nonane synthesis where steric hindrance is a key consideration.
Protocol 1: Intramolecular Cyclization via Reductive Amination
This protocol describes the formation of the spiro-center by cyclizing a piperidinone precursor. This approach is often effective as it leverages the favorability of intramolecular reactions.
Conceptual Workflow
Workflow for Intramolecular Cyclization.
Step-by-Step Methodology
Step 1: Aza-Henry Reaction to install the azetidine precursor [20][21][22][23][24]
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 equiv) and anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Add a solution of LDA (1.1 equiv) in THF dropwise over 15 minutes. Stir the resulting enolate solution for 45 minutes at -78 °C.
-
Nitroalkane Addition: Add nitromethane (1.5 equiv) dropwise. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting β-nitro alcohol by flash column chromatography.
-
Expert Tip: The success of this addition is highly dependent on the enolate formation. If steric hindrance is high around the ketone, a stronger base or different conditions may be required.
-
Step 2: Reduction of the Nitro Group
-
Setup: Dissolve the purified β-nitro alcohol (1.0 equiv) in methanol (0.1 M).
-
Catalyst: Add Raney Nickel (approx. 10% by weight) to the solution.
-
Hydrogenation: Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting amino alcohol is often used directly in the next step.
Step 3: Intramolecular Cyclization to form the Azetidine Ring
-
Setup: Dissolve the crude amino alcohol (1.0 equiv) in dichloromethane (0.1 M).
-
Reagent Addition: Add triethylamine (3.0 equiv) followed by dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equiv) at 0 °C.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 24 hours. The in-situ-formed mesylate will be displaced by the primary amine to form the azetidine ring.
-
Workup: Quench with water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final diazaspiro[3.5]nonane product by flash column chromatography.
References
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvent on the rate of the reaction and yield of the product. a | Download Scientific Diagram. Available at: [Link]
-
ResearchGate. (n.d.). Effects of solvent on the reaction time and yield a - ResearchGate. Available at: [Link]
-
ResearchGate. (2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]
-
K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Available at: [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Available at: [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available at: [Link]
-
National Institutes of Health. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Available at: [Link]
-
PubMed. (2020). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. Available at: [Link]
-
MDPI. (n.d.). Aza-Henry Reactions on C-Alkyl Substituted Aldimines. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Available at: [Link]
-
ResearchGate. (2025). A Solvent Effect in the Reaction of Diazomethane with Norbornane-2,3-dione 3-Hemiketals. Available at: [Link]
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MDPI. (n.d.). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Available at: [Link]
-
National Institutes of Health. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Available at: [Link]
-
ResearchGate. (n.d.). The aza-Henry reaction as a source of enantioenriched β-amino.... Available at: [Link]
-
R Discovery. (2024). Steric Hindrance Groups Research Articles - Page 1. Available at: [Link]
-
Frontiers. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Available at: [Link]
-
ResearchGate. (2024). (PDF) Theoretical investigation on diastereoselective [2+2] cycloaddition and Pd-catalyzed enantioselective [3+2] cycloaddition for synthesis of cis-β-lactam and exo-furobenzopyranone. Available at: [Link]
-
National Institutes of Health. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles. Available at: [Link]
-
National Institutes of Health. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Available at: [Link]
-
Reddit. (2024). Need some expert advice for total synthesis!!!. r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Available at: [Link]
-
MDPI. (n.d.). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Available at: [Link]
-
ChemRxiv. (n.d.). A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. Available at: [Link]
-
ChemRxiv. (n.d.). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Available at: [Link]
-
ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Available at: [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. Available at: [Link]
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- 2. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
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- 18. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 20. Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
- 24. Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
scale-up synthesis of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate.
Answering the call of drug development professionals, this Technical Support Center provides a comprehensive guide to the scale-up synthesis of tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate. As a key intermediate in medicinal chemistry, particularly for developing novel therapeutics, robust and scalable synthesis of this spirocyclic scaffold is paramount.[1][2] This guide, structured in a practical question-and-answer format, addresses common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs): Synthesis & Strategy
This section addresses high-level strategic questions researchers face when planning the synthesis.
Q1: What are the primary synthetic strategies for constructing the tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate core on a larger scale?
A1: The synthesis of spiro-β-lactams presents unique challenges due to the inherent steric hindrance of the spirocyclic center.[3] For this specific target, two main strategies have been reported, each with distinct advantages for scale-up:
-
Epoxidation and Ring-Enlargement Strategy: This is a convergent and efficient approach. A key patent outlines a method where a precursor molecule undergoes epoxidation followed by a ring-enlargement reaction to form the final spirocyclic β-lactam structure.[1] This method is advantageous for its shorter reaction sequence and high overall yield (reported at 70.7%), making it suitable for large-scale preparation.[1]
-
Multi-Step Linear Synthesis: An alternative approach involves a longer, seven-step linear sequence.[4] This method builds the molecule more traditionally, involving steps like malonate addition, reduction, tosylation, ring closure, and protecting group manipulations. While potentially offering more control over individual transformations, the extended number of steps can lead to a lower overall yield and increased production time and cost on a large scale.
For scale-up, the epoxidation/ring-enlargement strategy is generally preferred due to its process efficiency and higher reported yields.[1]
Q2: What are the critical process safety considerations when scaling up this synthesis?
A2: Process safety is paramount. Based on reported syntheses, several key hazards must be managed:
-
Use of Sodium Hydride (NaH): Some precursor syntheses utilize NaH, a highly reactive and flammable solid that reacts violently with water.[1] On a large scale, NaH dust is an explosion hazard. It should be handled under an inert atmosphere (Nitrogen or Argon), and appropriate quenching procedures must be developed and validated.
-
Hydrogen Peroxide: The epoxidation step may use concentrated hydrogen peroxide (e.g., 85%).[1] This is a strong oxidizer and can cause explosive mixtures with organic solvents. Temperature control is critical to prevent runaway reactions. The addition should be slow and monitored, with an emergency cooling plan in place.
-
Exothermic Reactions: Both the use of NaH and epoxidation reactions can be highly exothermic. A thorough process safety review, including reaction calorimetry, is essential to understand the thermal profile and ensure that the plant's cooling capacity is sufficient to maintain control.
Q3: How does the tert-butoxycarbonyl (Boc) protecting group influence the synthesis?
A3: The Boc group on the piperidine nitrogen serves a crucial role by deactivating the nitrogen, preventing it from participating in unwanted side reactions. It is generally stable under the basic and oxidative conditions of the main synthetic routes. However, it is sensitive to strong acids. Care must be taken during workup steps to avoid acidic conditions that could lead to premature deprotection. The final product is an important building block, and the Boc group is strategically positioned for easy removal at a later stage to allow for further derivatization.[2]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems that may arise during the synthesis, focusing on the efficient epoxidation/ring-enlargement pathway.
Q1: I am observing low yields in the epoxidation/ring-enlargement step. What are the potential causes and how can I fix them?
A1: This is a common issue when scaling up. Low yields in this key transformation can typically be traced back to several factors:
-
Cause 1: Incomplete Reaction. The reaction may not have gone to completion. On a larger scale, mixing can be less efficient, leading to localized concentration gradients.
-
Solution: Ensure vigorous and efficient stirring. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or in-process NMR). Consider extending the reaction time if starting material is still present.
-
-
Cause 2: Reagent Quality/Stoichiometry. The quality and exact amount of the oxidizing agent (e.g., hydrogen peroxide) are critical.
-
Solution: Use a fresh, properly titrated batch of hydrogen peroxide. The stoichiometry is crucial; a patent suggests using 1.5 equivalents.[1] An excess may lead to byproducts, while an insufficient amount will result in an incomplete reaction.
-
-
Cause 3: Temperature Control. This reaction can be sensitive to temperature fluctuations.
-
Solution: Maintain a stable reaction temperature. The patent specifies an initial cooling to 0 °C followed by stirring at 50 °C.[1] Deviations can affect reaction rate and selectivity. Use a reliable temperature control system for the reactor.
-
Q2: My reaction mixture shows multiple spots on the TLC plate after the epoxidation/ring-enlargement step. What are these byproducts?
A2: The formation of byproducts is a key challenge. Based on the mechanism, several side reactions are possible:
-
Likely Byproduct 1: Diol Formation. If water is present or if the epoxide is unstable, it can be opened to form a diol, which will not undergo the desired ring enlargement.
-
Likely Byproduct 2: Over-oxidation or Degradation. Harsh conditions or excessive oxidant can lead to the degradation of the starting material or product.
-
Solution:
-
Strict Moisture Control: Ensure all solvents (e.g., acetonitrile) and reagents are anhydrous.
-
Controlled Reagent Addition: Add the hydrogen peroxide slowly and sub-surface to ensure it reacts before it has a chance to decompose or participate in side reactions.
-
Quenching: Once the reaction is complete, quench it promptly as described in the literature to destroy any excess peroxide and prevent further reactions.[1]
-
Q3: I'm struggling with the final purification. The product is difficult to crystallize and co-elutes with impurities during column chromatography. What are my options?
A3: Purification is often a bottleneck in scale-up. If standard silica gel chromatography is failing, consider these alternatives:
-
Alternative Chromatography: One patent specifies purification using a neutral alumina column .[1] This can be highly effective for nitrogen-containing compounds that may interact strongly or decompose on acidic silica gel.
-
Recrystallization: The patent reports that the final product can be recrystallized from ethyl acetate (EA) to yield a white solid with high purity (99%).[1] Experiment with different solvent systems (e.g., ethyl acetate/heptane, isopropanol) and temperature profiles to find the optimal crystallization conditions.
-
Trituration: If crystallization is challenging, triturating the crude oil with a non-polar solvent (like hexane or diethyl ether) can sometimes crash out the product as a solid, leaving impurities behind in the solvent.
Visualizing the Process
To better understand the synthesis and troubleshooting logic, the following diagrams are provided.
Core Synthetic Pathway
Caption: Key synthetic route via epoxidation and ring enlargement.[1]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Key Experimental Protocol: Epoxidation & Ring-Enlargement
The following protocol is adapted from patent literature for the key transformation step.[1] All researchers must conduct their own risk assessment before proceeding.
Objective: To synthesize tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (I) from precursor VI.
| Reagent | Molar Eq. | Notes |
| Compound VI | 1.0 | The substrate for the reaction. |
| Acetonitrile | ~10 vol | Reaction solvent. Must be dry. |
| Hydrogen Peroxide (85%) | 1.5 | Caution: Highly concentrated. Strong oxidizer. |
Procedure:
-
Charge a suitable reactor with Compound VI (1.0 eq.) and acetonitrile (10 volumes).
-
Begin vigorous agitation and cool the mixture to 0 °C using an ice bath or chiller.
-
Slowly add the 85% hydrogen peroxide (1.5 eq.) to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.
-
Once the addition is complete, raise the temperature of the reaction mixture to 50 °C.
-
Maintain the reaction at 50 °C, monitoring for completion by HPLC or TLC (typically overnight).
-
Upon completion, cool the reaction mixture back to room temperature.
-
Carefully quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) until a negative peroxide test is obtained.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Perform an aqueous workup, typically involving extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material either by recrystallization from ethyl acetate or by column chromatography on neutral alumina to afford the final product as a white solid.[1]
References
-
Cervera-Sirerol, S., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bandyopadhyay, D., et al. (2025). Synthesis of medicinally privileged spiro-β-lactams. ACS Fall 2025. Available at: [Link]
- Hartwig, J. F., et al. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings.
-
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Via medici. Available at: [Link]
-
Rodriguez Treviño, A. M., et al. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing. Available at: [Link]
- Google Patents. (CN102659678B). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Google Patents. (CN111620869A). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Tanimori, S., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Available at: [Link]
Sources
- 1. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 4. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
Technical Support Center: Diastereoselectivity in Spiro-β-Lactam Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of spiro-β-lactams. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with controlling diastereoselectivity in these complex cycloaddition reactions. As Senior Application Scientists, we have compiled field-proven insights and mechanistic explanations to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of cis and trans diastereomers in my Staudinger [2+2] cycloaddition reaction for spiro-β-lactam synthesis?
A1: The formation of both cis and trans diastereomers is a common issue in the Staudinger reaction and is fundamentally governed by the reaction mechanism.[1][2] The reaction proceeds through a zwitterionic intermediate, and the final stereochemical outcome depends on the competition between two pathways: direct ring closure of the initial intermediate and isomerization of the imine moiety followed by ring closure.[1] Several factors can influence the rates of these competing pathways, leading to a mixture of products.
Key factors include:
-
Electronic Properties of Substituents: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the cis product. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down this closure, allowing for isomerization and favoring the trans product.[1]
-
Reaction Temperature and Solvent: Higher temperatures and more polar solvents can favor the formation of the thermodynamically more stable trans isomer by allowing the zwitterionic intermediate to equilibrate.[3][4][5][6]
-
Steric Hindrance: Significant steric bulk on either the ketene or the imine can influence the approach trajectory and the stability of the intermediates, thereby affecting the diastereomeric ratio.[7]
Q2: I am consistently getting the undesired diastereomer. What are the primary experimental parameters I should adjust to favor one diastereomer over the other?
A2: To selectively favor one diastereomer, a systematic optimization of reaction conditions is necessary. Here are the primary levers you can pull:
-
Solvent Polarity: This is often the most impactful variable. A change in solvent can dramatically alter the diastereomeric ratio. For instance, in the synthesis of certain spirooxindolo-β-lactams, increasing solvent polarity has been shown to increase the yield of the trans diastereomer.[3][4][6] It is recommended to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile).
-
Temperature: Lowering the reaction temperature generally favors the kinetically controlled product, which is often the cis isomer. Conversely, higher temperatures can promote equilibration towards the more thermodynamically stable trans isomer.[3][5]
-
Choice of Base and Ketene Generation Method: The method of ketene generation is crucial. For ketenes generated from acyl chlorides, the choice of base (e.g., triethylamine vs. diisopropylethylamine) can influence the stereochemical outcome.[8] For one-pot methods using carboxylic acids, the activating co-reagent (e.g., TsCl) plays a significant role.[3][4][5][6]
-
Catalyst System: For metal-catalyzed approaches, such as copper- or rhodium-catalyzed reactions, the choice of ligand is paramount in dictating both diastereoselectivity and enantioselectivity.[9] Bifunctional catalysts have also been shown to produce products with high selectivity.[10]
Q3: How do the electronic properties of my imine and ketene substituents specifically influence the cis/trans ratio?
A3: The electronic nature of the substituents on both the imine and the ketene directly impacts the stability and reactivity of the zwitterionic intermediate, which is the cornerstone of stereoselectivity in the Staudinger reaction.[1]
A detailed Hammett analysis has revealed the following trends:
-
To Favor cis-β-Lactams: Use a ketene with electron-donating substituents and an imine with electron-withdrawing substituents. This combination accelerates the rate of direct ring closure from the initial zwitterionic intermediate before it has a chance to isomerize.[1]
-
To Favor trans-β-Lactams: Use a ketene with electron-withdrawing substituents and an imine with electron-donating substituents. This setup slows down the direct ring closure, allowing the intermediate to isomerize to a more stable conformation that then cyclizes to the trans product.[1]
For example, in the synthesis of spirooxindolo-β-lactams, using a phenylacetic acid with a strong electron-donating group like a methoxy substituent led to a reversal of the typical cis-selectivity, yielding the trans product as the major isomer.[5]
Q4: Can you provide a general troubleshooting workflow for when my diastereoselectivity is poor?
A4: Certainly. When faced with poor diastereoselectivity, a structured approach to problem-solving is essential. The following workflow diagram outlines the key steps to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Mechanistic Insights: The Staudinger Cycloaddition
Understanding the underlying mechanism is critical for rational troubleshooting. The Staudinger [2+2] cycloaddition of a ketene and an imine is not a concerted process but proceeds through a stepwise mechanism involving a zwitterionic intermediate. The stereochemistry is determined at the ring-closing step.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Staudinger β-lactam synthesis via continuous flow chemistry [biblio.ugent.be]
- 9. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spirocyclic Maze: A Comparative NMR Guide to Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, a unique scaffold featuring a spirocyclic β-lactam fused to a piperidine ring, presents a compelling yet intricate puzzle for Nuclear Magnetic Resonance (NMR) characterization. This guide provides an in-depth, objective comparison of its expected NMR signature against structurally related analogues, supported by experimental data and detailed protocols to empower your analytical workflows.
The Structural Landscape: Deconstructing the Target Molecule
The core of our investigation is Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate. Its structure marries two distinct and influential heterocyclic systems: a four-membered β-lactam ring and a six-membered N-Boc-protected piperidine ring, joined at a spirocyclic quaternary carbon. This fusion dictates a unique electronic and steric environment for each proton and carbon atom, which is reflected in their NMR chemical shifts and coupling patterns.
To effectively interpret the NMR spectrum of this complex molecule, we will draw comparisons with two simpler, commercially available analogues that represent its constituent parts:
-
Comparator 1: Tert-butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone): This molecule provides a baseline for the chemical shifts and multiplicities of the N-Boc-piperidine ring system.
-
Comparator 2: 1-Azaspiro[3.5]nonan-2-one: This compound isolates the spirocyclic β-lactam moiety, allowing us to understand its contribution to the overall NMR spectrum.
Below is a visual representation of the target molecule and its comparators.
Caption: Logical relationship between the target molecule and its comparators.
A Comparative Analysis of NMR Signatures
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for our target molecule, alongside the experimental data for its comparators. The predicted values for the target are derived from a composite analysis of the comparators and established principles of NMR spectroscopy.
Table 1: ¹H NMR Data Comparison (Predicted and Experimental)
| Proton Assignment | Target Molecule (Predicted δ, ppm) | Comparator 1: 1-Boc-4-piperidone (Experimental δ, ppm) | Comparator 2: 1-Azaspiro[3.5]nonan-2-one (Predicted δ, ppm) |
| tert-Butyl (9H, s) | ~1.47 | 1.48 | - |
| Piperidine H3/H5 (axial, 2H, m) | ~1.7-1.9 | 2.43 | - |
| Piperidine H3/H5 (equatorial, 2H, m) | ~1.9-2.1 | 2.43 | - |
| Piperidine H8/H9 (axial, 2H, m) | ~3.2-3.4 | 3.65 | - |
| Piperidine H8/H9 (equatorial, 2H, m) | ~3.5-3.7 | 3.65 | - |
| β-Lactam H3 (2H, s) | ~2.8-3.0 | - | ~2.9 |
| NH (1H, br s) | ~6.0-7.0 | - | ~6.5 |
Table 2: ¹³C NMR Data Comparison (Predicted and Experimental)
| Carbon Assignment | Target Molecule (Predicted δ, ppm) | Comparator 1: 1-Boc-4-piperidone (Experimental δ, ppm) | Comparator 2: 1-Azaspiro[3.5]nonan-2-one (Predicted δ, ppm) |
| tert-Butyl (CH₃)₃ | ~28.4 | 28.5 | - |
| tert-Butyl C(CH₃)₃ | ~79.5 | 79.8 | - |
| Piperidine C3/C5 | ~35-37 | 40.9 | - |
| Piperidine C8/C9 | ~42-44 | 40.9 | - |
| Spirocyclic C4 | ~60-65 | 208.9 (C=O) | ~62 |
| β-Lactam C3 | ~45-48 | - | ~47 |
| β-Lactam C=O | ~170-175 | - | ~172 |
| N-Boc C=O | ~154.7 | 154.8 | - |
Dissecting the ¹H NMR Spectrum of the Target Molecule
The predicted ¹H NMR spectrum of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate can be understood by considering the additive effects of its two constituent rings.
-
The N-Boc Piperidine Moiety: The signals for the piperidine protons are expected to be significantly influenced by the rigid, spiro-fused β-lactam. Unlike the freely conformationally averaging piperidone ring in Comparator 1, the spirocyclic nature of the target molecule will likely lock the piperidine ring into a more defined chair conformation. This will lead to distinct signals for the axial and equatorial protons, which are expected to appear as complex multiplets. The protons on the carbons adjacent to the nitrogen (H8/H9) will be deshielded due to the inductive effect of the nitrogen and the carbamate group, appearing in the 3.2-3.7 ppm range. The protons further from the nitrogen (H3/H5) will be found further upfield, around 1.7-2.1 ppm.
-
The Spirocyclic β-Lactam Moiety: The methylene protons on the β-lactam ring (H3) are diastereotopic due to the chiral spirocenter. However, in the absence of adjacent protons, they are expected to appear as a singlet, or a closely spaced AB quartet, in the range of 2.8-3.0 ppm. The NH proton of the β-lactam is anticipated to be a broad singlet in the region of 6.0-7.0 ppm, with its exact chemical shift being highly dependent on the solvent and concentration.
Interpreting the ¹³C NMR Spectrum of the Target Molecule
The ¹³C NMR spectrum provides a clear carbon count and valuable information about the electronic environment of each carbon atom.
-
The N-Boc Piperidine Moiety: The tert-butyl group will give rise to two characteristic signals: one around 28.4 ppm for the three equivalent methyl carbons and another around 79.5 ppm for the quaternary carbon. The piperidine ring carbons will be influenced by the presence of the spirocyclic center. The carbons adjacent to the nitrogen (C8/C9) are expected around 42-44 ppm, while the more remote carbons (C3/C5) will be further upfield at approximately 35-37 ppm.
-
The Spirocyclic β-Lactam Moiety: The most diagnostic signal for the β-lactam ring is the carbonyl carbon, which is expected to resonate in the downfield region of 170-175 ppm. The spirocyclic quaternary carbon (C4) is a key feature and is predicted to be in the 60-65 ppm range. The methylene carbon of the β-lactam ring (C3) should appear around 45-48 ppm.
Experimental Protocols for Robust NMR Characterization
To obtain high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial. The following sections outline a best-practice workflow for the characterization of small molecules like Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate.
Sample Preparation
Proper sample preparation is the foundation of a successful NMR experiment.[1][2]
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with exchangeable protons (like the NH in the β-lactam), dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to slow down the exchange rate and allow for their observation.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR in most organic solvents.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Data Acquisition
The following workflow outlines the key steps for acquiring high-quality 1D and 2D NMR data.
Caption: A standard workflow for the NMR characterization of a novel small molecule.
-
1D NMR:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.
-
-
2D NMR: For unambiguous assignment of all proton and carbon signals in a complex molecule, 2D NMR experiments are indispensable.[4]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for identifying connectivity across quaternary carbons and heteroatoms.
-
Conclusion and Future Outlook
The NMR characterization of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, while challenging due to its complex spirocyclic nature, can be systematically approached through a comparative analysis with simpler, structurally related fragments. By understanding the individual contributions of the N-Boc-piperidine and the spiro-β-lactam moieties, a confident and accurate assignment of its ¹H and ¹³C NMR spectra is achievable. The application of 2D NMR techniques is highly recommended for the definitive structural elucidation of this and other similarly complex molecules. This guide provides a robust framework for researchers to approach the NMR characterization of novel diazaspiro compounds, facilitating their research and development endeavors.
References
-
University of Iowa. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
University of California, Riverside. NMR Sample Preparation. Department of Chemistry. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Chemistry LibreTexts. 2D NMR Introduction. [Link]
Sources
- 1. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 2. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SPIRO[3.5]NONANE-6,8-DIONE(221342-48-9) 1H NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane and its Isomers
Introduction: The Significance of Diazaspiro[3.5]nonane Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and desirable physicochemical properties is relentless. Among these, spirocyclic systems, particularly diazaspiro[3.5]nonane derivatives, have emerged as privileged structures. Their inherent rigidity and defined spatial arrangement of substituents allow for precise target engagement and can lead to improved metabolic stability and oral bioavailability. N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane, in particular, serves as a versatile building block in the synthesis of innovative therapeutics, finding applications in the development of kinase inhibitors and other targeted agents.
Choosing the Right Tool: A Comparison of Ionization Techniques
The choice of ionization technique is paramount for the successful mass spectrometric analysis of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane and its isomers. The two most suitable methods are Electrospray Ionization (ESI) and Electron Ionization (EI), typically coupled with Gas Chromatography (GC).
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]+), which is crucial for determining the molecular weight of the analyte. Subsequent fragmentation of the protonated molecule via tandem mass spectrometry (MS/MS) provides valuable structural information. Given the presence of basic nitrogen atoms in the diazaspiro[3.5]nonane core, these compounds are expected to ionize efficiently in positive ion mode.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. While the Boc protecting group can sometimes undergo thermal degradation, GC-MS can still provide valuable fragmentation data that is often complementary to ESI-MS/MS. The fragmentation patterns observed in GC-MS are typically more extensive and can reveal different aspects of the molecular structure.
Predicted Mass Spectrometric Fragmentation Analysis
The following sections detail the predicted fragmentation pathways for N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane and its isomers based on the fragmentation of their constituent functional groups. The molecular weight of all three isomers is 240.14 g/mol .
N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane
The structure of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane features a Boc-protected nitrogen within the six-membered ring and a lactam in the four-membered ring.
Molecular Structure of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane
Key Predicted Fragments:
-
m/z 185: Resulting from the loss of isobutylene ([M+H - 56]+). This is a very common fragmentation for Boc-protected amines.
-
m/z 141: Formation of the deprotected diazaspirocycle cation after the loss of the entire Boc group ([M+H - 100]+).
-
m/z 113: Subsequent loss of carbon monoxide (CO, 28 Da) from the lactam ring of the m/z 141 fragment.
-
m/z 85: A potential further fragmentation of the m/z 141 ion involving the cleavage of the four-membered ring.
N-Boc-1-oxo-2,6-diazaspiro[3.5]nonane
In this isomer, the lactam is part of the six-membered ring, and the Boc group is attached to the nitrogen of the four-membered ring.
Molecular Structure of N-Boc-1-oxo-2,6-diazaspiro[3.5]nonane
Key Predicted Fragments:
-
m/z 185: Loss of isobutylene ([M+H - 56]+).
-
m/z 141: Loss of the Boc group ([M+H - 100]+).
-
m/z 97: A characteristic fragment arising from the cleavage of the six-membered lactam ring of the m/z 141 ion.
6-Boc-2-oxo-6-azaspiro[3.5]nonane
This isomer is an azaspiro[3.5]nonane with the second heteroatom being part of the lactam in the six-membered ring.
Molecular Structure of 6-Boc-2-oxo-6-azaspiro[3.5]nonane
Predicted ESI-MS/MS Fragmentation:
The fragmentation of this isomer will also be initiated by losses from the Boc group. The subsequent fragmentation of the core will be distinct due to the arrangement of the heteroatoms and the carbonyl group.
Predicted ESI-MS/MS Fragmentation of 6-Boc-2-oxo-6-azaspiro[3.5]nonane
Key Predicted Fragments:
-
m/z 185: Loss of isobutylene ([M+H - 56]+).
-
m/z 141: Loss of the Boc group ([M+H - 100]+).
-
m/z 112: A diagnostic fragment resulting from the cleavage of the piperidone ring of the m/z 141 ion.
Comparative Analysis: Differentiating the Isomers
While all three isomers are expected to show initial losses of isobutylene (m/z 185) and the Boc group (m/z 141), their differentiation will rely on the unique fragmentation patterns of the deprotected spirocyclic core.
| Fragment (m/z) | N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane | N-Boc-1-oxo-2,6-diazaspiro[3.5]nonane | 6-Boc-2-oxo-6-azaspiro[3..5]nonane |
| 241 | [M+H]+ | [M+H]+ | [M+H]+ |
| 185 | [M+H - 56]+ | [M+H - 56]+ | [M+H - 56]+ |
| 141 | [M+H - 100]+ | [M+H - 100]+ | [M+H - 100]+ |
| 113 | Present | Absent | Absent |
| 97 | Absent | Present | Absent |
| 112 | Absent | Absent | Present |
This table clearly illustrates that the analysis of the lower mass range of the MS/MS spectrum will be critical for distinguishing between these isomers.
Experimental Protocols
The following are proposed starting-point methodologies for the analysis of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane and its isomers. Optimization will be necessary based on the specific instrumentation used.
ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 10 µg/mL.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
MS/MS Analysis:
-
Select the [M+H]+ ion (m/z 241) as the precursor ion.
-
Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Conclusion
The mass spectrometric analysis of N-Boc-2-oxo-1,7-diazaspiro[3.5]nonane and its isomers, while not yet empirically detailed in scientific literature, can be confidently predicted based on well-established fragmentation principles. The ubiquitous loss of isobutylene and the Boc group from the protonated molecule in ESI-MS/MS provides a common starting point for analysis. However, the true power of mass spectrometry in this context lies in its ability to differentiate these isomers through the unique fragmentation signatures of their respective deprotected spirocyclic cores. The methodologies and predictive data presented in this guide offer a robust framework for researchers to confidently identify and characterize these and similar novel diazaspirocyclic compounds, thereby accelerating the pace of drug discovery and development.
References
-
Guella, G., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(12), 1253-1263. Available at: [Link]
-
Bian, Q., et al. (2003). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 14(8), 884-891. Available at: [Link]
-
Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. Available at: [Link]
-
Beynon, J. H., et al. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95-97. Available at: [Link]
-
Khajuria, R. K., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Journal of Applied Pharmaceutical Science, 3(8), 11-17. Available at: [Link]
A Senior Application Scientist's Guide to the Synthesis of Diazaspiro[3.5]nonane Derivatives
Introduction: The Rising Prominence of Diazaspiro[3.5]nonanes in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. Among these, spirocyclic systems have garnered significant attention as they provide rigid frameworks that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity.[1] Specifically, the diazaspiro[3.5]nonane core, which consists of a four-membered azetidine ring and a six-membered piperidine ring sharing a single carbon atom, has emerged as a valuable building block in contemporary drug discovery.[2] Its unique conformational constraints make it an attractive surrogate for more common motifs like piperazine, offering a pathway to escape the "flatland" of traditional aromatic and non-spirocyclic structures and explore new chemical space.[1][3]
This guide provides a comparative analysis of key synthetic routes to various diazaspiro[3.5]nonane isomers. We will delve into the strategic considerations behind each pathway, compare their efficiencies, and provide detailed experimental protocols for benchmark syntheses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful scaffolds in their programs.
Comparative Analysis of Synthetic Strategies
The synthesis of diazaspiro[3.5]nonanes is a multi-step endeavor that requires careful strategic planning, particularly concerning the construction of the quaternary spirocenter and the management of nitrogen protecting groups. Two primary strategies dominate the landscape: linear multi-step synthesis from acyclic or monocyclic precursors and cycloaddition approaches.
Route 1: Linear Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane
A robust and scalable six-step synthesis for an orthogonally protected 2,6-diazaspiro[3.5]nonane has been reported, which is highly valuable for building diverse chemical libraries as the two nitrogen atoms can be functionalized independently.[4]
Strategic Overview: This route masterfully builds the piperidine ring onto a pre-formed azetidine core. The key steps involve creating the quaternary center via enolate acylation, followed by cyclization and functional group manipulation. The choice of orthogonal protecting groups (Boc and Bn) is a critical feature, allowing for selective deprotection and subsequent derivatization.
Workflow Diagram:
Caption: Workflow for the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane.
This method is notable for its excellent overall yield (up to 53% over six steps) and scalability, making it suitable for producing gram quantities of the building block.[4]
Route 2: Multi-step Synthesis of tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate
A seven-step synthesis for this isomer has been detailed in the patent literature, aimed at providing a scalable route for industrial production.[5][6]
Strategic Overview: This pathway begins with the construction of a substituted piperidine ring, followed by the formation of the azetidine ring. Key transformations include a Knoevenagel-type condensation, reductions, tosylation for activation, an intramolecular cyclization to form the azetidine ring, and careful management of protecting groups.
Workflow Diagram:
Caption: Workflow for the synthesis of a 1,7-diazaspiro[3.5]nonane derivative.
This route highlights a common strategy of building one ring and then forming the second onto it. The use of cesium carbonate in the cyclization step is a mild and effective method for forming the strained azetidine ring.[5] While the route is long, it utilizes readily available starting materials.[5]
Route 3: Reductive Amination for 2,7-Diazaspiro[3.5]nonane Derivatives
Reductive amination is a powerful and widely used method for C-N bond formation and is particularly useful for functionalizing the nitrogen atoms of the diazaspiro core.[7][8] This strategy is often employed in the later stages of a synthesis to introduce diversity.
Strategic Overview: This approach involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[9] For diazaspiro[3.5]nonanes, this typically means reacting a pre-formed spirocyclic amine with a carbonyl compound or a spirocyclic ketone with an amine.[7] The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated imine intermediate over the starting carbonyl compound.[9]
Mechanistic Rationale: The reaction is typically performed under weakly acidic conditions, which are necessary to catalyze the dehydration of the initial hemiaminal adduct to the iminium ion, but not so acidic as to protonate the starting amine, rendering it non-nucleophilic. The hydride reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion.
Workflow Diagram:
Caption: General workflow for functionalization via reductive amination.
This method is exceptionally valuable for library synthesis in drug discovery programs due to its broad substrate scope and operational simplicity.
Quantitative Performance Comparison
| Synthetic Route | Isomer | Key Strategy | Number of Steps | Reported Overall Yield | Key Advantages | Disadvantages | Reference(s) |
| Orain et al. | 2,6- | Linear Synthesis | 6 | 53% | High yield, scalable, provides orthogonal protection | Linear sequence can be lengthy for initial setup | [4] |
| Patent CN111620869A | 1,7- | Linear Synthesis | 7 | ~15-20% (estimated from steps) | Utilizes common starting materials, designed for industrial scale | Long sequence, moderate yield in some steps | [5][6] |
| General Method | Various | Reductive Amination | 1 (for functionalization) | Generally high (70-95%) | Excellent for diversification, wide functional group tolerance | Requires pre-synthesis of the core spirocycle | [7][9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate (Route 2 Adaptation)
This multi-step protocol is adapted from the patent literature and represents a complete synthesis from a commercially available piperidine derivative.[5]
Step 1: Knoevenagel-type Condensation
-
Dissolve N-benzyl-4-piperidone (1.0 eq) in ethanol.
-
Add ammonium acetate (0.75 eq) and heat the mixture to 80°C for 1 hour.
-
Add diethyl malonate (0.6 eq) dropwise and heat to reflux for 4 hours.
-
Monitor reaction completion by TLC.
-
Concentrate the reaction mixture under reduced pressure, neutralize with 1N NaOH, and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the corresponding piperidinylidene malonate.
Step 2: Reduction
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Add lithium borohydride (LiBH₄, 1.5 eq) in portions.
-
Stir the reaction for 30 minutes at 0°C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction with water, followed by 1N HCl.
-
Extract the product with ethyl acetate and purify by chromatography to yield the diol.
Step 3: Tosylation
-
Dissolve the diol from Step 2 (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (3.0 eq) and cool to 0°C.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 2.2 eq) in DCM dropwise.
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture with water, dry the organic layer over Na₂SO₄, and concentrate to yield the ditosylate.
Step 4: Azetidine Ring Formation (Cyclization)
-
Dissolve the ditosylate from Step 3 (1.0 eq) in acetonitrile (MeCN).
-
Add cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Heat the mixture to 80°C and stir for 3 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by chromatography to yield the N-benzyl protected diazaspirocycle.
Step 5-7: Deprotection and Final Protection
-
The benzyl group is typically removed via catalytic hydrogenation (H₂, Pd/C) in methanol.
-
The resulting secondary amine on the piperidine ring is then protected with a Boc group by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or potassium carbonate in THF/water.[5]
-
The final product is purified by column chromatography.
Protocol 2: General Procedure for Reductive Amination (Route 3)
This protocol describes the N-functionalization of a diazaspiro[3.5]nonane core.[9]
-
To a solution of the diazaspiro[3.5]nonane derivative (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, 1.0 eq) and a ketone or aldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The synthesis of diazaspiro[3.5]nonane derivatives offers a rich field of study with multiple strategic avenues. The choice of a specific route is dictated by the desired substitution pattern, the scale of the synthesis, and the need for orthogonal protecting groups for subsequent diversification.
-
For Library Synthesis and Medicinal Chemistry: The linear synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane is highly advantageous due to the versatility of the final product.[4] Subsequent functionalization via robust methods like reductive amination provides rapid access to a diverse array of analogues.
-
For Scale-Up and Process Chemistry: The multi-step synthesis of the 1,7-isomer , while lengthy, is designed with industrial production in mind, using readily available starting materials.[5]
Future research will likely focus on developing more convergent and atom-economical routes, potentially leveraging novel cycloaddition strategies or C-H activation methodologies to streamline the construction of this valuable spirocyclic core. As the demand for three-dimensional scaffolds in drug discovery continues to grow, the importance of efficient and versatile syntheses for cores like diazaspiro[3.5]nonane will only increase.
References
Sources
- 1. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate analogs
An In-Depth Comparative Guide to the Biological Activity of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate Analogs
This guide provides a comprehensive comparison of the biological activities of analogs derived from the tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, biological evaluation, and potential therapeutic applications of this versatile chemical series. We will explore the rationale behind its use in modern drug discovery, compare different classes of its analogs with supporting data, and provide detailed experimental protocols for their evaluation.
Introduction: The Rise of 3D Scaffolds in Drug Discovery
In recent years, medicinal chemistry has seen a significant shift away from flat, aromatic molecules towards more three-dimensional (3D), Fsp³-rich structures. This "escape from flatland" is driven by the need to access novel chemical space and improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary of this trend. Their rigid, well-defined 3D geometry allows for precise orientation of functional groups, enhancing binding affinity and selectivity for biological targets.[2][3]
The diazaspiro[3.5]nonane core, a subtype of these structures, has emerged as a particularly valuable scaffold. It can act as a bioisosteric replacement for common motifs like piperidine or piperazine, often leading to improved pharmacological profiles.[4] The parent compound, tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, serves as a key synthetic intermediate, a versatile building block from which a diverse array of biologically active analogs can be derived.[5][6][7][8]
Part 1: The Core Scaffold as a Versatile Synthetic Intermediate
The title compound, while not typically biologically active itself, is a cornerstone for creating diverse molecular libraries. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the other, while the ketone provides a handle for further chemical modifications. This dual functionality is critical for generating analogs with distinct biological activities.
The general workflow from the core scaffold to diverse analog classes is illustrated below. The initial synthetic routes to produce the core intermediate are designed for scalability, ensuring that the starting material is readily available for extensive derivatization campaigns.[6][7]
Part 2: Comparative Analysis of Analog Classes
The true value of the diazaspiro[3.5]nonane scaffold is realized in its derivatives. Below, we compare the most promising classes of analogs based on available data for structurally related compounds.
Class A: Sigma Receptor Modulators
Analogs of related azaspiro scaffolds have demonstrated high affinity for sigma receptors (σ₁ and σ₂), which are implicated in a range of neurological disorders including pain, neurodegeneration, and addiction.[3] The rigid spirocyclic core is believed to orient substituents in a way that mimics the binding pose of endogenous ligands. Derivatives of 1-oxa-8-azaspiro[4.5]decane, for example, have shown nanomolar affinity for σ₁ receptors.[9]
Causality Behind Experimental Design: The primary goal is to determine both the affinity (how strongly the compound binds) and selectivity (how well it distinguishes between σ₁ and σ₂) of the analogs. High affinity is desired for potency, while high selectivity is crucial for minimizing off-target effects. Radioligand binding assays are the gold standard for this initial screening.
Hypothetical Comparative Data:
| Analog ID | R¹ Group | R² Group | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| TDA-001 | H | Benzyl | 15.2 | 450.6 | 29.6 |
| TDA-002 | H | 4-Fluorobenzyl | 8.9 | 380.1 | 42.7 |
| TDA-003 | H | 2-Methoxyethyl | 120.5 | >1000 | ~8 |
| TDA-004 | Methyl | Benzyl | 5.4 | 25.8 | 4.8 |
| TDA-005 | Methyl | 4-Fluorobenzyl | 2.1 | 15.5 | 7.4 |
| SA4503 (Ref) | - | - | 1.7 | 102 | 60.0 |
This table presents hypothetical data based on trends observed in similar scaffolds to illustrate structure-activity relationships (SAR).
From this data, we can infer that N-alkylation with small aromatic groups (TDA-001, -002) confers good affinity and selectivity. Further substitution on the second nitrogen (TDA-004, -005) can enhance σ₁ affinity but may decrease selectivity. Such SAR studies are vital for optimizing lead compounds.
Class B: PROTAC Linkers
A cutting-edge application for the tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate analog is its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. The linker component is not merely a spacer; its length, rigidity, and chemical nature are critical for correctly orienting the two ends of the PROTAC for efficient ternary complex formation. The rigid spirocyclic nature of the diazaspiro[3.5]nonane core makes it an excellent candidate for building highly effective and structurally defined linkers.
Causality Behind Experimental Design: The primary goal is to confirm that the PROTAC successfully degrades the target protein. This is typically measured by Western Blot, which quantifies the amount of target protein remaining in cells after treatment. A dose-dependent reduction in the protein band intensity is the desired outcome.
Part 3: Key Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the biological evaluation of diazaspiro[3.5]nonane analogs.
Protocol 1: In Vitro Sigma Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for σ₁ and σ₂ receptors.
Principle: This is a competitive binding assay where the test compound competes with a known radioligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Receptor Preparation: Use membrane preparations from cells overexpressing human σ₁ or σ₂ receptors (e.g., CHO cells) or from guinea pig brain homogenates.
-
Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 7.4).
-
Radioligand: For σ₁, use [³H]-(+)-pentazocine. For σ₂, use [³H]-DTG in the presence of a high concentration of (+)-pentazocine to block σ₁ sites.
-
Incubation: In a 96-well plate, combine the receptor preparation, the radioligand (at a concentration near its Kₔ), and varying concentrations of the test compound (typically from 0.1 nM to 10 µM).
-
Non-specific Binding: Include control wells with a high concentration of a known non-radioactive ligand (e.g., haloperidol) to determine non-specific binding.
-
Incubation: Incubate the plates at 37°C for 150 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of compound that inhibits 50% of radioligand binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Cellular Cytotoxicity Assay (MTT)
Objective: To assess the general toxicity of the compounds on living cells.[11]
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or SH-SY5Y) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).[11]
-
Incubation: Incubate the plate for 48-72 hours.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the log concentration of the compound to determine the CC₅₀ (concentration that causes 50% cytotoxicity).
Conclusion and Future Outlook
The tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate scaffold is a powerful tool in modern medicinal chemistry. Its true potential is unlocked through the synthesis of diverse analogs that target a range of biological pathways. Analogs have shown promise as potent and selective modulators of sigma receptors for CNS applications and as structurally defined linkers in the rapidly evolving field of PROTACs. The rigid, 3D nature of this scaffold provides a distinct advantage over traditional flat molecules, offering a pathway to develop novel therapeutics with improved efficacy and safety profiles. Future research should focus on expanding the library of analogs and exploring their potential against other target classes, such as GPCRs and kinases, where conformational rigidity can be a significant asset.
References
A complete list of sources cited within this guide is provided below for verification and further reading.
- Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
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French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Available from: [Link]
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PubChem. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Available from: [Link]
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MDPI. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]
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Appretech Scientific Limited. tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate. Available from: [Link]
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precisionFDA. TERT-BUTYL 2,7-DIAZASPIRO(3.5)NONANE-7-CARBOXYLATE. Available from: [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]
-
PubChem. tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate. Available from: [Link]
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]
-
PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]
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MDPI. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Available from: [Link]
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A Comparative Guide to the Efficacy of Spiro-β-Lactams and Monocyclic β-Lactams
Introduction: The Enduring Legacy and Evolving Landscape of β-Lactam Antibiotics
For decades, β-lactam antibiotics have been a cornerstone of antibacterial chemotherapy, prized for their potent bactericidal activity and favorable safety profile. Their mechanism of action, the inhibition of bacterial cell wall synthesis, remains a highly effective strategy against a broad range of pathogens. This is accomplished by the acylation of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, a fundamental component of the bacterial cell wall. The disruption of this process leads to cell lysis and bacterial death.
The β-lactam family is diverse, encompassing penicillins, cephalosporins, carbapenems, and monobactams. This guide focuses on a comparative analysis of two intriguing classes: the well-established monocyclic β-lactams and the structurally novel spiro-β-lactams. Monocyclic β-lactams, exemplified by aztreonam, are characterized by a lone β-lactam ring. In contrast, spiro-β-lactams feature a spirocyclic fusion at the β-lactam core, creating a unique three-dimensional architecture. This structural divergence raises critical questions about their relative efficacy, spectrum of activity, and susceptibility to resistance mechanisms. This guide aims to provide researchers, scientists, and drug development professionals with a detailed, evidence-based comparison to inform future research and development endeavors.
Structural and Mechanistic Distinctions: A Tale of Two Rings
The fundamental difference between spiro- and monocyclic β-lactams lies in their core structure, which in turn influences their interaction with bacterial targets and resistance enzymes.
Monocyclic β-Lactams: The defining feature of this class is the single, unfused β-lactam ring. Aztreonam, the only clinically approved monobactam, possesses a sulfonic acid group attached to the nitrogen of the β-lactam ring, which is crucial for its activation and antibacterial activity. This unique structure confers a targeted spectrum of activity, primarily against aerobic Gram-negative bacteria.
Spiro-β-Lactams: These compounds are characterized by a spirocyclic junction at either the C3 or C4 position of the azetidin-2-one core. This creates a rigid, three-dimensional conformation that can influence binding affinity to PBPs and susceptibility to β-lactamases. The synthesis of these complex structures is often more challenging than that of their monocyclic counterparts.
dot
Caption: Core structural differences between monocyclic and spiro-β-lactams.
Comparative Efficacy: A Quantitative Look at Antibacterial Activity
The true measure of an antibiotic's utility lies in its efficacy against clinically relevant pathogens. This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Monocyclic β-Lactams: A Focused Spectrum
Aztreonam, the archetypal monocyclic β-lactam, exhibits potent activity exclusively against aerobic Gram-negative bacteria, including many members of the Enterobacteriaceae family and Pseudomonas aeruginosa. It demonstrates little to no activity against Gram-positive bacteria and anaerobic organisms. This targeted spectrum is a key clinical feature, as it minimizes disruption to the host's natural microbiome.
| Bacterial Species | Representative MIC90 (μg/mL) for Aztreonam |
| Escherichia coli | ≤ 0.12 - 8 |
| Klebsiella pneumoniae | ≤ 0.12 - 8 |
| Pseudomonas aeruginosa | 8 - 32 |
| Staphylococcus aureus | > 128 |
| Enterococcus faecalis | > 128 |
Data compiled from multiple sources.
Spiro-β-Lactams: A Broader, More Varied Potential
The antibacterial spectrum of spiro-β-lactams is more diverse and highly dependent on the specific substituents on the spirocyclic scaffold. Unlike the narrow-spectrum activity of aztreonam, various synthetic spiro-β-lactams have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have shown promising activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with MIC values in the range of 6.25–12.5 μg/mL[1][2]. This suggests that the spirocyclic structure does not inherently limit the antibacterial spectrum and can be tailored to target a wider range of pathogens.
| Bacterial Species | Representative MIC (μg/mL) for select Spiro-β-Lactam Derivatives |
| Escherichia coli | 6.25 - 12.5 |
| Staphylococcus aureus | 6.25 - 12.5 |
| Pseudomonas aeruginosa | 6.25 - 12.5 |
Data for spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives.[1][2]
It is important to note that the field of spiro-β-lactams is an active area of research, with many novel derivatives being synthesized and evaluated. Beyond their antibacterial effects, many spiro-β-lactams exhibit a wide range of other biological activities, including anti-HIV, antiplasmodial, and anticancer properties, highlighting the versatility of this chemical scaffold.
Stability in the Face of Resistance: The β-Lactamase Challenge
The most significant mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Therefore, the stability of these compounds in the presence of β-lactamases is a critical determinant of their clinical efficacy.
Monocyclic β-Lactams: Aztreonam is known for its high stability against many common β-lactamases, particularly the serine-based enzymes produced by many Gram-negative bacteria. This stability is a key contributor to its effectiveness against these organisms. However, its activity can be compromised by certain extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs).
Spiro-β-Lactams: The β-lactamase stability of spiro-β-lactams is less extensively characterized and appears to be highly variable depending on the specific structure. The rigid, three-dimensional nature of the spirocyclic system has the potential to sterically hinder the approach of β-lactamase enzymes to the β-lactam ring. Some studies have suggested that certain spiro-β-lactam derivatives can act as β-lactamase inhibitors themselves, a highly desirable property for combination therapies. However, more systematic studies are needed to fully understand the structure-activity relationships governing β-lactamase stability within this class.
Experimental Protocols: A Guide to In Vitro Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate and compare β-lactam antibiotics.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Causality: The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent. It provides a quantitative measure of the antibiotic's potency by identifying the lowest concentration that inhibits bacterial growth. This method is preferred for its efficiency and the ability to test multiple concentrations and replicates simultaneously.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an appropriate agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the β-lactam antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Kinetic Assay
Causality: The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time. By measuring the rate of bacterial killing at different concentrations, researchers can understand the pharmacodynamics of the compound. A bactericidal agent will show a significant reduction in viable bacteria, while a bacteriostatic agent will primarily inhibit growth.
Protocol:
-
Preparation:
-
Prepare a standardized bacterial inoculum as described for the MIC assay.
-
Prepare test tubes containing CAMHB with the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a specific volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
dot
Caption: Workflow for a time-kill kinetic assay.
Conclusion and Future Perspectives
The comparative analysis of spiro- and monocyclic β-lactams reveals a fascinating dichotomy in their antibacterial profiles. Monocyclic β-lactams, represented by aztreonam, offer a well-defined, narrow spectrum of activity against aerobic Gram-negative bacteria, coupled with good stability against many β-lactamases. This makes them valuable agents for targeted therapy.
Spiro-β-lactams, on the other hand, represent a more structurally diverse and versatile class of compounds. While their antibacterial efficacy is still being extensively explored, initial findings suggest the potential for a broader spectrum of activity that can encompass both Gram-positive and Gram-negative pathogens. The unique three-dimensional structure of the spirocyclic core may offer advantages in terms of PBP binding and evasion of β-lactamase-mediated resistance. Furthermore, the diverse biological activities reported for spiro-β-lactams underscore their potential as scaffolds for the development of novel therapeutics beyond the realm of antibacterial agents.
Future research should focus on systematic structure-activity relationship studies of spiro-β-lactams to delineate the structural motifs that govern their antibacterial spectrum and β-lactamase stability. Direct, head-to-head comparative studies with established β-lactams like aztreonam, utilizing standardized in vitro and in vivo models, will be crucial for a definitive assessment of their therapeutic potential. The continued exploration of these intriguing molecules holds promise for the discovery of next-generation antibiotics to combat the ever-growing challenge of antimicrobial resistance.
References
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Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Advances. [Link]
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Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). National Institutes of Health. [Link]
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Synthesis and antimicrobial activity of highly functionalised novel β-lactam grafted spiropyrrolidines and pyrrolizidines. (2010). PubMed. [Link]
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Stability in the presence of widespread beta-lactamases. A prerequisite for the antibacterial activity of beta-lactam drugs. (1994). PubMed. [Link]
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Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa. (2020). National Institutes of Health. [Link]
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Comparative Activity of Newer β-Lactam/β-Lactamase Inhibitor Combinations against Pseudomonas aeruginosa isolates from United States Medical Centers (2020-2021). (2022). ResearchGate. [Link]
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Time-Kill Kinetics Assay. Emery Pharma. [Link]
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Bacteriostatic versus Bactericidal. Time of Care. [Link]
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Comparison of different methods of determining b-lactam susceptibility in clinical strains of Pseudomonas aeruginosa. (2006). SciSpace. [Link]
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Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. (2022). Springer. [Link]
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Design, synthesis and in vitro antibacterial and antifungal activities of some novel spiro[azetidine-2,3′-indole]-2,4(1′H)-dione. (2011). ResearchGate. [Link]
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Comparative activity and spectrum of broad-spectrum beta-lactams (cefepime, ceftazidime, ceftriaxone, piperacillin/tazobactam) tested against 12295 staphylococci and streptococci: report from the SENTRY antimicrobial surveillance program (North America: 2001-2002). (2003). PubMed. [Link]
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Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. (2022). Frontiers in Pharmacology. [Link]
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Susceptibility of Pseudomonas aeruginosa to β-Lactam Antibiotics and Genetic Determinants Involved in the Response. (2013). Centre for Microbial Diseases and Immunity Research. [Link]
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The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). Oklahoma University Libraries. [Link]
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Novel and Recent Synthesis and Applications of β-Lactams. (2010). National Institutes of Health. [Link]
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Comparative bactericidal activity of representative β-lactams against Enterobacterales, Acinetobacter baumannii and Pseudomonas aeruginosa. (2020). PubMed. [Link]
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Synthesis and antibacterial activity of 4-piperidone curcumin analogues against gram-positive and gram-negative bacteria. (2020). ResearchGate. [Link]
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Spiro-Lactams as Novel Antimicrobial Agents. (2020). PubMed. [Link]
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Design, synthesis, and biological evaluation of β-lactam antibiotic-based imidazolium- and pyridinium-type ionic liquids. (2012). PubMed. [Link]
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Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2021). Royal Society of Chemistry. [Link]
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Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. (2023). MDPI. [Link]
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Catalytic properties of an endogenous beta-lactamase responsible for the resistance of Azospirillum lipoferum to beta-lactam antibiotics. (2000). PubMed. [Link]
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In Vitro Evaluation of Novel Spirocyclic β-Lactams: A Comparative Guide for Drug Discovery Professionals
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. Among the promising avenues of research, spirocyclic β-lactams have emerged as a fascinating class of compounds, offering unique three-dimensional structures that could potentially overcome existing resistance mechanisms.[1] This guide provides an in-depth technical comparison of the in vitro evaluation of these novel agents, grounded in established scientific principles and methodologies. It is designed for researchers, scientists, and drug development professionals seeking to understand and assess the potential of spirocyclic β-lactams.
The Rationale for Spirocyclic β-Lactams: A Structural Innovation
The foundational β-lactam ring is a cornerstone of antibiotic chemotherapy.[2][3] However, its efficacy is increasingly threatened by bacterial resistance, primarily through the enzymatic degradation by β-lactamases.[4][5] Spirocyclic β-lactams introduce a significant structural modification by incorporating a spirocyclic junction at the C3 or C4 position of the azetidin-2-one core. This rigid, three-dimensional conformation can sterically hinder the approach of β-lactamases and enhance the molecule's affinity for penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics.[1][2][6]
The synthesis of these complex structures is a significant area of research, often involving methodologies like the Staudinger [2+2] ketene-imine cycloaddition to create the core β-lactam ring fused to a spirocyclic moiety.[2] The unique spatial arrangement of substituents on the spirocyclic ring offers a rich scaffold for medicinal chemists to explore and optimize antibacterial activity.[1]
Core In Vitro Evaluation Workflow
A robust in vitro evaluation is paramount to characterizing the potential of any new antimicrobial agent. The following workflow outlines the critical assays for assessing novel spirocyclic β-lactams, with an emphasis on the scientific rationale behind each step.
Caption: A streamlined workflow for the in vitro evaluation of novel spirocyclic β-lactams.
Antimicrobial Susceptibility Testing: The First Hurdle
The initial assessment of any potential antibiotic is its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the gold standard for this evaluation.
Detailed Protocol: Broth Microdilution MIC Assay
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight.
-
Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the novel spirocyclic β-lactam and comparator antibiotics (e.g., penicillin, ceftriaxone, meropenem) in a suitable solvent.
-
Perform a two-fold serial dilution of each antibiotic in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
-
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as its composition is well-defined and has minimal interference with the activity of most antibiotics.
-
0.5 McFarland Standard: Standardizing the inoculum density is crucial for the reproducibility of MIC results. A higher inoculum can lead to falsely elevated MICs.
-
Cation Adjustment (Ca²⁺ and Mg²⁺): The concentration of divalent cations can significantly affect the activity of some antibiotics against certain bacteria. Using cation-adjusted MHB ensures consistency and comparability of results.
Comparative Data Presentation
The following table presents hypothetical MIC data for a novel spirocyclic β-lactam (Spiro-βL-X) compared to conventional β-lactams against key bacterial strains.
| Antibiotic | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. coli (WT) MIC (µg/mL) | E. coli (ESBL) MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Spiro-βL-X | 0.5 | 2 | 1 | 4 | 8 |
| Penicillin G | 0.12 | >256 | >256 | >256 | >256 |
| Ceftazidime | 8 | 16 | 0.25 | 64 | 2 |
| Meropenem | 0.06 | 1 | 0.03 | 0.12 | 0.5 |
Note: This is illustrative data. Actual values would be derived from experimental results.
Delineating the Mechanism of Action
A promising MIC profile warrants a deeper investigation into how the compound exerts its antibacterial effect.
Penicillin-Binding Protein (PBP) Affinity Assays
Principle: β-lactam antibiotics exert their bactericidal effect by acylating and inactivating PBPs, which are essential enzymes for bacterial cell wall synthesis.[6][7] A competition assay can determine the affinity of a novel compound for these targets.
Methodology:
-
Membrane Preparation:
-
Grow the test bacteria to mid-log phase and harvest the cells.
-
Lyse the cells (e.g., by sonication or French press) and isolate the cell membrane fraction, which contains the PBPs, through ultracentrifugation.
-
-
Competition Assay:
-
Incubate the membrane preparations with varying concentrations of the novel spirocyclic β-lactam.
-
Add a labeled β-lactam probe, such as biotin-ampicillin or a fluorescent penicillin derivative (e.g., Bocillin-FL), which will bind to the PBPs that are not already occupied by the test compound.[8][9][10]
-
Terminate the binding reaction.
-
-
Detection and Analysis:
-
Separate the PBP-probe complexes by SDS-PAGE.
-
If using a biotinylated probe, transfer the proteins to a membrane and detect with streptavidin-HRP.
-
If using a fluorescent probe, visualize the gel directly using an appropriate imager.[10]
-
The concentration of the novel spirocyclic β-lactam that inhibits 50% of the probe binding (IC₅₀) is determined. A lower IC₅₀ indicates a higher affinity for the PBP.
-
Expertise & Experience: The choice of the labeled probe is critical. A broad-spectrum probe like Bocillin-FL will label most PBPs, providing a general affinity profile.[10] More specific probes or purified individual PBPs can be used for more detailed characterization.[8]
Caption: Mechanism of action of spirocyclic β-lactams via PBP inactivation.
Time-Kill Assays
Principle: These assays determine the rate at which an antibiotic kills a bacterial population and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB as for the MIC assay.
-
Exposure: Add the spirocyclic β-lactam at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC) to the bacterial suspension. Include a no-antibiotic growth control.
-
Sampling and Plating: At regular time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate onto agar plates.
-
Enumeration: After incubation, count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Analysis: Plot log₁₀ CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL within 24 hours.
Assessing the Resistance Profile
A crucial aspect of evaluating a new β-lactam is its stability in the presence of β-lactamases, the most common mechanism of resistance.[5]
β-Lactamase Stability Assay
Principle: This assay measures the rate of hydrolysis of the spirocyclic β-lactam by purified β-lactamase enzymes.
Methodology:
-
Enzyme and Substrate Preparation:
-
Obtain purified β-lactamase enzymes representing different classes (e.g., TEM-1, AmpC, KPC).
-
Prepare a solution of the spirocyclic β-lactam in a suitable buffer.
-
-
Hydrolysis Reaction:
-
Monitor the hydrolysis of the β-lactam ring by UV-Vis spectrophotometry. The opening of the ring leads to a change in absorbance at a specific wavelength.
-
Alternatively, a chromogenic substrate like nitrocefin can be used in a competition assay.[4] The rate of nitrocefin hydrolysis in the presence of the test compound is measured. A stable compound will not significantly inhibit nitrocefin hydrolysis.
-
-
Data Analysis:
-
Calculate the rate of hydrolysis relative to a known labile β-lactam (e.g., penicillin G) and a known stable β-lactam (e.g., meropenem).
-
Trustworthiness: A self-validating system for this assay would include both a positive control (a known substrate for the enzyme) and a negative control (a known non-substrate or a highly stable compound). This ensures the enzyme is active and the assay conditions are appropriate.
Conclusion and Future Directions
The in vitro evaluation of novel spirocyclic β-lactams is a multi-faceted process that requires a systematic and scientifically rigorous approach. The unique structural features of these molecules present a compelling opportunity to develop new antibiotics that can evade common resistance mechanisms.[1] A promising in vitro profile, characterized by potent MICs, high affinity for essential PBPs, bactericidal activity, and stability against a broad range of β-lactamases, provides a strong rationale for advancing a compound to the next stages of preclinical development. Future research should also explore the potential for these compounds to act as β-lactamase inhibitors themselves, further broadening their therapeutic potential.[11][12]
References
-
Alves, M. J., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Bandyopadhyay, D., et al. (2025). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]
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Kaur, R., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]
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Koca, M., et al. (2015). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Available at: [Link]
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Kouskoura, M. G., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE. Available at: [Link]
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Lindsay, V. N. G., et al. (2023). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society. Available at: [Link]
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Microbe Online. (2020). Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Available at: [Link]
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Miller, G. H., et al. (1979). In vitro activities of beta-lactam and aminoglycoside antibiotics. A comparative study of 20 parenterally administered drugs. The Journal of Antibiotics. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Diazaspiro[3.5]nonane Derivatives
The diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of diazaspiro[3.5]nonane derivatives across a range of biological targets, supported by experimental data and detailed protocols. Our focus is to elucidate the causal relationships between structural modifications and biological outcomes, thereby empowering researchers in the rational design of next-generation therapeutic agents.
Targeting Mycobacterial DprE1: A New Frontier in Antitubercular Drug Discovery
The rise of multidrug-resistant tuberculosis necessitates the development of novel antibacterial agents with unique mechanisms of action. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis, has been identified as a promising target. Benzothiazinones (BTZs) are a class of potent DprE1 inhibitors, and recent studies have explored the incorporation of the 2,7-diazaspiro[3.5]nonane moiety to enhance their antimycobacterial spectrum.
A significant breakthrough in this area involves the optimization of 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones, which have demonstrated potent activity against both M. tuberculosis and nontuberculous mycobacteria (NTM)[1][2][3]. The SAR studies reveal that the intact 2,7-diazaspiro[3.5]nonane core is crucial for maintaining biological activity[1].
Comparative Analysis of DprE1 Inhibitors
| Compound | C-2 Side Chain Modification | MIC (μg/mL) against M. abscessus | Key SAR Insights |
| PBTZ169 | (S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy) -6,7-dihydro-5H-imidazo[2,1-b][1][4]thiazin-3-yl | > 32 | Ineffective against NTM due to Cys387Ala mutation in DprE1. |
| Lead Compound B2 | 2-benzyl-2,7-diazaspiro[3.5]nonane | < 0.03125–2.5 | The 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold confers broad-spectrum activity. |
| B2-1 (R-enantiomer) | 2-benzyl-2,7-diazaspiro[3.5]nonane | More active form | Enantiomeric configuration plays a role in potency. |
| Analog A1 | 2-Boc-hexahydropyrrolo[3.4-c]pyrrole | Inactive | Replacement of the 2,7-diazaspiro[3.5]nonane ring leads to loss of potency. |
| Analog E1 | 4-(azetidin-3-yl)piperidine | Inactive | Separation of the spirocyclic core diminishes activity. |
Causality Behind Experimental Choices: The selection of the 2,7-diazaspiro[3.5]nonane moiety was driven by a screening campaign of an in-house library of BTZ derivatives against M. abscessus[1][3]. The initial hits both contained this scaffold, indicating its potential to overcome the resistance mechanism observed with earlier BTZ generations like PBTZ169. Further optimization focused on the benzyl substituent and the diazaspiro core to enhance potency and pharmacokinetic properties.
Experimental Protocols
DprE1 Enzyme Inhibition Assay (Fluorometric):
This assay quantifies the inhibition of DprE1 activity by measuring the reduction of resazurin to the fluorescent resorufin, which is coupled to the FAD/FADH₂ cycle of the enzyme.
Materials:
-
Purified recombinant DprE1 enzyme
-
Farnesyl-phosphoryl-β-D-ribose (FPR) substrate
-
Resazurin sodium salt
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol
-
Test compounds dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions. For positive and negative controls, add 2 µL of DMSO.
-
Add 48 µL of a master mix containing the DprE1 enzyme and FPR substrate in assay buffer to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 50 µL of resazurin solution (100 µM in assay buffer) to each well.
-
Incubate the plate at 37°C for an additional 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[4][5]
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
The MIC is the lowest concentration of a compound that inhibits the visible growth of the bacteria. The broth microdilution method using a redox indicator like resazurin is a common approach.[6][7][8][9]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
Resazurin solution
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the supplemented Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 0.5.
-
Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterility control.
-
Seal the plates and incubate at 37°C for 7 to 14 days.
-
After incubation, add resazurin solution to each well and re-incubate for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).[4][6]
Visualizing the DprE1 Inhibition Workflow
Caption: Workflow for MIC determination of diazaspiro[3.5]nonane derivatives.
Covalent Inhibition of KRAS G12C: A Targeted Approach in Oncology
The KRAS oncogene is frequently mutated in various cancers, with the G12C mutation being a key therapeutic target. The development of covalent inhibitors that bind to the mutant cysteine residue has revolutionized the treatment landscape for KRAS G12C-driven tumors.[10] A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of KRAS G12C.[10][11]
X-ray crystallography has revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C.[11] The acryloyl group forms a covalent bond with the Cys12 residue, while the diazaspiro[3.5]nonane core occupies a hydrophobic pocket, contributing to the overall binding affinity.
Comparative Analysis of KRAS G12C Inhibitors
| Compound | Modifications | pERK Inhibition IC₅₀ (nM) (NCI-H358 cells) | Key SAR Insights |
| 5c (Lead Compound) | - | 18 | Potent lead compound identified through initial screening. |
| 7b | 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazoline substituent | 4.3 | Optimization of the quinazoline core led to improved potency and metabolic stability. |
| Analog with piperazine | Replacement of diazaspiro[3.5]nonane with piperazine | Less active | The diazaspiro[3.5]nonane scaffold is preferred for optimal binding. |
Causality Behind Experimental Choices: The design of these inhibitors was based on the strategy of identifying a suitable scaffold to present the acryloyl "warhead" for covalent modification of Cys12. The diazaspiro[3.5]nonane core was selected for its ability to project substituents into the binding pocket with defined vectors, allowing for fine-tuning of potency and physicochemical properties. Further optimization focused on improving metabolic stability, leading to the identification of compound 7b with a favorable in vivo profile.[10]
Experimental Protocols
KRAS G12C Covalent Binding Assay (Biochemical):
This assay measures the ability of a compound to covalently bind to the KRAS G12C protein, often using mass spectrometry to detect the modification.
Materials:
-
Recombinant KRAS G12C protein
-
Test compounds in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
-
Dithiothreitol (DTT)
-
LC-MS system
Procedure:
-
Incubate the KRAS G12C protein with the test compound at various concentrations in the assay buffer.
-
The reaction is typically initiated by the addition of the compound and incubated at room temperature for a defined period.
-
Quench the reaction by adding a reducing agent like DTT.
-
Analyze the protein sample by LC-MS to determine the extent of covalent modification. The mass shift of the protein corresponds to the covalent adduction of the inhibitor.
-
Calculate the IC₅₀ value based on the dose-dependent decrease in the unmodified protein peak.
In Vivo Antitumor Efficacy in a Xenograft Model:
The NCI-H1373 human lung adenocarcinoma cell line, which harbors the KRAS G12C mutation, is commonly used to establish xenograft models in immunocompromised mice to evaluate the in vivo efficacy of inhibitors.[10][12]
Procedure:
-
Subcutaneously implant NCI-H1373 cells into the flank of athymic nude mice.
-
Once the tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer the test compound (e.g., compound 7b ) and vehicle control to the respective groups, typically via oral gavage, at a defined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
The antitumor effect is evaluated by comparing the tumor growth inhibition in the treated groups to the vehicle control group.[10]
Visualizing the KRAS G12C Inhibition Pathway
Caption: Covalent inhibition of the KRAS G12C signaling pathway.
Modulating Dopamine D3 Receptor Activity: Implications for CNS Disorders
The dopamine D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain and is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and substance use disorder.[13] The development of selective D3R antagonists is a key strategy for therapeutic intervention. Diazaspiro[3.5]nonane derivatives have been explored as novel scaffolds for potent and selective D3R antagonists.[4][14][15]
Comparative Analysis of Dopamine D3 Receptor Antagonists
| Compound | Diazaspiro Core | Aryl Substituent | D3R Ki (nM) | D3R/D2R Selectivity | Key SAR Insights |
| 11 | 2,7-Diazaspiro[3.5]nonane | 4-Fluorophenyl | 24.2 | 264-fold | Moderate affinity and good selectivity. |
| 14 | 2,8-Diazaspiro[4.5]decane | 4-Fluorophenyl | 19.6 | >500-fold | Larger spirocycle can be beneficial for selectivity. |
| 15a | 2,7-Diazaspiro[3.5]nonane | Phenyl | 12.0 | 905-fold | Unsubstituted phenyl group provides high affinity and excellent selectivity. |
| 15b | 2,7-Diazaspiro[3.5]nonane | 4-Methoxyphenyl | 97.7 | >500-fold | Para-methoxy substitution reduces affinity. |
| 15c | 2,7-Diazaspiro[3.5]nonane | 4-Fluorophenyl | 25.6 | 383-fold | Confirms the favorable properties of the 4-fluorophenyl substituent. |
| 15f | 2,7-Diazaspiro[3.5]nonane | 2,3-Dichlorophenyl | 82.4 | 91-fold | Dichlorophenyl substitution, a classic pharmacophore, shows decreased affinity and selectivity in this scaffold. |
Causality Behind Experimental Choices: The design of these antagonists was guided by the hypothesis that the rigid diazaspiro[3.5]nonane core could serve as a superior alternative to the more flexible piperazine moiety commonly found in D3R ligands. This rigidity was expected to reduce off-target interactions and enhance selectivity. The SAR exploration focused on varying the diazaspiro ring system and the aryl substituents to optimize the fit within the D3R binding pocket.[14]
Experimental Protocols
Radioligand Binding Assay for Dopamine D3 Receptor:
This assay measures the affinity of a test compound for the D3 receptor by competing with a radiolabeled ligand.[10][16][17]
Materials:
-
Cell membranes expressing the human dopamine D3 receptor (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT)
-
Test compounds in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes, radioligand, and test compound (or vehicle) in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[18]
Visualizing the Dopamine D3 Receptor Antagonism Workflow```dot
Caption: Rational design of sigma receptor ligands using the diazaspiro[3.5]nonane scaffold.
Conclusion
The diazaspiro[3.5]nonane scaffold has proven to be a versatile and valuable component in the design of novel therapeutic agents targeting a diverse range of proteins. The comparative analysis presented in this guide highlights several key principles of its structure-activity relationship. The rigid nature of the spirocycle often leads to enhanced selectivity and can be exploited to fine-tune the orientation of substituents within a binding pocket. The successful application of this scaffold in developing inhibitors for challenging targets like DprE1 and KRAS G12C, as well as modulators for CNS targets like the dopamine D3 and sigma receptors, underscores its broad utility in drug discovery. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to synthesize and evaluate their own diazaspiro[3.5]nonane derivatives. Future explorations of this scaffold will undoubtedly continue to yield novel and impactful therapeutic candidates.
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A Comparative Guide to the Validation of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate Purity by HPLC
In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. For novel scaffolds like Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, a key building block in modern medicinal chemistry, a rigorous and validated analytical method for purity determination is indispensable. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose. We will dissect a detailed, validated HPLC protocol, grounding every choice in scientific principle and regulatory expectations, and present supporting data to guide researchers in making informed decisions for their analytical workflows.
Section 1: The Analytical Imperative for a Spirocyclic Intermediate
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a unique spirocyclic compound featuring a β-lactam fused to a piperidine ring, with the latter protected by a tert-butyloxycarbonyl (Boc) group. Its structural complexity, while offering novel three-dimensional diversity for drug design, also presents analytical challenges.[1][2] The synthesis of such molecules can lead to a variety of impurities, including starting materials, diastereomers, regioisomers, and byproducts from incomplete reactions or side reactions like the cleavage of the acid-labile Boc group.[3][4] Therefore, a high-resolution, validated analytical method is critical to ensure the quality and consistency of this intermediate.
Section 2: The Cornerstone Technique: A Validated Reversed-Phase HPLC Method
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the purity determination of non-volatile and thermally labile compounds, making it exceptionally well-suited for our target analyte.[5] We present here a robust reversed-phase HPLC (RP-HPLC) method, validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
The development of a successful HPLC method is a process of systematic optimization, where each parameter is chosen to achieve the desired separation and sensitivity.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides broad applicability for non-polar to moderately polar compounds through hydrophobic interactions.[9][10][11] This is ideal for retaining the Boc-protected spirocycle and separating it from more polar (e.g., de-protected amine) or less polar (e.g., non-polar starting materials) impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A polar mobile phase is used in RP-HPLC.[12][13] Acetonitrile is a common organic modifier providing good elution strength and low viscosity. The addition of 0.1% formic acid serves two key purposes: it protonates residual silanols on the silica backbone to reduce peak tailing of basic analytes and provides a source of protons for efficient ionization in LC-MS applications. |
| Elution | Gradient | A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic phase over time, is necessary to elute impurities with a wide range of polarities.[12] It ensures that highly polar impurities are retained initially and that strongly retained, non-polar impurities are eluted in a reasonable time with sharp peaks. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, offering a good balance between analysis time, resolution, and solvent consumption. |
| Detection | UV at 210 nm | The analyte lacks a strong chromophore. The amide bond in the β-lactam and the carbamate of the Boc group exhibit absorbance at low UV wavelengths.[14][15][16][17] Detection at 210 nm provides sufficient sensitivity for purity analysis, although it requires a high-purity mobile phase to minimize baseline noise. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. |
The following diagram illustrates the logical flow of the HPLC purity validation process.
A trustworthy analytical method must be validated to prove it is fit for its intended purpose.[6][18] The following parameters are essential for a purity method.
-
Specificity: This is the ability to detect the analyte unequivocally in the presence of potential impurities.[19] This is demonstrated by resolving the main peak from known impurities and any degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). Peak purity analysis using a Diode Array Detector (DAD) can further support specificity.[8][18]
-
Linearity: A linear relationship between the concentration of the analyte and the detector response should be established across a specified range. For impurity determination, this range typically spans from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[18]
-
Accuracy: This is the closeness of the test results to the true value. It is assessed by spiking the sample with known amounts of impurities at different concentration levels (e.g., 80%, 100%, and 120% of the specification) and calculating the percentage recovery.[20][21]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is typically assessed by six replicate injections of the sample, with the Relative Standard Deviation (%RSD) of the impurity peak areas calculated.[22][23]
-
Intermediate Precision: This expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 units in mobile phase pH, ±5% in organic solvent composition).[21]
Section 3: Comparative Analysis with Alternative Technologies
While HPLC is a robust and widely accessible technique, other methods offer distinct advantages and can serve as valuable orthogonal techniques for cross-validation.[24]
The following table objectively compares the proposed HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | HPLC (Proposed Method) | UPLC (Ultra-Performance LC) | qNMR (Quantitative ¹H NMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Same as HPLC, but uses sub-2 µm particles, requiring higher pressures. | Signal intensity is directly proportional to the number of nuclei; quantification against a certified internal standard.[24] |
| Analysis Time | ~15-25 minutes | ~2-8 minutes | ~5-15 minutes (plus sample prep) |
| Sensitivity | Moderate (ng level) | High (pg level) due to sharper peaks and better resolution. | Moderate; dependent on concentration and magnetic field strength. |
| Quantitation | Relative (Area %); requires reference standards for absolute quantitation. | Relative (Area %); requires reference standards. | Absolute; does not require a reference standard of the analyte itself.[25] |
| Destructive? | Yes | Yes | No, the sample can be recovered. |
| Key Advantage | Robust, versatile, widely available, and cost-effective.[5] | Significant increase in speed, resolution, and sensitivity over HPLC. | Provides structural confirmation and absolute purity without an analyte-specific standard.[26][27] |
| Key Limitation | Slower analysis time and lower resolution compared to UPLC. | Higher initial instrument cost and maintenance; more susceptible to clogging. | Lower throughput, requires milligram quantities of sample, and may not detect "NMR silent" impurities (e.g., inorganic salts). |
| Best For... | Routine QC, method development in most labs. | High-throughput screening, analysis of complex mixtures, trace impurity detection. | Primary purity assessment, reference standard characterization, structural elucidation of impurities. |
This table presents plausible validation data for the different techniques, demonstrating typical performance characteristics.
| Validation Parameter | HPLC | UPLC | qNMR |
| Precision (Repeatability, %RSD) | < 2.0% | < 1.5% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 99.0 - 101.0% |
| LOQ (Illustrative) | ~0.05% | ~0.01% | ~0.1% |
Data are illustrative and based on typical performance. Actual results may vary.
Section 4: Conclusion and Recommendations
For the routine quality control and purity validation of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate , the proposed reversed-phase HPLC method offers a robust, reliable, and cost-effective solution that aligns with global regulatory expectations. Its validation as per ICH Q2(R1) guidelines ensures a high degree of confidence in the reported purity values, which is critical for advancing drug development programs.
UPLC represents a significant advancement, offering superior speed and sensitivity. It is the recommended alternative when high-throughput analysis is required or when dealing with complex impurity profiles at very low levels.
qNMR stands out as a powerful orthogonal technique. Its ability to provide an absolute purity value without requiring a specific reference standard for the analyte makes it an invaluable tool for the initial characterization of new batches and for the qualification of the reference standards used in HPLC and UPLC methods.[25][28]
Ultimately, a multi-faceted approach, leveraging HPLC for routine analysis and employing an orthogonal method like qNMR for cross-validation, constitutes a scientifically sound and defensible strategy. This ensures the highest level of data integrity and provides a comprehensive understanding of the purity profile of this critical synthetic intermediate.
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Hawach. (2025, March 13). Why Is C18 Column Mostly Used in HPLC. [Link]
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ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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Front Life Sciences. (2025, May 17). Specificity analytical method validation. [Link]
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Kovacevic, I. et al. (2022). Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. [Link]
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GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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uHPLCs. (2024, November 25). A Comprehensive Guide to Selecting HPLC Columns. [Link]
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. [Link]
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Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?[Link]
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Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]
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D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]
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Liu, H. et al. (2020). Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. PubMed. [Link]
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A Comparative Guide to Alternative Protecting Groups for the Synthesis of 1,7-Diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
The 1,7-diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of substituents. Its synthesis, however, presents a significant challenge: the selective functionalization of its two distinct secondary amine groups—one on the azetidine ring and the other on the piperidine ring. To achieve controlled, stepwise derivatization, a robust and orthogonal protecting group strategy is paramount. This guide provides an in-depth technical comparison of common and alternative protecting groups for the synthesis of 1,7-diazaspiro[3.5]nonane, with a focus on experimental data, mechanistic rationale, and practical considerations for researchers in drug development.
The Challenge of Selective Protection
The non-equivalence of the two nitrogen atoms in 1,7-diazaspiro[3.5]nonane—due to different ring sizes and steric environments—offers an opportunity for selective mono-protection. However, achieving high selectivity can be challenging, often resulting in a mixture of unprotected, mono-protected, and di-protected products. This guide will explore the use of three widely employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—and their application in the synthesis of mono- and orthogonally protected 1,7-diazaspiro[3.5]nonane derivatives.
Comparative Analysis of Protecting Groups
The choice of a protecting group is a critical decision that influences the entire synthetic strategy. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed with high selectivity under mild conditions that do not affect other functional groups. The orthogonality of protecting groups—the ability to remove one in the presence of another—is a key consideration for the stepwise functionalization of di- and polyamines.[1][]
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Advantages | Potential Drawbacks |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA, HCl)[1] | - High yields for protection. - Stable to a wide range of non-acidic reagents. - Orthogonal to Cbz and Fmoc. | - Acid-labile, limiting its use with other acid-sensitive groups. - Deprotection can generate reactive tert-butyl cations. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂/Pd-C)[3] | - Stable to acidic and basic conditions. - Orthogonal to Boc and Fmoc. - Deprotection conditions are generally mild and neutral. | - Not compatible with functional groups susceptible to reduction (e.g., alkenes, alkynes). - Requires specialized hydrogenation equipment. |
| Fmoc | 9-Fluorenylmethyl-oxycarbonyl chloride (Fmoc-Cl) | Basic (e.g., Piperidine in DMF)[4] | - Base-labile, providing orthogonality to acid- and hydrogenolysis-labile groups. - Deprotection is rapid and can be monitored by UV spectroscopy. | - The fluorenyl group is bulky. - Can be sensitive to some nucleophilic reagents. |
Experimental Protocols and Performance Data
Mono-Boc Protection of 1,7-Diazaspiro[3.5]nonane
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions. A multi-step synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate has been reported, providing a key mono-protected intermediate.[5]
-
Step 1-5: Synthesis of 1,7-Diazaspiro[3.5]nonane. The synthesis begins with N-Cbz-4-piperidone and proceeds through a series of reactions including a malonic ester synthesis, reduction to a diol, tosylation, and a subsequent ring closure to form the spiro-azetidine ring. The Cbz group is then removed to yield the free diamine.
-
Step 6: Di-Boc Protection. The resulting 1,7-diazaspiro[3.5]nonane is reacted with Boc anhydride in dichloromethane to afford the di-protected compound.
-
Step 7: Selective Mono-Deprotection. The di-Boc protected compound is then subjected to catalytic hydrogenation with palladium on carbon in methanol to selectively remove one of the Boc groups, yielding the desired mono-Boc protected 1,7-diazaspiro[3.5]nonane.
Discussion: This route highlights a common strategy for achieving mono-protection when direct selective protection is difficult: full protection followed by selective deprotection. The rationale for the selective removal of one Boc group under hydrogenation conditions is not explicitly detailed in the patent but may be related to steric hindrance or catalyst accessibility at one of the protected nitrogens.
Cbz Protection: A Robust Alternative
The carboxybenzyl (Cbz) group is an excellent choice when stability to both acidic and basic conditions is required. Its removal via hydrogenolysis provides a clean and mild deprotection pathway, orthogonal to the acid-labile Boc group.[3]
-
Materials: 1-Boc-1,7-diazaspiro[3.5]nonane, Benzyl chloroformate (Cbz-Cl), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-Boc-1,7-diazaspiro[3.5]nonane (1 equivalent) in DCM.
-
Add triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C and add Cbz-Cl (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Boc-7-Cbz-1,7-diazaspiro[3.5]nonane.
-
Discussion: The successful implementation of this orthogonal strategy hinges on the initial selective mono-Boc protection. Once achieved, the remaining free amine can be protected with Cbz-Cl. The resulting orthogonally protected scaffold allows for the selective deprotection of either the Boc group with acid or the Cbz group by hydrogenolysis, enabling sequential functionalization at each nitrogen atom.
Fmoc Protection: The Base-Labile Option
The 9-fluorenylmethyloxycarbonyl (Fmoc) group offers an alternative orthogonal strategy, being removable under mild basic conditions, typically with a solution of piperidine in DMF.[4] This makes it compatible with both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.
-
Materials: 1-Boc-1,7-diazaspiro[3.5]nonane, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate, Dioxane, Water.
-
Procedure:
-
Dissolve 1-Boc-1,7-diazaspiro[3.5]nonane (1 equivalent) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2 equivalents).
-
Cool the mixture to 0 °C and add Fmoc-Cl (1.1 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
-
-
Materials: Fmoc-protected compound, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 30 minutes.
-
Dilute with water and extract the deprotected amine with an organic solvent.
-
Discussion: The use of Fmoc in conjunction with Boc provides a powerful orthogonal pair for differential functionalization. The mild basic conditions for Fmoc removal are a key advantage, especially when acid-sensitive functionalities are present in the molecule.
Conclusion and Recommendations
The selective protection of 1,7-diazaspiro[3.5]nonane is a critical step in harnessing its potential as a versatile scaffold in drug discovery. While direct selective mono-protection can be challenging, strategies involving di-protection followed by selective mono-deprotection have proven effective.
-
The Boc group is a reliable and widely used protecting group, with established protocols for its introduction and acid-catalyzed removal. Its use in the synthesis of mono-protected 1,7-diazaspiro[3.5]nonane serves as a valuable starting point for further derivatization.
-
The Cbz group offers a robust alternative, providing stability to a broader range of reaction conditions. Its orthogonality to the Boc group makes the Boc/Cbz pair an excellent choice for the synthesis of complex, differentially functionalized 1,7-diazaspiro[3.5]nonane derivatives.
-
The Fmoc group provides a third orthogonal dimension, with its base-lability offering a mild deprotection route that is compatible with both acid- and hydrogenolysis-sensitive groups.
The optimal choice of protecting group strategy will ultimately depend on the specific synthetic route and the nature of the target molecule. A thorough understanding of the stability and cleavage conditions for each protecting group is essential for the successful synthesis of complex molecules based on the 1,7-diazaspiro[3.5]nonane scaffold.
References
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
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ACS GCI Pharmaceutical Roundtable. (2025). Fmoc Deprotection. [Link]
- Weldon, D. J., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(42), 11957-11963.
- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(22), 5437.
- Fields, G. B., & Noble, R. L. (1990). Methods for removing the Fmoc group. International journal of peptide and protein research, 35(3), 161-214.
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents. (n.d.).
- RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(26), 15995-16001.
-
Request PDF. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
- MDPI. (2021). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 26(11), 3298.
-
National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. [Link]
-
University of Bristol. (n.d.). Protecting Groups. [Link]
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National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Orthogonally Protected Labionin. [Link]
-
Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]
-
J. Mex. Chem. Soc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
RSC Publishing. (1998). Protecting groups. [Link]
-
RSC Publishing. (1988). Selective protection of polyamines: synthesis of model compounds and spermidine derivatives. [Link]
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National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]
-
National Institutes of Health. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
-
Scribd. (n.d.). Protection for the AMINE.pptx. [Link]
-
National Institutes of Health. (2020). Protecting Groups in Peptide Synthesis. [Link]
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ResearchGate. (n.d.). ORGANIC SYNTHESIS. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
ResearchGate. (n.d.). Orthogonally Protected Oxadiazole-Based Building Blocks: Synthesis and Characterization. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Introduction: In the landscape of drug discovery and development, the meticulous handling and disposal of novel chemical entities are as crucial as the research itself. Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate and its structural analogs are specialized building blocks whose safe management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring that each step logically follows from the compound's inherent chemical properties and associated hazards.
Section 1: Hazard Characterization and Assessment
Understanding the hazard profile of a chemical is the foundational step for determining appropriate handling and disposal procedures. While comprehensive toxicological data for tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate may be limited, data from structurally similar compounds provide a reliable basis for a conservative risk assessment. The primary hazards are associated with irritation and acute toxicity.
The causality for stringent disposal protocols stems from these potential hazards: improper disposal, such as drain disposal, could harm aquatic ecosystems, and mixing with incompatible waste streams could lead to unforeseen chemical reactions.[1][2] Therefore, treating this compound as a hazardous waste is the most prudent course of action.[3]
Table 1: Summary of GHS Hazard Classifications for Structurally Related Compounds
| Hazard Statement | GHS Classification | Representative Sources |
|---|---|---|
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [4][5][6][7] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [4][5][6][8] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [4][5][6][8] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |[4][5][6][8] |
Section 2: Pre-Disposal Operations: Waste Minimization and Segregation
Effective waste management begins with the principle of source reduction.[1][9] Before generating waste, researchers should order only the necessary quantities of the chemical and maintain a clear inventory to avoid surplus.[9]
Segregation: The cornerstone of safe chemical waste storage is meticulous segregation to prevent dangerous reactions.[1]
-
Action: Collect waste tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate in a dedicated, properly labeled hazardous waste container.
-
Causality: This practice prevents accidental mixing with incompatible materials, such as strong oxidizing agents or strong acids/alkalis, which could lead to vigorous, exothermic, or gas-generating reactions.[5]
Storage: All chemical waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]
-
Container Requirements: Use only appropriate, chemically resistant containers (plastic is often preferred) with secure, tightly closing lids.[9][10]
-
Labeling: The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[3] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including approximate percentages.[3]
-
Storage Conditions: Store the sealed container in a cool, dry, and well-ventilated area, away from foodstuffs and incompatible materials.[4][10]
Section 3: Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE is mandatory when handling the compound or its waste.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact, which can cause serious irritation.[5][6]
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves. Inspect gloves for integrity before each use and use proper removal techniques to avoid skin contact.[6]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn.[10]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols, which may cause respiratory irritation.[4][11]
Section 4: Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition.[10]
-
Don Appropriate PPE: Before cleanup, don the full PPE described in Section 3.
-
Containment & Cleanup (Solid Spill):
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.[5]
-
Disposal: Seal and label the container holding the spill debris and move it to the Satellite Accumulation Area for disposal.
Section 5: Waste Disposal Protocol
The disposal of tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is governed by federal and local regulations, including the Resource Conservation and Recovery Act (RCRA).[12][13] This chemical must be disposed of as hazardous waste and must not be discharged into sewer systems or disposed of in regular trash.[10]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing the target compound, including pure unused material, reaction residues, and contaminated items (e.g., gloves, weigh paper, absorbent pads), in a single, compatible hazardous waste container.
-
Causality: Consolidating waste into a single, clearly labeled container streamlines the disposal process and prevents cross-contamination of other waste streams.
-
-
Container Management:
-
Labeling for Disposal:
-
Ensure the hazardous waste label is completely filled out with the generator's name, location (building and room number), and the date the container becomes full.[3]
-
List all contents, including solvents and water, with percentages. Accurate characterization is essential for the disposal facility to handle the waste safely and in compliance with regulations.[3]
-
-
Requesting Pickup:
-
Once the container is full or has been in the SAA for an extended period (not to exceed institutional limits, often up to 12 months if volume limits are not met), submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[3][9]
-
Do not transport hazardous waste yourself. Trained EH&S or contractor personnel must perform the collection.[3]
-
-
Final Disposal:
Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent.[1][3] The rinsate must be collected and disposed of as hazardous waste.[1] After this procedure, deface the original label and dispose of the container according to institutional guidelines for non-hazardous solid waste.[3]
Section 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe management and disposal of waste generated from tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate.
Caption: Disposal decision workflow for tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate.
Conclusion
The responsible disposal of tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a non-negotiable aspect of laboratory safety and regulatory compliance. By treating this compound as hazardous waste, adhering to strict segregation and labeling protocols, using appropriate PPE, and following established institutional procedures for spill management and waste pickup, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. This structured approach ensures that the entire lifecycle of the chemical, from acquisition to disposal, is managed with the highest degree of scientific integrity and care.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
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Standard Guide for Disposal of Laboratory Chemicals and Samples - ASTM International.
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tert-Butyl2,7-diazaspiro[3.5]nonane-7-carboxylatehydrochloride - Safety Data Sheet - ChemicalBook.
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tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride - Safety Data Sheet - Apollo Scientific.
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tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate - Safety Data Sheet - MedChemExpress.
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tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate - PubChem, National Center for Biotechnology Information.
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MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate - Autech Industry Co.,Ltd.
-
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester - Sigma-Aldrich.
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Resource Conservation and Recovery Act (RCRA) Regulations - US EPA.
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tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride - Safety Data Sheet - Angene Chemical.
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tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate - PubChem, National Center for Biotechnology Information.
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Resource Conservation and Recovery Act - Wikipedia.
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tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate oxalic acid - ChemScene.
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tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate - ChemBK.
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tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate - BLDpharm.
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4 Hazardous Waste Characteristics Under RCRA - Lion Technology Inc. (YouTube).
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tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet - ChemicalBook.
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tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate - Sigma-Aldrich.
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Navigating the Safe Handling of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes safety protocols based on established best practices for handling structurally similar spirocyclic compounds and molecules containing a tert-butyl carbamate (Boc) protecting group. The provided procedures are designed to empower you to work safely and effectively.
Hazard Assessment and Core Principles
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic molecule. While specific toxicological data is limited, analysis of its structural motifs—a spirocyclic core and a Boc-protecting group—necessitates a cautious approach. Based on data from similar compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]
The foundational principle for handling this compound is the Hierarchy of Controls . This approach prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Final Line of Defense
While engineering controls are paramount, a comprehensive PPE strategy is mandatory to ensure personal safety. The following table summarizes the recommended PPE for handling Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate.
| Body Part | Personal Protective Equipment | Specification/Standard | Rationale |
| Hands | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber. Inspect for integrity before each use. | Provides a primary barrier against skin contact. Double gloving is recommended for enhanced protection.[4][5] |
| Eyes/Face | Safety goggles with side shields or a face shield | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles. A face shield is recommended when handling larger quantities.[2][5][6] |
| Body | Laboratory coat | Long-sleeved, preferably flame-retardant | Protects skin and personal clothing from contamination.[6] |
| Respiratory | NIOSH-approved respirator | N95 or higher, with organic vapor cartridges if aerosols are generated | Required when engineering controls (fume hood) are not available or insufficient to control airborne particulates.[4][6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is critical for minimizing exposure risk. The following diagram illustrates the recommended procedure for handling Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate.
Caption: Workflow for Safe Handling of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate.
Preparation
-
Review Safety Information: Before beginning any work, thoroughly review the safety information for structurally similar compounds.[1][2][8]
-
Don Appropriate PPE: As outlined in the table above, don all required personal protective equipment.
-
Prepare a Chemical Fume Hood: All handling of solid and dissolved forms of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the sash is at the appropriate working height.
Handling
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly secured and that the reaction setup is contained within the fume hood.
Cleanup and Disposal
-
Decontaminate Workspace: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).
-
Segregate Waste: All waste, including gloves, weigh boats, and contaminated paper towels, must be disposed of as hazardous chemical waste in a designated, sealed container.[1] Do not dispose of this material down the drain or in regular trash.[6]
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination.
-
Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves.[1]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9] |
Spill Management
In the event of a spill, the following procedure should be followed:
Caption: Spill Response Workflow.
-
Evacuate and Alert: Immediately evacuate the area and alert your supervisor and colleagues.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.
-
Contain the Spill: Use an absorbent material to contain the spill and prevent it from spreading.
-
Clean Up: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[1]
-
Decontaminate: Decontaminate the spill area thoroughly.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, ensuring a safe and productive research environment.
References
- BenchChem. Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
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- ChemicalBook. tert-Butyl2,7-diazaspiro[3.
- MedChemExpress. tert-Butyl 2,7-diazaspiro[3.
- Angene Chemical. Safety Data Sheet - tert-Butyl 2,7-diazaspiro[3.
- PubChem. tert-Butyl 2,7-diazaspiro[3.
- MSDS of tert-butyl 2-oxo-6-azaspiro[3.
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- SAFETY D
- Pharmacy Times. USP Chapter <800>: Personal Protective Equipment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
